molecular formula C9H18O8 B12425756 D-Isofloridoside

D-Isofloridoside

Cat. No.: B12425756
M. Wt: 254.23 g/mol
InChI Key: NHJUPBDCSOGIKX-XIBIAKPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-alpha-D-galactosyl-sn-glycerol is a isofloridoside in which position 2 of the glyceryl moiety has R configuration.

Properties

Molecular Formula

C9H18O8

Molecular Weight

254.23 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5-,6+,7+,8-,9+/m1/s1

InChI Key

NHJUPBDCSOGIKX-XIBIAKPJSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H](CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of D-Isofloridoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

D-Isofloridoside is a naturally occurring galactosylglycerol found in marine red algae, notably in species such as Laurencia undulata. As a polysaccharide precursor, it possesses a range of biological activities that are of significant interest to the scientific and pharmaceutical communities.

PropertyValueSource
Molecular Formula C₉H₁₈O₈PubChem
Molecular Weight 254.23 g/mol PubChem
Chemical Name (2R)-1-O-α-D-galactopyranosylglycerolPubChem
Synonyms This compound, 1-O-α-D-galactopyranosyl-sn-glycerolPubChem
Source Marine Red Algae (Laurencia undulata)[1][2]

Biological Activities

This compound exhibits a compelling profile of biological activities, including antioxidant, matrix metalloproteinase (MMP) inhibitory, and anti-angiogenic effects. These properties position it as a candidate for further investigation in the development of novel therapeutics.

Antioxidant Activity

This compound has demonstrated significant antioxidant potential through its ability to scavenge free radicals. In vitro studies have quantified its efficacy in neutralizing DPPH and alkyl radicals.[1]

AssayIC₅₀ (µM)Reference
DPPH Radical Scavenging Activity41.8[1]
Alkyl Radical Scavenging Activity32.3[1]
Matrix Metalloproteinase (MMP) Inhibition

The compound has been shown to inhibit the activity of matrix metalloproteinases MMP-2 and MMP-9, enzymes that are critically involved in the degradation of the extracellular matrix and play a role in cancer cell invasion and metastasis.[1][2]

Anti-Angiogenic Activity

This compound has been observed to impede the process of angiogenesis, the formation of new blood vessels, which is a crucial step in tumor growth and metastasis. This activity is mediated through the modulation of key signaling pathways in cancer cells and endothelial cells.[2]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the biological properties of this compound.

DPPH Radical Scavenging Assay

This assay quantifies the free radical scavenging capacity of this compound.

  • Reagents : 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution, this compound solutions of varying concentrations.

  • Procedure :

    • This compound solutions at various concentrations (1, 10, 25, and 100 µM) are mixed with a DPPH radical solution.[1]

    • The mixture is incubated, and the reduction of the DPPH radical is measured spectrophotometrically by the decrease in absorbance at 517 nm.[1]

    • The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined from the dose-response curve.[1]

Alkyl Radical Scavenging Assay

This assay assesses the ability of this compound to neutralize alkyl radicals.

  • Reagents : 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) as a radical generator, spin trapping agent 4-POBN, this compound solutions.

  • Procedure :

    • AAPH (40 mM) is mixed with 4-POBN (40 mM) and this compound solutions at various concentrations.[1]

    • The mixture is incubated at 37°C for 30 minutes.[1]

    • The resulting spin adduct is measured using an electron spin resonance (ESR) spectrometer.[1]

    • The scavenging activity is quantified, and the IC₅₀ value is calculated.[1]

Gelatin Zymography for MMP-2 and MMP-9 Inhibition

This technique is used to detect the inhibitory effect of this compound on the enzymatic activity of MMP-2 and MMP-9.

  • Cell Line : Human fibrosarcoma cells (HT-1080).

  • Procedure :

    • HT-1080 cells are cultured and treated with various concentrations of this compound in the presence of a phorbol ester (PMA) to induce MMP expression.[1]

    • The cell culture supernatant, containing secreted MMPs, is collected.

    • The supernatant is subjected to electrophoresis on a polyacrylamide gel containing gelatin as a substrate.

    • Following electrophoresis, the gel is incubated in a developing buffer to allow for enzymatic activity.

    • The gel is then stained with Coomassie Brilliant Blue, and areas of MMP activity appear as clear bands against a blue background. The intensity of these bands is quantified to determine the level of inhibition.[1]

HUVEC Tube Formation Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Cell Line : Human Umbilical Vein Endothelial Cells (HUVECs).

  • Reagents : Matrigel, HUVECs, this compound.

  • Procedure :

    • A 96-well plate is coated with Matrigel.

    • HUVECs are seeded onto the Matrigel-coated wells.

    • The cells are then treated with various concentrations of this compound.

    • After an incubation period, the formation of tube-like structures is observed and photographed using a microscope.

    • The extent of tube formation is quantified by measuring parameters such as the number of nodes, number of meshes, and total tube length.

Western Blot Analysis of Signaling Pathways

This method is used to investigate the effect of this compound on the protein expression and phosphorylation status of key components of signaling pathways involved in angiogenesis.

  • Cell Lines : HT-1080 and HUVECs.

  • Procedure :

    • Cells are treated with this compound at various concentrations for a specified time.

    • Total cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-p38, p38).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Signaling Pathways

This compound exerts its anti-angiogenic effects by modulating critical signaling cascades in both tumor cells and endothelial cells.

Anti-Angiogenic Signaling in HT1080 Cells

In human fibrosarcoma HT1080 cells, this compound has been shown to inhibit the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) by downregulating the PI3K/AKT and MAPK signaling pathways.[2]

HT1080_Signaling D_Isofloridoside This compound PI3K_AKT PI3K/AKT Pathway D_Isofloridoside->PI3K_AKT inhibits MAPK MAPK Pathway D_Isofloridoside->MAPK inhibits HIF1a HIF-1α Expression PI3K_AKT->HIF1a promotes MAPK->HIF1a promotes VEGF VEGF Production HIF1a->VEGF

This compound inhibits HIF-1α and VEGF in HT1080 cells.

Anti-Angiogenic Signaling in HUVEC Cells

In HUVECs, this compound inhibits the activation of the VEGF receptor 2 (VEGFR-2), which in turn suppresses the downstream PI3K/AKT, MAPK, and NF-κB signaling pathways. This leads to the downregulation of platelet-derived growth factor (PDGF) production.[2]

HUVEC_Signaling D_Isofloridoside This compound VEGFR2 VEGFR-2 Activation D_Isofloridoside->VEGFR2 inhibits PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT MAPK MAPK Pathway VEGFR2->MAPK NFkB NF-κB Pathway VEGFR2->NFkB PDGF PDGF Production PI3K_AKT->PDGF downregulates MAPK->PDGF downregulates NFkB->PDGF downregulates

This compound inhibits VEGFR-2 signaling in HUVECs.

Conclusion

This compound, a natural compound isolated from marine red algae, presents a multifaceted pharmacological profile with significant antioxidant, MMP-inhibitory, and anti-angiogenic activities. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for further research into its therapeutic potential, particularly in the fields of oncology and inflammatory diseases. The data summarized herein underscores the importance of continued exploration of marine natural products in drug discovery and development.

References

D-Isofloridoside in Red Algae: A Technical Guide to Its Discovery, Natural Sources, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth overview for researchers, scientists, and drug development professionals on the heteroside D-isofloridoside, covering its discovery in Rhodophyta, prevalence, and detailed methodologies for its study.

Introduction

This compound (1-O-α-D-galactopyranosyl-sn-glycerol) is a stereoisomer of the more commonly known floridoside (2-O-α-D-galactopyranosyl-sn-glycerol), a primary photosynthetic product in most red algae (Rhodophyta).[1][2] Initially discovered alongside its L-enantiomer and floridoside, this compound's presence and concentration in various red algal species have been a subject of chemotaxonomic and physiological studies.[2][3][4] This technical guide provides a comprehensive overview of the discovery, natural sources, and analytical methodologies for this compound, with a focus on providing actionable data and protocols for the scientific community. Recent research has also highlighted its potential bioactive properties, including antioxidant and matrix metalloproteinase (MMP) inhibitory activities, making it a compound of interest for pharmaceutical and nutraceutical applications.[][6][7]

Natural Occurrence and Quantitative Data

This compound, often found alongside floridoside and L-isofloridoside, has been identified in several species of red algae.[3][4] Its concentration can vary significantly depending on the species, geographical location, and environmental conditions such as salinity and temperature, suggesting a role in osmotic acclimation.[1][3][8] The following tables summarize the quantitative distribution of this compound and related heterosides in select red algae species.

Red Algae SpeciesFloridoside (mg/g DW)This compound (mg/g DW)L-Isofloridoside (mg/g DW)Analytical MethodReference
Porphyra columbinaVariablePresentHigher concentration than floridoside13C-NMR, GLC[3][4]
Bangia atropurpureaPresentPresentPresent13C-NMR, GLC[3][4]
Red Algae SpeciesFloridoside (µg/g FW)Isofloridoside (µg/g FW)Analytical MethodReference
Gloiopeltis furcata11.2 ± 1.515.3 ± 2.1HPLC-MS/MS[1][9]
Pyropia haitanensis2.3 ± 0.418.1 ± 2.5HPLC-MS/MS[1][9]
Caulacanthus okamurai8.7 ± 1.1Not DetectedHPLC-MS/MS[1][9]
Gelidium divaricatum5.4 ± 0.8Not DetectedHPLC-MS/MS[1][9]
Gymnogongrus flabelliformis6.9 ± 1.0Not DetectedHPLC-MS/MS[1][9]
Grateloupia filicina4.1 ± 0.6Not DetectedHPLC-MS/MS[1][9]
Champia parvulaNot DetectedNot DetectedHPLC-MS/MS[1][9]

Note: "Isofloridoside" in the second table refers to the combined measurement of D- and L-isofloridoside.

Biosynthesis of this compound

The biosynthesis of isofloridoside is linked to the synthesis of floridoside and involves enzymes similar to trehalose-6-phosphate synthase (TPS).[1][10] In the extremophilic red alga Galdieria sulphuraria, two genes, Gasu_10960 and Gasu_26940, have been identified to encode for enzymes that synthesize isofloridoside and floridoside, respectively.[10] These proteins are fusion proteins containing both a sugar phosphate synthase and a sugar phosphate phosphatase domain.[10] The proposed biosynthetic pathway involves the condensation of a galactose donor (like UDP-galactose) with glycerol-3-phosphate, followed by dephosphorylation to yield isofloridoside.

This compound Biosynthesis UDP_Gal UDP-Galactose Isofloridoside_P Isofloridoside Phosphate UDP_Gal->Isofloridoside_P Isofloridoside Phosphate Synthase (e.g., Gasu_10960) G3P Glycerol-3-Phosphate G3P->Isofloridoside_P Isofloridoside This compound Isofloridoside_P->Isofloridoside Isofloridoside Phosphate Phosphatase Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Algae Red Algae Sample Extraction Extraction with 70% Ethanol Algae->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Supernatant Drying Centrifugation->Drying Reconstitution Reconstitution & Filtration Drying->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quantification Data Analysis & Quantification MSMS->Quantification

References

D-Isofloridoside: A Technical Overview of its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Isofloridoside is a naturally occurring galactosylglycerol found predominantly in marine red algae, such as those from the Laurencia genus. As a structural isomer of floridoside, it has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and notable biological effects of this compound, with a focus on its antioxidant, matrix metalloproteinase (MMP) inhibitory, and hepatoprotective properties. Detailed experimental protocols and a visualization of its implicated signaling pathways are presented to support further research and development.

Chemical Structure and Properties

This compound, chemically known as (2S,3R,4S,5R,6R)-2-(2,3-dihydroxypropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol, is a stereoisomer of isofloridoside. It consists of a glycerol molecule linked to a D-galactose unit via an α-glycosidic bond.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C9H18O8[1]
Molecular Weight 254.23 g/mol [1][2]
Synonyms 2,3-Dihydroxypropyl alpha-D-galactopyranoside, 3-O-Galactopyranosylglycerol[1]
Chemical Structure A glycerol backbone linked to an α-D-galactopyranose ring.[1]

Biological Activity and Quantitative Data

This compound has demonstrated a range of biological activities that position it as a compound of interest for therapeutic applications. While specific IC50 values for its various activities are not extensively reported in the literature, the available quantitative and qualitative data are summarized below.

Table 2: Summary of Biological Activities of this compound

ActivityDescriptionQuantitative/Qualitative DataReference
Antioxidant Activity Exhibits free radical scavenging activity and reduces the expression of reactive oxygen species (ROS).Possesses significant antioxidant capacity. Specific IC50 values are not detailed in the reviewed literature.[2]
MMP Inhibition Acts as an inhibitor of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9).Identified as a potential inhibitor of MMP-2 and MMP-9. Specific inhibitory concentrations or IC50 values are not detailed in the reviewed literature.[2]
Hepatoprotective Effect Protects liver cells from alcohol-induced oxidative stress and apoptosis.Demonstrates a significant reparative effect on alcohol-damaged HepG2 cells at concentrations of 1–50 µM.
Antiangiogenic Effect Inhibits tumor angiogenesis.Reduces the activity of MMP-2/9.

Experimental Protocols

Isolation and Purification of this compound from Laurencia undulata

This protocol outlines the general steps for the extraction and purification of this compound from the marine red alga Laurencia undulata.

  • Extraction:

    • Harvested and dried algal biomass is ground into a fine powder.

    • The powdered biomass is subjected to extraction with 80% ethanol at room temperature with continuous stirring.

    • The resulting extract is filtered to remove solid residues.

    • The filtrate is concentrated under reduced pressure to yield a crude extract.

  • Purification:

    • The crude extract is subjected to liquid-liquid partitioning, for example, between n-hexane and methanol, to remove nonpolar compounds.

    • The methanolic fraction is further purified using column chromatography on silica gel or other suitable resins.

    • Fractions are eluted with a gradient of solvents (e.g., chloroform-methanol).

    • Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.

    • Final purification can be achieved by preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation:

    • The purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).

Assay for Hepatoprotective Effect on HepG2 Cells

This protocol describes the methodology to evaluate the protective effect of this compound against alcohol-induced toxicity in human liver cancer (HepG2) cells.

  • Cell Culture and Treatment:

    • HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours).

    • Following pre-treatment, cells are exposed to ethanol to induce hepatotoxicity.

  • Cell Viability Assay (MTT Assay):

    • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated to allow the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

  • Western Blot Analysis for Apoptosis Markers:

    • Treated cells are lysed to extract total proteins.

    • Protein concentrations are determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and MAPK pathway proteins (e.g., p-p38, p-JNK).

    • After washing, the membrane is incubated with a corresponding secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to assess the inhibitory effect of this compound on the activity of MMP-2 and MMP-9.

  • Sample Preparation:

    • Cells (e.g., HT1080 fibrosarcoma cells) are cultured and treated with this compound.

    • The conditioned medium is collected, and protein concentration is determined.

  • Zymography Procedure:

    • Equal amounts of protein from the conditioned media are mixed with a non-reducing sample buffer.

    • The samples are loaded onto a polyacrylamide gel copolymerized with gelatin.

    • Electrophoresis is performed under non-denaturing conditions.

    • After electrophoresis, the gel is washed with a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow enzyme renaturation.

    • The gel is then incubated in a developing buffer at 37°C to allow for gelatin digestion by the MMPs.

    • The gel is stained with Coomassie Brilliant Blue and then destained.

    • Clear bands against a blue background indicate gelatinolytic activity. The intensity of the bands corresponds to the activity of MMP-2 and MMP-9.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. Its hepatoprotective and antiangiogenic activities are of particular interest.

D_Isofloridoside_Signaling_Pathways cluster_hepatoprotective Hepatoprotective Effect cluster_antiangiogenic Antiangiogenic Effect Alcohol Alcohol-induced Stress ROS Reactive Oxygen Species (ROS) Alcohol->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK_H MAPK (p38, JNK) OxidativeStress->MAPK_H Apoptosis Apoptosis Bax Bax Bax->Apoptosis Bcl2 Bcl-2 Bcl2->Apoptosis Caspase3 Caspase-3 Caspase3->Apoptosis MAPK_H->Apoptosis DIF_H This compound DIF_H->ROS DIF_H->Bax DIF_H->Bcl2 DIF_H->Caspase3 DIF_H->MAPK_H Hypoxia Hypoxia (CoCl2-induced) HIF1a HIF-1α Hypoxia->HIF1a VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis MMP2_9 MMP-2 & MMP-9 MMP2_9->Angiogenesis PI3K_AKT PI3K/AKT Pathway PI3K_AKT->HIF1a MAPK_A MAPK Pathway MAPK_A->HIF1a DIF_A This compound DIF_A->MMP2_9 DIF_A->PI3K_AKT DIF_A->MAPK_A

Figure 1: Signaling pathways modulated by this compound.

The diagram illustrates the dual role of this compound in hepatoprotection and antiangiogenesis. In the context of liver protection, it mitigates alcohol-induced oxidative stress by reducing ROS levels and modulating the expression of apoptosis-related proteins and MAPK signaling. In its antiangiogenic capacity, this compound inhibits MMP-2 and MMP-9 and downregulates the PI3K/AKT and MAPK pathways, leading to a reduction in HIF-1α and VEGF, key mediators of angiogenesis.

Conclusion

This compound is a promising marine-derived natural product with significant therapeutic potential. Its well-defined chemical structure and multifaceted biological activities, particularly its antioxidant, MMP inhibitory, and hepatoprotective effects, make it a compelling candidate for further investigation in drug discovery and development. The elucidation of its mechanisms of action, involving key signaling pathways, provides a solid foundation for preclinical and clinical studies. This technical guide serves as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound.

References

The Isomeric Distinction: A Technical Guide to D-Isofloridoside and Floridoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of marine natural products, the isomeric galactosylglycerols, D-Isofloridoside and floridoside, represent key metabolites in red algae (Rhodophyta). While structurally similar, their distinct linkage chemistry imparts subtle yet significant differences in their biological roles and prevalence. This technical guide provides an in-depth comparison of these two compounds, summarizing key quantitative data, detailing experimental protocols for their study, and visualizing their fundamental structures and biosynthesis.

Core Chemical Distinction and Nomenclature

Floridoside and this compound are structural isomers, both consisting of a galactose unit linked to a glycerol backbone. The critical difference lies in the point of attachment of the galactopyranosyl group to the glycerol moiety.

  • Floridoside: Chemically defined as 2-O-α-D-galactopyranosyl-L-glycerol. The galactose sugar is linked to the second carbon of the glycerol molecule.[1][2][3]

  • This compound: Known as 1-O-α-D-galactopyranosyl-D-glycerol. In this isomer, the galactose sugar is attached to the first carbon of the glycerol molecule.[3][4][5]

It is also important to note the existence of L-isofloridoside [α-D-galactopyranosyl-(1→1)-L-glycerol], another isomer found in some red algae species.[4][5][6] This guide, however, will focus on the distinction between this compound and the more commonly cited floridoside.

G cluster_floridoside Floridoside (2-O-α-D-galactopyranosyl-L-glycerol) cluster_isofloridoside This compound (1-O-α-D-galactopyranosyl-D-glycerol) Floridoside Floridoside This compound This compound

Figure 1: Chemical Structures of Floridoside and this compound.

Quantitative Data Summary

The relative abundance of floridoside and isofloridoside can vary significantly between different species of red algae and can be influenced by environmental conditions such as salinity and seasonality.

ParameterFloridosideThis compoundL-IsofloridosideSource Organism(s)Reference
Concentration Often the major isomerPresent, sometimes in lower concentrations than floridoside and L-isofloridosideCan exceed floridoside concentrationsPorphyra columbina[4][6]
Molecular Weight 254.23 g/mol 254.23 g/mol 254.23 g/mol N/A[7]
Prevalence Widespread across most RhodophytaFound in Bangiales and other ordersAlso found in BangialesVarious Red Algae[4]

Biological Function and Significance

Both floridoside and this compound are recognized as crucial molecules for the survival and adaptation of red algae in challenging marine environments.

  • Osmotic Acclimation: These compounds act as "compatible solutes," accumulating in the cytoplasm to balance the external osmotic pressure of seawater. This prevents water loss and maintains cellular function in saline conditions.[8][9][10] An increase in salinity has been shown to trigger the synthesis of these heterosides.

  • Carbon Storage: As primary products of photosynthesis, floridoside and its isomers serve as a readily available reserve of carbon and energy for the algal cells.[4][8]

  • Antioxidant Properties: Both floridoside and this compound have demonstrated significant antioxidant capacities. They are capable of scavenging free radicals, inhibiting reactive oxygen species (ROS), and protecting cellular components from oxidative damage.[1][11] This is particularly important for intertidal algae exposed to high levels of solar radiation and desiccation stress.

  • Other Bioactivities: Research has indicated other potential therapeutic applications for these molecules. For instance, floridoside has been shown to activate the classical complement pathway of the immune system and may act as an inhibitor of matrix metalloproteinases (MMPs).[7][11]

Biosynthetic Pathway

The biosynthesis of floridoside and isofloridoside is an enzymatic process involving the transfer of a galactosyl unit to a glycerol phosphate acceptor. While the complete pathway is still under investigation, it is understood to involve enzymes with homology to trehalose-6-phosphate synthase (TPS).

G UDP_Gal UDP-Galactose TPS_like_F Floridoside-6-Phosphate Synthase (TPS-like) UDP_Gal->TPS_like_F TPS_like_I Isofloridoside Phosphate Synthase (TPS-like) UDP_Gal->TPS_like_I G3P Glycerol-3-Phosphate G3P->TPS_like_F G3P->TPS_like_I F6P Floridoside-6-Phosphate FPP Floridoside-6-Phosphate Phosphatase F6P->FPP Floridoside Floridoside IFP Isofloridoside Phosphate IPP Isofloridoside Phosphate Phosphatase IFP->IPP Isofloridoside Isofloridoside TPS_like_F->F6P Galactosyl transfer FPP->Floridoside Dephosphorylation TPS_like_I->IFP Galactosyl transfer IPP->Isofloridoside Dephosphorylation

Figure 2: Proposed Biosynthetic Pathway for Floridoside and Isofloridoside.

Experimental Protocols

The differentiation and quantification of this compound and floridoside necessitate specific analytical techniques due to their isomeric nature.

Extraction and Purification

A general workflow for the extraction and purification of these galactosylglycerols from red algae is as follows:

G Start Dried Algal Biomass Extraction Extraction with 70% Ethanol at 70°C Start->Extraction Filtration Filtration to remove solid debris Extraction->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Ion_Exchange Ion-Exchange Chromatography (e.g., Dowex 50W-X8, Dowex 1-X8) Concentration->Ion_Exchange HPLC_Purification Preparative HPLC (e.g., Sugar-Pak TM1 column) Ion_Exchange->HPLC_Purification Final_Product Purified Floridoside and Isofloridoside HPLC_Purification->Final_Product

Figure 3: General Workflow for Extraction and Purification.

Detailed Steps:

  • Extraction: Dried and powdered red algal biomass is extracted with 70% aqueous ethanol at an elevated temperature (e.g., 70°C) for several hours.[5]

  • Clarification: The crude extract is filtered to remove cellular debris.

  • Concentration: The filtrate is concentrated using a rotary evaporator to reduce the volume.

  • Purification: The concentrated extract is subjected to successive chromatographic steps. This typically involves ion-exchange chromatography to remove charged molecules, followed by preparative high-performance liquid chromatography (HPLC) to separate the isomeric floridoside and isofloridosides.[2]

Analytical Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying these isomers.

  • Column: Amine-bonded silica (NH2) or specialized carbohydrate analysis columns (e.g., Sugar-Pak TM1) are effective for separating floridoside and isofloridoside.[2]

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water is commonly used.

  • Detection: Detection can be achieved using a refractive index detector (RID) or, for higher sensitivity and specificity, coupled with mass spectrometry (MS).

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the sensitive determination of floridoside and isofloridoside.[5][12]

Table 1: HPLC-MS/MS Parameters for Floridoside and Isofloridoside Analysis

ParameterValueReference
Column Xbridge Amide (100 mm x 3 mm, 3.5 µm)[12]
Mobile Phase 10% 10 mM ammonium acetate / 90% acetonitrile (isocratic)[12]
Flow Rate 0.3 mL/min[12]
Ionization Mode Positive or Negative Electrospray Ionization (ESI)[12]
Parent Ion [M-H]⁻ m/z 253[12]
Product Ions m/z 119, 89[12]
Limit of Detection Floridoside: 0.05 ng/mL, Isofloridoside: 0.20 ng/mL[3][12]
Limit of Quantification Floridoside: 0.1 ng/mL, Isofloridoside: 0.4 ng/mL[3][12]
Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural identification of floridoside and this compound.

  • ¹H and ¹³C NMR: Complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra allows for the definitive identification of the linkage position of the galactose to the glycerol.[2][3]

  • 2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to confirm the connectivity of atoms within the molecules.

References

The Pivotal Role of D-Isofloridoside in the Osmotic Stress Response of Red Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the critical role of D-isofloridoside in the sophisticated mechanisms by which red algae (Rhodophyta) adapt to osmotic stress. This document, intended for researchers, scientists, and professionals in drug development, delves into the biosynthesis, accumulation, and physiological functions of this key compatible solute. It offers an in-depth analysis of the experimental protocols used for its study and the signaling pathways that regulate its production, presenting a valuable resource for understanding and harnessing the stress-response strategies of these resilient marine organisms.

Introduction: this compound as a Key Osmoprotectant in Red Algae

Red algae, frequently subjected to fluctuating salinity in their intertidal habitats, have evolved robust mechanisms to counteract the deleterious effects of osmotic stress. A primary strategy is the accumulation of low-molecular-weight organic compounds known as compatible solutes or osmolytes. These molecules can accumulate to high intracellular concentrations to balance the external osmotic potential without interfering with cellular metabolism.

Among the most significant of these osmolytes in red algae is this compound (α-D-galactopyranosyl-(1→1)-D-glycerol), an isomer of the more widely known floridoside. While floridoside is often considered a primary product of photosynthesis and a key osmoprotectant, this compound also plays a crucial, and in some species, a dominant role in the response to hyperosmotic conditions.[1] This guide will focus on the multifaceted role of this compound, from its molecular synthesis to its physiological impact on cellular resilience.

Biosynthesis of this compound: A Trehalose-Synthase-Like Pathway

The biosynthesis of this compound is intrinsically linked to the synthesis of floridoside and is catalyzed by enzymes with homology to trehalose-6-phosphate synthases (TPS).[2] In the model red alga Pyropia haitanensis, a suite of putative TPS genes (PhTPS) have been identified that exhibit differential catalytic activities.[2]

The proposed biosynthetic pathway involves a two-step process:

  • Synthesis of Isofloridoside-Phosphate: A galactosyl moiety from UDP-galactose is transferred to a glycerol-3-phosphate acceptor, forming isofloridoside-phosphate. This reaction is catalyzed by an isofloridoside-phosphate synthase (IFPS).

  • Dephosphorylation: The phosphate group is then removed from isofloridoside-phosphate by a specific phosphatase, yielding free this compound.

Notably, some TPS-like enzymes in red algae are bifunctional, possessing both synthase and phosphatase domains.[2] Studies on Pyropia haitanensis have revealed that different PhTPS genes have varying specificities, with some primarily synthesizing isofloridoside and others producing a mixture of floridoside and isofloridoside.[2]

cluster_0 Biosynthesis of this compound UDP-Galactose UDP-Galactose IFPS Isofloridoside Phosphate Synthase (TPS-like enzyme) UDP-Galactose->IFPS Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->IFPS Isofloridoside-Phosphate Isofloridoside-Phosphate IFPS->Isofloridoside-Phosphate IPP Isofloridoside Phosphate Phosphatase Isofloridoside-Phosphate->IPP This compound This compound IPP->this compound Pi Pi IPP->Pi

Biosynthesis pathway of this compound.

Quantitative Analysis of this compound Accumulation under Osmotic Stress

The accumulation of this compound is a direct and quantifiable response to increased salinity. The following tables summarize data from studies on various red algae species, demonstrating the changes in this compound concentrations under different osmotic conditions.

Table 1: Isofloridoside and Floridoside Content in Pyropia haitanensis under Varying Salinity [2]

Salinity (mM NaCl)Isofloridoside (µg/g FW)Floridoside (µg/g FW)
500 (Control)18.5 ± 1.21.8 ± 0.3
70025.1 ± 1.53.2 ± 0.4
100022.3 ± 1.84.5 ± 0.5
140019.8 ± 1.65.1 ± 0.6

Table 2: Heteroside Content in Porphyra columbina under Different Salinity Regimes [3]

Salinity (PSU)This compound (µmol/g DW)L-Isofloridoside (µmol/g DW)Floridoside (µmol/g DW)
1715 ± 245 ± 520 ± 3
34 (Control)25 ± 370 ± 835 ± 4
5130 ± 495 ± 1145 ± 5
6828 ± 3110 ± 1250 ± 6

Experimental Protocols

Accurate quantification of this compound is paramount for studying its role in osmotic stress. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods.

Extraction of Low-Molecular-Weight Carbohydrates
  • Sample Collection and Preparation: Collect fresh red algal tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the samples to a constant dry weight.

  • Homogenization: Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

  • Extraction: Suspend the powdered algae in a 70-80% ethanol solution (e.g., 10 ml per 100 mg dry weight).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 70°C) for a defined period (e.g., 2 hours) with occasional vortexing to enhance extraction efficiency.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble carbohydrates.

  • Drying and Reconstitution: Evaporate the solvent from the supernatant under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a known volume of ultrapure water or a suitable solvent for subsequent analysis.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and specificity for the quantification of this compound.

  • Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: An amino-propyl-modified silica column (e.g., Luna NH2) is commonly used for the separation of polar compounds like sugars.

  • Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, a gradient starting with a high concentration of acetonitrile (e.g., 80%) and decreasing over time to elute the more polar compounds.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-10 µL of the reconstituted extract.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often used.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for this compound (e.g., m/z 253 -> 89 and 253 -> 119).[4]

  • Quantification: A standard curve is generated using purified this compound of known concentrations to quantify the amount in the algal extracts.

cluster_1 HPLC-MS/MS Workflow for this compound Quantification Extraction Extraction HPLC HPLC Separation (Amino Column) Extraction->HPLC ESI Electrospray Ionization (Negative Mode) HPLC->ESI MS1 Quadrupole 1 (Precursor Ion Selection m/z 253) ESI->MS1 CollisionCell Quadrupole 2 (Collision-Induced Dissociation) MS1->CollisionCell MS2 Quadrupole 3 (Product Ion Selection m/z 89, 119) CollisionCell->MS2 Detector Detector MS2->Detector Quantification Quantification Detector->Quantification

Workflow for HPLC-MS/MS quantification.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis requires a derivatization step to increase the volatility of the polar sugar alcohols.

  • Derivatization (Trimethylsilylation):

    • Transfer a known volume of the dried extract to a reaction vial.

    • Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect the carbonyl groups.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and incubate at an elevated temperature (e.g., 70°C) to replace active hydrogens with trimethylsilyl (TMS) groups.[5][6]

  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or split injection of 1 µL of the derivatized sample.

  • Temperature Program: A temperature gradient is used to separate the derivatized compounds, for example, starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C).

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode to identify the TMS-derivatized this compound based on its characteristic mass spectrum, and selected ion monitoring (SIM) for accurate quantification.

  • Quantification: An internal standard (e.g., sorbitol) is often added before derivatization to correct for variations in derivatization efficiency and injection volume. A standard curve of derivatized this compound is used for quantification.

Signaling Pathways in the Osmotic Stress Response

The accumulation of this compound is a tightly regulated process initiated by the perception of osmotic stress. While the complete signaling cascade in red algae is still under investigation, evidence from red algae and other photosynthetic organisms points to the involvement of key signaling molecules and pathways.

Upon hyperosmotic stress, a series of intracellular events are triggered:

  • Stress Perception: The initial perception of osmotic stress likely involves mechanosensors in the plasma membrane that detect changes in turgor pressure.

  • Second Messenger Signaling: This initial signal is transduced into the cell, often involving a rapid and transient increase in cytosolic free calcium ions (Ca²⁺).[7] This calcium signature is decoded by calcium-binding proteins, such as calcium-dependent protein kinases (CDPKs).[7][8]

  • Kinase Cascades: The activation of CDPKs and potentially other kinase cascades, such as mitogen-activated protein kinase (MAPK) pathways, amplifies and relays the signal downstream.

  • Transcriptional Regulation: These signaling cascades ultimately lead to the activation of transcription factors that bind to the promoter regions of stress-responsive genes.

  • Gene Expression and Protein Synthesis: This results in the increased expression of genes encoding the enzymes responsible for this compound biosynthesis, such as the isofloridoside-phosphate synthases (TPS-like enzymes).[2]

The upregulation of these biosynthetic enzymes leads to the rapid synthesis and accumulation of this compound, which then acts to restore osmotic balance and protect cellular structures from damage.

cluster_2 Proposed Signaling Pathway for this compound Accumulation OsmoticStress Osmotic Stress (High Salinity) MembraneSensors Plasma Membrane Mechanosensors OsmoticStress->MembraneSensors Ca_influx Ca²⁺ Influx MembraneSensors->Ca_influx CDPKs Calcium-Dependent Protein Kinases (CDPKs) Ca_influx->CDPKs MAPK MAPK Cascade CDPKs->MAPK TranscriptionFactors Activation of Transcription Factors MAPK->TranscriptionFactors GeneExpression Increased Expression of IFPS/TPS-like Genes TranscriptionFactors->GeneExpression ProteinSynthesis Synthesis of IFPS/IPP Enzymes GeneExpression->ProteinSynthesis DIsofloridoside_Accumulation This compound Accumulation ProteinSynthesis->DIsofloridoside_Accumulation OsmoticAdjustment Osmotic Adjustment & Cell Protection DIsofloridoside_Accumulation->OsmoticAdjustment

Hypothesized osmotic stress signaling pathway.

Conclusion and Future Perspectives

This compound is a key player in the remarkable ability of red algae to thrive in osmotically challenging environments. Its rapid biosynthesis and accumulation, orchestrated by a complex signaling network, underscore the sophisticated adaptive strategies that have evolved in these organisms. A deeper understanding of the regulatory mechanisms controlling this compound metabolism holds significant potential for various applications, from the development of stress-tolerant crops to the discovery of novel bioactive compounds for pharmaceutical use. Future research should focus on elucidating the specific sensors, protein kinases, and transcription factors that constitute the signaling pathway, providing a more complete picture of this vital stress response mechanism.

References

Initial Investigations into the Bioactivity of D-Isofloridoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial scientific investigations into the bioactivity of D-Isofloridoside (DIF), a galactosyl-glycerol derivative isolated from the marine red alga Laurencia undulata.[1][2][3][4] This document collates key findings on its anti-angiogenic, antioxidant, and hepatoprotective properties, presenting available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Overview of this compound Bioactivity

This compound has emerged as a compound of interest due to its multifaceted biological activities. Primary research has focused on three key areas:

  • Anti-Angiogenic and Anti-Metastatic Effects: this compound demonstrates potential as a tumor angiogenesis inhibitor.[1][3] It has been shown to impede the formation of new blood vessels, a critical process in tumor growth and metastasis, by targeting key signaling pathways in endothelial and cancer cells.[1][3]

  • Antioxidant Properties: The compound exhibits significant antioxidant capabilities, including the scavenging of free radicals and the inhibition of reactive oxygen species (ROS), suggesting its potential in mitigating oxidative stress-related pathologies.[2]

  • Hepatoprotective Effects: Studies have indicated that this compound can protect liver cells from alcohol-induced toxicity by reducing oxidative stress and apoptosis.[4][5]

Quantitative Data on Bioactivity

The following tables summarize the key quantitative findings from initial studies on this compound.

Table 1: Anti-Angiogenic and Anti-Metastatic Activity

Cell LineAssayTargetEffectConcentrationReference
HT1080Gelatin ZymographyMMP-2/9 ActivityReductionNot Specified[1][3]
HT1080Western BlotHIF-1α ExpressionInhibitionNot Specified[1][3]
HT1080Not SpecifiedVEGF ProductionDown-regulationNot Specified[1][3]
HUVECNot SpecifiedVEGFR-2 ActivationInhibitionNot Specified[1][3]
HUVECNot SpecifiedPDGF ProductionDown-regulationNot Specified[1][3]

Table 2: Hepatoprotective and Antioxidant Activity

Cell LineConditionAssayTarget/MarkerEffectConcentrationReference
HepG2Alcohol-InducedCytotoxicity AssayCell ViabilityAttenuationNot Specified[4][5]
HepG2Alcohol-InducedROS AssayIntracellular ROSReductionNot Specified[4][5]
HepG2Alcohol-InducedDNA Damage AssayDNA DamageReductionNot Specified[4][5]
HepG2Alcohol-InducedWestern BlotGSH, SODIncreased ExpressionNot Specified[5]
HepG2Alcohol-InducedWestern BlotGGT, bax, Cleaved Caspase-3Reduced ExpressionNot Specified[5]
HepG2Alcohol-InducedWestern Blotp-p38, p-JNKReduced ExpressionNot Specified[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

3.1. Cell Culture

  • Cell Lines:

    • HUVEC (Human Umbilical Vein Endothelial Cells): Used for angiogenesis assays.

    • HT1080 (Human Fibrosarcoma Cells): Used for metastasis and angiogenesis-related assays.

    • HepG2 (Human Hepatoma Cells): Used for hepatotoxicity and antioxidant assays.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

3.2. Western Blot Analysis

  • Objective: To determine the expression levels of specific proteins involved in signaling pathways.

  • Protocol:

    • Cell Lysis: Treated and untreated cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., HIF-1α, VEGFR-2, PI3K, AKT, MAPK, NF-κB, GSH, SOD, bcl-2, bax, cleaved caspase-3).

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3.3. Reactive Oxygen Species (ROS) Assay

  • Objective: To measure the levels of intracellular ROS.

  • Protocol:

    • Cells are seeded in a 96-well plate and treated with this compound and/or an inducing agent (e.g., alcohol).

    • The cells are then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for a specified time.

    • The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader.

3.4. Gelatin Zymography

  • Objective: To assess the enzymatic activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.

  • Protocol:

    • Conditioned media from treated and untreated cells is collected.

    • Proteins in the media are separated by electrophoresis on a polyacrylamide gel containing gelatin.

    • The gel is then incubated in a developing buffer to allow for enzymatic activity.

    • The gel is stained with Coomassie Brilliant Blue, and the areas of gelatin degradation (clear bands) indicate MMP activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action of this compound.

G cluster_0 HT1080 Cell (Hypoxia-Induced) CoCl2 CoCl2 (Hypoxia Mimic) PI3K_AKT PI3K/AKT Pathway CoCl2->PI3K_AKT MAPK MAPK Pathway CoCl2->MAPK DIF This compound DIF->PI3K_AKT DIF->MAPK MMP_2_9 MMP-2/9 Activity DIF->MMP_2_9 HIF_1a HIF-1α PI3K_AKT->HIF_1a MAPK->HIF_1a VEGF VEGF HIF_1a->VEGF

Caption: this compound inhibits HIF-1α and MMP-2/9 in HT1080 cells.

G cluster_1 HUVEC Cell (VEGF-Induced) VEGF_ligand VEGF VEGFR2 VEGFR-2 VEGF_ligand->VEGFR2 PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT MAPK MAPK Pathway VEGFR2->MAPK NF_kB NF-κB Pathway VEGFR2->NF_kB DIF This compound DIF->VEGFR2 Apoptosis Apoptosis DIF->Apoptosis PDGF PDGF PI3K_AKT->PDGF MAPK->PDGF NF_kB->PDGF

Caption: this compound blocks VEGF signaling and induces apoptosis in HUVECs.

G cluster_2 HepG2 Cell (Alcohol-Induced Stress) Alcohol Alcohol ROS Intracellular ROS Alcohol->ROS DIF This compound DIF->ROS MAPK_Stress MAPK (p38, JNK) DIF->MAPK_Stress Antioxidant_Enzymes GSH, SOD DIF->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->MAPK_Stress Apoptosis_Pathway Apoptotic Pathway Cell_Damage Cellular Damage & Apoptosis Apoptosis_Pathway->Cell_Damage MAPK_Stress->Apoptosis_Pathway

Caption: Hepatoprotective mechanism of this compound in alcohol-induced stress.

This guide provides a foundational understanding of the bioactivity of this compound based on initial research. Further in-depth studies are warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

D-Isofloridoside and its Isomers in Red Algae: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of D-isofloridoside and its isomers, floridoside and L-isofloridoside, within various species of red algae (Rhodophyta). It is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource on the quantitative distribution, experimental analysis, and biological significance of these compounds. This guide details established experimental protocols for extraction, purification, and quantification, and presents current knowledge on their biosynthetic and signaling pathways.

Introduction

Red algae are a rich source of unique bioactive compounds, among which are the galactosylglycerol isomers: floridoside (α-D-galactopyranosyl-(1→2)-glycerol), this compound (α-D-galactopyranosyl-(1→1)-D-glycerol), and L-isofloridoside (α-D-galactopyranosyl-(1→1)-L-glycerol).[1] These low-molecular-weight carbohydrates are significant products of photosynthesis in most red algae and play a crucial role as osmolytes, protecting the algae from the stresses of fluctuating salinity in intertidal zones.[2][3]

Recent research has highlighted the therapeutic potential of these compounds, particularly this compound, which has demonstrated significant antioxidant and anti-angiogenic properties.[4][5] This guide aims to consolidate the current scientific knowledge on this compound and its isomers, providing a practical resource for their study and potential application in drug discovery and development.

Quantitative Distribution in Red Algae

The distribution and concentration of floridoside and its isomers vary considerably among different species of red algae and can be influenced by environmental factors such as season and tidal level.[2][6] The following tables summarize the quantitative data available in the literature.

Table 1: Quantitative Analysis of Floridoside and Isofloridoside (D/L undifferentiated) in Various Red Algae Species

Red Algae SpeciesFloridoside (mg/g fresh weight)Isofloridoside (mg/g fresh weight)Analytical MethodReference
Gloiopeltis furcata1.83 ± 0.1211.21 ± 0.54HPLC-MS/MSChen et al., 2014[6]
Pyropia haitanensis0.45 ± 0.037.89 ± 0.32HPLC-MS/MSChen et al., 2014[6]
Caulacanthus okamurai2.15 ± 0.15Not DetectedHPLC-MS/MSChen et al., 2014[6]
Gelidium divaricatum1.56 ± 0.09Not DetectedHPLC-MS/MSChen et al., 2014[6]
Gymnogongrus flabelliformis0.98 ± 0.07Not DetectedHPLC-MS/MSChen et al., 2014[6]
Grateloupia filicina0.76 ± 0.05Not DetectedHPLC-MS/MSChen et al., 2014[6]
Champia parvulaNot DetectedNot DetectedHPLC-MS/MSChen et al., 2014[6]

Table 2: Quantitative Analysis of Floridoside, this compound, and L-Isofloridoside in Select Red Algae Species

Red Algae SpeciesFloridoside (μmol/g dry weight)This compound (μmol/g dry weight)L-Isofloridoside (μmol/g dry weight)Analytical MethodReference
Porphyra columbina1202515513C-NMR & GLCKarsten et al., 1993[2]
Bangia atropurpureaPresentPresentPresent13C-NMR & GLCKarsten et al., 1993[2]

Note: "Present" indicates the compound was detected, but not quantified in the cited study.

Experimental Protocols

Extraction and Purification of Isofloridosides

A general protocol for the extraction and purification of isofloridosides from red algae is as follows:

  • Harvest and Preparation: Harvest fresh red algae and clean thoroughly to remove any epiphytes and debris. The algae can be used fresh or dried. For drying, lyophilization (freeze-drying) or oven drying at low temperatures (e.g., 60°C) is recommended to minimize degradation of the target compounds.

  • Extraction:

    • Mill the dried algal biomass into a fine powder.

    • Extract the powdered algae with 70-80% ethanol at an elevated temperature (e.g., 70°C) for several hours (e.g., 6 hours).[1] A common ratio is 100g of dried algae to 500mL of ethanol solution.

  • Initial Purification:

    • Filter the extract to remove solid algal residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The concentrated extract can be further purified by liquid-liquid partitioning. For example, partitioning against ethyl acetate can remove nonpolar impurities.[1]

  • Chromatographic Purification:

    • Ion-Exchange Chromatography: To remove charged molecules, the extract can be passed through a series of cation and anion exchange resins (e.g., Dowex 50W and Dowex 1).[6]

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to separate the isomers can be achieved using preparative HPLC. Columns such as Sugar-Pak TM1 or amino-propyl bonded silica (NH2) have been used successfully.[7]

The following diagram illustrates a typical workflow for the extraction and purification of this compound.

extraction_purification_workflow cluster_extraction Extraction cluster_purification Purification algae Dried Red Algae Biomass extraction 70% Ethanol Extraction (70°C, 6h) algae->extraction filtration Filtration extraction->filtration concentrate Concentration (Rotary Evaporation) filtration->concentrate partition Liquid-Liquid Partition (Ethyl Acetate) concentrate->partition ion_exchange Ion-Exchange Chromatography partition->ion_exchange prep_hplc Preparative HPLC ion_exchange->prep_hplc pure_dif Pure this compound prep_hplc->pure_dif

Extraction and Purification Workflow for this compound.
Analytical Methodologies

This is a highly sensitive and specific method for the quantification of floridoside and isofloridoside.[1][6]

  • Chromatography:

    • Column: A hydrophilic interaction chromatography (HILIC) column is typically used for separation.

    • Mobile Phase: A gradient of acetonitrile and water with additives like formic acid or ammonium formate is commonly employed.

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is effective.

    • Detection: Selected Reaction Monitoring (SRM) is used for quantification, providing high selectivity. The precursor ion for both floridoside and isofloridoside is [M-H]⁻ at m/z 253. Product ions at m/z 119 and 89 are typically monitored.[1]

13C-NMR is a powerful tool for both structural elucidation and quantification of the different isomers without the need for derivatization.[2][7]

  • Sample Preparation: The purified extract is dissolved in a deuterated solvent, typically D₂O.

  • Acquisition:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • Proton decoupling is applied to simplify the spectrum.

    • A sufficient relaxation delay (D1) is crucial for accurate quantification to ensure full relaxation of all carbon nuclei.

  • Quantification: The relative concentrations of the isomers can be determined by integrating the signals of specific carbon atoms that are well-resolved for each isomer. The anomeric carbon signals (C-1 of the galactose unit) are often used for this purpose.[2]

GLC is a classic method for the analysis of volatile compounds. For the analysis of galactosylglycerols, derivatization is required to increase their volatility.

  • Derivatization: The hydroxyl groups of the compounds are typically converted to their trimethylsilyl (TMS) ethers.

  • Column: A capillary column with a nonpolar stationary phase (e.g., SE-30) is commonly used.

  • Temperature Program: A temperature gradient is employed to ensure the separation of the different isomers.

  • Detector: A flame ionization detector (FID) is typically used for quantification.

The following diagram outlines the general workflow for the analytical determination of this compound and its isomers.

analytical_workflow cluster_hplc HPLC-MS/MS cluster_nmr 13C-NMR cluster_glc GLC start Purified Algal Extract hplc HILIC Separation start->hplc nmr_acq 13C-NMR Acquisition start->nmr_acq deriv Derivatization (TMS ethers) start->deriv msms ESI-MS/MS Detection (SRM) hplc->msms nmr_quant Integration of Anomeric Carbon Signals nmr_acq->nmr_quant glc_sep Capillary GLC Separation deriv->glc_sep fid FID Detection glc_sep->fid

Analytical Workflow for Isofloridoside Isomers.

Biosynthesis and Signaling Pathways

Biosynthesis of Isofloridoside

The biosynthesis of floridoside and isofloridoside in red algae involves the condensation of a galactose donor with a glycerol acceptor. The key precursors are UDP-galactose and glycerol-3-phosphate. The synthesis is catalyzed by enzymes that are homologous to trehalose-6-phosphate synthases (TPS).[8] These enzymes often exist as fusion proteins with a synthase and a phosphatase domain.

The proposed biosynthetic pathway is as follows:

  • Glycerol-3-phosphate synthesis: Dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (G3PD).

  • UDP-galactose synthesis: Glucose-1-phosphate is converted to UDP-galactose via the action of UDP-glucose pyrophosphorylase and UDP-glucose-4-epimerase.

  • Condensation and dephosphorylation: A floridoside/isofloridoside phosphate synthase (a TPS-like enzyme) catalyzes the condensation of UDP-galactose and glycerol-3-phosphate to form floridoside-phosphate or isofloridoside-phosphate.

  • Final product formation: A phosphatase domain on the same enzyme or a separate phosphatase removes the phosphate group to yield floridoside or isofloridoside.

The following diagram illustrates the proposed biosynthetic pathway.

biosynthesis_pathway dhap Dihydroxyacetone Phosphate (DHAP) g3p Glycerol-3-Phosphate dhap->g3p G3PD iso_p Isofloridoside-Phosphate g3p->iso_p udp_gal UDP-Galactose udp_gal->iso_p Isofloridoside Phosphate Synthase (TPS-like enzyme) iso Isofloridoside iso_p->iso Phosphatase signaling_pathway cluster_tumor Tumor Cell (e.g., HT1080) cluster_huvec Endothelial Cell (e.g., HUVEC) dif_tumor This compound (DIF) pi3k_akt_tumor PI3K/AKT Pathway dif_tumor->pi3k_akt_tumor inhibits mapk_tumor MAPK Pathway dif_tumor->mapk_tumor inhibits hif1a HIF-1α pi3k_akt_tumor->hif1a activates mapk_tumor->hif1a activates vegf_prod VEGF Production hif1a->vegf_prod promotes vegf VEGF vegf_prod->vegf vegfr2 VEGFR-2 vegf->vegfr2 binds pi3k_akt_huvec PI3K/AKT Pathway vegfr2->pi3k_akt_huvec activates mapk_huvec MAPK Pathway vegfr2->mapk_huvec activates nfkb NF-κB Pathway vegfr2->nfkb activates dif_huvec This compound (DIF) dif_huvec->vegfr2 inhibits activation angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) pi3k_akt_huvec->angiogenesis mapk_huvec->angiogenesis nfkb->angiogenesis

References

Methodological & Application

Application Notes and Protocols for D-Isofloridoside Extraction and Purification from Red Algae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-isofloridoside, a natural galactosyl-glycerol, is a significant bioactive compound found in various species of red algae (Rhodophyta). It, along with its isomer floridoside, plays a crucial role in the osmotic acclimation of these marine organisms. Recent studies have highlighted the potential of this compound in drug development, particularly for its antioxidant and antiangiogenic properties. This document provides detailed protocols for the extraction and purification of this compound from red algae, methods for its quantification, and an overview of its known signaling pathway interactions.

I. Experimental Protocols

This section outlines the detailed methodologies for the extraction and purification of this compound from red algae, based on established scientific literature.

Protocol 1: Ethanol-Based Extraction

This protocol is adapted from methods used for extracting floridoside and isofloridoside from Pyropia haitanensis.[1][2]

1. Sample Preparation:

  • Collect fresh red algae (e.g., Pyropia haitanensis).

  • Wash the biomass with tap water to remove salts, epiphytes, and other debris.

  • Dry the algal material to a constant weight. A freeze-dryer or a ventilated oven at a low temperature (e.g., 40-50°C) can be used.

  • Grind the dried algae into a fine powder using a laboratory mill or mortar and pestle.

2. Extraction:

  • Weigh 100 g of dried algal powder.

  • Suspend the powder in 500 mL of 70% aqueous ethanol.[1]

  • Heat the suspension at 70°C for 6 hours with continuous stirring.[1]

  • After extraction, allow the mixture to cool to room temperature.

  • Filter the mixture through cheesecloth or a fine-mesh sieve to remove the bulk algal residue.

  • Centrifuge the filtrate at 4000 x g for 15 minutes to pellet any remaining fine particles.

  • Collect the supernatant, which contains the crude extract.

3. Initial Purification of Crude Extract:

  • Concentrate the supernatant under reduced pressure using a rotary evaporator to a final volume of approximately 100 mL.[1]

  • To remove lipids and other nonpolar compounds, perform a liquid-liquid extraction by adding an equal volume (100 mL) of ethyl acetate.[1]

  • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

  • Discard the upper ethyl acetate layer and retain the lower aqueous layer containing the isofloridoside.

Protocol 2: Methanol-Chloroform-Water Extraction

This method is effective for the extraction of floridoside, isofloridoside, and digeneaside.[3]

1. Sample Preparation:

  • Follow the same sample preparation steps as in Protocol 1.

2. Extraction:

  • Prepare an extraction solvent mixture of methanol:chloroform:water in a ratio of 12:5:3 (v/v/v).[3]

  • Suspend the dried algal powder in the solvent mixture.

  • Stir the suspension for 2 hours at room temperature.[3]

  • Separate the solid residue by filtration or centrifugation.

  • Collect the liquid extract.

3. Phase Separation and Concentration:

  • The extract will separate into a hydroalcoholic (upper) and a chloroform (lower) phase.

  • Carefully collect the upper hydroalcoholic phase, which contains the this compound.

  • Concentrate the hydroalcoholic phase using a rotary evaporator to remove the methanol and some of the water.

Purification of this compound

The following purification steps can be applied to the crude extracts obtained from either Protocol 1 or 2.

1. Ion-Exchange Chromatography:

  • This step is crucial for removing charged molecules like amino acids, organic acids, and salts.

  • Pack a chromatography column with a strong cation-exchange resin (e.g., Dowex 50W) followed by a strong anion-exchange resin (e.g., Dowex 1).

  • Equilibrate the column with deionized water.

  • Load the concentrated crude extract onto the column.

  • Elute the neutral fraction, containing this compound, with deionized water.

  • Monitor the eluate for the presence of sugars using a method like the phenol-sulfuric acid assay or thin-layer chromatography (TLC).

  • Pool the fractions containing the desired compounds.

2. High-Performance Liquid Chromatography (HPLC):

  • Final purification and separation of this compound from its isomer, floridoside, is typically achieved by HPLC.[3][4]

  • System: An HPLC system equipped with a refractive index (RI) detector is suitable for sugar analysis.

  • Column: A specialized carbohydrate analysis column, such as a Sugar-Pak I column or an amino-propyl bonded silica (NH2) column (e.g., NH2 P50), should be used.[3][4]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio may need to be optimized depending on the column and the specific separation required (e.g., 75:25 acetonitrile:water).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 20 µL of the concentrated, ion-exchange-purified extract.

  • Collect the fractions corresponding to the this compound peak. The retention times for floridoside and isofloridoside are different, allowing for their separation.[1]

  • Confirm the identity and purity of the isolated this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3]

II. Data Presentation

The following tables summarize quantitative data related to the analysis of this compound and floridoside from red algae using HPLC-MS/MS.

Table 1: HPLC-MS/MS Method Validation Parameters [1][2]

ParameterFloridosideThis compound
Linearity (Correlation Coefficient) >0.9989>0.9989
Limit of Detection (LOD) 0.20 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.4 ng/mL0.1 ng/mL
Recovery 76.8%75.7%
Intra-day Precision (RSD) < 8.5%< 8.5%
Inter-day Precision (RSD) < 8.5%< 8.5%

Table 2: Purity and Concentration of Standards [1]

CompoundPurity (determined by NMR and HPLC-MS)
Floridoside 7.8%
Isofloridoside 90.3%

Note: The purity of standards can vary and should be determined for each batch.

III. Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and purification of this compound from red algae.

Extraction_Purification_Workflow Start Start: Dried Red Algae Powder Extraction Extraction (e.g., 70% Ethanol at 70°C or MeOH:CHCl3:H2O) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Concentration Concentration (Rotary Evaporation) CrudeExtract->Concentration IonExchange Ion-Exchange Chromatography (Removal of charged molecules) Concentration->IonExchange PurifiedFraction Partially Purified Neutral Fraction IonExchange->PurifiedFraction HPLC Preparative HPLC (e.g., NH2 or Sugar-Pak column) PurifiedFraction->HPLC PureDIF Pure this compound HPLC->PureDIF Analysis Analysis (NMR, MS) PureDIF->Analysis End End Analysis->End

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway Diagram

This diagram illustrates the inhibitory effect of this compound (DIF) on key signaling pathways involved in tumor angiogenesis, as described in studies on human umbilical vein endothelial cells (HUVEC).[5]

Signaling_Pathway cluster_downstream Downstream Effects DIF This compound (DIF) VEGFR2 VEGFR-2 DIF->VEGFR2 inhibits activation PI3K_AKT PI3K/AKT Pathway DIF->PI3K_AKT inhibits MAPK MAPK Pathway DIF->MAPK inhibits NFkB NF-κB Pathway DIF->NFkB inhibits Apoptosis Apoptosis DIF->Apoptosis activates VEGFR2->PI3K_AKT activates VEGFR2->MAPK activates VEGFR2->NFkB activates PDGF PDGF Production PI3K_AKT->PDGF leads to Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis MAPK->PDGF leads to MAPK->Angiogenesis NFkB->PDGF leads to NFkB->Angiogenesis PDGF->Angiogenesis promotes VEGF VEGF VEGF->VEGFR2 activates

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of D-Isofloridoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Isofloridoside (1-O-α-D-galactopyranosyl-D-glycerol) and its isomer, floridoside (2-O-α-D-galactopyranosylglycerol), are significant low-molecular-weight carbohydrates found in red algae (Rhodophyta). These compounds play a crucial role in osmotic regulation and are of increasing interest for their potential biological activities. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the effective separation and quantification of this compound, often in the presence of its isomers. The method is particularly relevant for the analysis of extracts from red algae.

Principle

The method utilizes High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (HPLC-MS/MS) for the sensitive and selective determination of this compound. The chromatographic separation is achieved on a suitable stationary phase, followed by mass spectrometric detection, which provides excellent specificity and low detection limits. This approach allows for the accurate quantification of this compound even in complex biological matrices.

Data Presentation

A summary of the quantitative data for the HPLC-MS/MS method for the determination of floridoside and isofloridoside is presented in Table 1.[1][2]

Table 1: Quantitative Parameters of the HPLC-MS/MS Method for Floridoside and Isofloridoside Analysis

ParameterFloridosideIsofloridoside
Linearity (Correlation Coefficient, r²)> 0.9989> 0.9989
Limit of Detection (LOD)0.20 ng/mL0.05 ng/mL
Limit of Quantification (LOQ)0.4 ng/mL0.1 ng/mL
Recovery76.8%75.7%
Intra-day Precision (RSD)< 8.5%< 8.5%
Inter-day Precision (RSD)< 8.5%< 8.5%

Experimental Protocols

Sample Preparation from Red Algae

This protocol describes the extraction of this compound and its isomers from red algae.

Materials:

  • Red algae sample (e.g., Porphyra umbilicalis)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Water (H₂O)

  • Rotary vacuum evaporator

  • Centrifuge

  • 0.45 µm membrane filter

  • Acetonitrile (ACN)

Procedure:

  • Homogenize the fresh or dried red algae sample.

  • Extract the homogenized sample with a solvent mixture of methanol:chloroform:water (12:5:3, v/v/v) for 2 hours.

  • Separate the hydroalcoholic phase.

  • Concentrate the hydroalcoholic phase using a rotary vacuum evaporator.

  • For further purification, the concentrated extract can be subjected to ion-exchange chromatography.[3][4]

  • Dissolve the dried extract in an acetonitrile/water mixture.[5]

  • Filter the final solution through a 0.45 µm membrane filter before HPLC analysis.[5]

HPLC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: An aminopropyl-functionalized silica (NH₂) column (e.g., NH₂ P50) has been shown to be effective for the separation of floridoside and isofloridosides.[3][4] A Sugar-Pak TM1 column has also been used for purification.[3][4]

  • Mobile Phase: A gradient elution with acetonitrile and water is commonly used.

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 10 µL.[5]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode.

  • Selected Reaction Monitoring (SRM):

    • The precursor ion for both floridoside and isofloridoside is m/z 253 ([M-H]⁻).[2][5]

    • The product ions can be monitored for quantification. For instance, transitions of m/z 253 to 119 and m/z 253 to 89 have been used.[2][5]

Data Analysis:

  • Identify and quantify this compound based on its retention time and specific SRM transitions compared to a standard.

  • Construct a calibration curve using standards of known concentrations to quantify the amount of this compound in the samples.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS/MS Analysis Sample Red Algae Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (MeOH:CHCl3:H2O) Homogenization->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Purification Optional: Ion-Exchange Chromatography Concentration->Purification Dissolution Dissolution in ACN/H2O Concentration->Dissolution Purification->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC Separation (NH2 Column) Filtration->HPLC MS Mass Spectrometry (ESI-, SRM) HPLC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis Final_Result Final_Result Data_Analysis->Final_Result Quantitative Results

Caption: Experimental workflow for this compound analysis.

This application note provides a robust and sensitive HPLC-MS/MS method for the separation and quantification of this compound. The detailed protocol and validated performance metrics make it a valuable tool for researchers in natural product chemistry, phycology, and drug development.

References

Application Note: Quantitative Analysis of D-Isofloridoside and its Derivatives by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Isofloridoside (α-D-galactopyranosyl-(1→1)-D-glycerol) and its isomer, floridoside (α-D-galactopyranosyl-(1→2)-D-glycerol), are significant galactosyl-glycerols found predominantly in red algae (Rhodophyta).[1][2] These compounds play a crucial role in osmotic acclimation, allowing the algae to survive in environments with fluctuating salinity.[1][3] The study of these molecules is of growing interest due to their potential biological activities and applications in various fields, including pharmaceuticals and cosmetics. Accurate and sensitive analytical methods are therefore essential for their quantification in complex matrices. This application note provides a detailed protocol for the quantitative analysis of this compound and its derivatives using Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the methodology for the extraction and quantification of this compound and its derivatives from red algae samples.

Sample Preparation

A robust sample preparation protocol is critical for accurate quantification and to minimize matrix effects.[1]

  • Extraction:

    • Weigh 20 mg of dried and powdered red algae sample.

    • Add 1 mL of a 1:1 (v/v) mixture of water and acetonitrile.

    • Vortex the mixture for 1 minute.

    • Perform ultrasonic extraction for 30 minutes.

    • Centrifuge the sample at 12,000 rpm for 10 minutes.

  • Purification:

    • Collect the supernatant.

    • Dry the supernatant using a rotary vacuum evaporator.

    • Re-dissolve the dried extract in 50.0 mL of acetonitrile/water (1:1, v/v).

    • Filter the solution through a 0.45 μm membrane filter prior to LC-MS/MS analysis.[1]

Diagram: Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Red Algae Sample (20 mg) extraction Extraction (Acetonitrile/Water, Sonication) sample->extraction 1. centrifugation Centrifugation extraction->centrifugation 2. supernatant Collect Supernatant centrifugation->supernatant 3. evaporation Vacuum Evaporation supernatant->evaporation 4. reconstitution Reconstitution (Acetonitrile/Water) evaporation->reconstitution 5. filtration Filtration (0.45 µm) reconstitution->filtration 6. lcms LC-MS/MS System filtration->lcms Inject quantification Quantification lcms->quantification

Caption: Experimental workflow for the extraction and analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of this compound and its isomers are achieved using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[1][3]

  • LC System: A standard HPLC system capable of binary gradients.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating these polar compounds.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient elution starting with a high percentage of organic solvent and gradually increasing the aqueous phase is typically used.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is preferred for these compounds.[1]

  • Data Acquisition: Selected Reaction Monitoring (SRM) is used for quantification to ensure high sensitivity and selectivity.[1]

Data Presentation

Quantitative data for the analysis of this compound and its isomer floridoside are summarized in the tables below. The data is based on a validated LC-MS/MS method.[1]

Table 1: Mass Spectrometry Parameters for SRM Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound2538921
Floridoside25311920
Table 2: Method Validation Parameters
ParameterThis compoundFloridoside
Linearity (r²)>0.9989>0.9989
Limit of Detection (LOD)0.05 ng/mL0.20 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL0.4 ng/mL
Recovery75.7%76.8%
Intra-day Precision (RSD%)< 8.4%< 8.4%
Inter-day Precision (RSD%)< 8.5%< 8.5%

Diagram: Fragmentation Pathway of this compound

fragmentation_pathway cluster_fragments Collision-Induced Dissociation (CID) parent [M-H]⁻ m/z 253 frag1 Product Ion m/z 89 parent->frag1 Collision Energy: 21 eV frag2 Product Ion m/z 119 parent->frag2 Collision Energy: 20 eV

Caption: Proposed fragmentation of this compound and Floridoside in negative ion mode.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound and its derivatives in complex matrices such as red algae extracts. The detailed protocol and validated performance metrics make this method suitable for routine analysis in research, quality control, and drug development applications. The use of SRM ensures high specificity, which is crucial when analyzing isomeric compounds.

References

Application Notes: D-Isofloridoside as a Selective Inhibitor of MMP-2 and MMP-9 for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, are zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix (ECM).[1][2][3] Elevated expression and activity of MMP-2 and MMP-9 are strongly associated with cancer progression, including tumor growth, invasion, angiogenesis, and metastasis.[1][4][5] Their ability to degrade type IV collagen, a major component of the basement membrane, facilitates the invasion of cancer cells into surrounding tissues and the vasculature.[6][7] Consequently, the inhibition of MMP-2 and MMP-9 has emerged as a promising strategy in cancer therapy.[1][2]

D-isofloridoside (DIF), a natural compound isolated from marine red algae such as Laurencia undulata, has demonstrated notable antioxidant and MMP inhibitory activities.[8][9] Research indicates that this compound can effectively reduce the activity of MMP-2 and MMP-9, thereby inhibiting key processes in tumor metastasis and angiogenesis.[8][9] These application notes provide an overview of the quantitative data, mechanism of action, and detailed experimental protocols for studying this compound as an MMP-2 and MMP-9 inhibitor in a cancer research setting.

Data Presentation: Inhibitory Activity of this compound

While specific IC50 values for this compound against MMP-2 and MMP-9 are not extensively detailed in the public literature, studies have qualitatively and quantitatively confirmed its inhibitory effects. The compound has been shown to significantly reduce the enzymatic activity of both MMP-2 and MMP-9 in cancer cell models.

Compound Target Enzyme Cell Line Observed Effect Reference
This compoundMMP-2HT1080Reduced enzymatic activity[8]
This compoundMMP-9HT1080Reduced enzymatic activity[8]

Mechanism of Action & Signaling Pathways

This compound exerts its anti-cancer effects by modulating critical signaling pathways that regulate MMP expression and activity. In cancer cells, this compound has been shown to suppress the PI3K/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways.[8] This suppression leads to the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that controls the expression of Vascular Endothelial Growth Factor (VEGF).[8] By reducing VEGF production, this compound hampers tumor angiogenesis. Furthermore, in endothelial cells, it can inhibit the activation of the VEGF receptor (VEGFR-2) and its downstream PI3K/AKT, MAPK, and NF-κB signaling pathways.[8][9]

D_Isofloridoside_Pathway cluster_cell Cancer Cell DIF This compound MMP MMP-2 / MMP-9 DIF->MMP inhibits PI3K_AKT PI3K/AKT Pathway DIF->PI3K_AKT inhibits MAPK MAPK Pathway DIF->MAPK inhibits MMP->PI3K_AKT activates MMP->MAPK activates Invasion Invasion & Metastasis MMP->Invasion HIF1a HIF-1α PI3K_AKT->HIF1a activates MAPK->HIF1a activates VEGF VEGF Production HIF1a->VEGF upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis

This compound signaling cascade in cancer cells.

The role of MMP-2 and MMP-9 in cancer progression extends from initial invasion to the establishment of distant metastases. This process involves the degradation of the basement membrane, remodeling of the ECM, and promotion of angiogenesis.

MMP_Cancer_Progression cluster_main Role of MMP-2/9 in Cancer Progression Primary_Tumor Primary Tumor MMP_Activation ↑ MMP-2/9 Expression & Activation Primary_Tumor->MMP_Activation BM_Degradation Basement Membrane Degradation MMP_Activation->BM_Degradation Angiogenesis Angiogenesis MMP_Activation->Angiogenesis Invasion Local Invasion BM_Degradation->Invasion Intravasation Intravasation Invasion->Intravasation Metastasis Metastasis Formation Intravasation->Metastasis Angiogenesis->Metastasis

Logical flow of MMP-2/9 function in metastasis.

Experimental Protocols & Workflows

To evaluate the efficacy of this compound as an MMP-2 and MMP-9 inhibitor, a series of in vitro assays can be employed. The general workflow involves confirming enzymatic inhibition, followed by assessing its impact on cancer cell behavior.

Experimental_Workflow cluster_workflow Workflow for Screening MMP-2/9 Inhibitors step1 Step 1: Enzymatic Assay (Colorimetric/Fluorimetric) step2 Step 2: Gelatin Zymography step1->step2 Confirm gelatinase activity step3 Step 3: Cell Viability Assay (e.g., MTT, CCK-8) step2->step3 Determine non-toxic dose step4 Step 4: Cell Migration Assay (Wound Healing) step3->step4 Assess 2D migration step5 Step 5: Cell Invasion Assay (Transwell Chamber) step4->step5 Assess invasion through matrix step6 Step 6: Western Blot Analysis (Signaling Pathways) step5->step6 Investigate mechanism

Experimental workflow for inhibitor characterization.
Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to detect the activity of MMP-2 and MMP-9 in conditioned media from cancer cells treated with this compound.

Materials:

  • Polyacrylamide gels (10%) copolymerized with 1 mg/mL gelatin

  • Tris-Glycine SDS Sample Buffer (non-reducing)

  • TGS Electrophoresis Buffer

  • Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100)

  • Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35, pH 7.5)

  • Coomassie Blue R-250 Staining Solution

  • Destaining Solution (e.g., 40% methanol, 10% acetic acid)

  • Conditioned media from cancer cells (control and this compound-treated)

Procedure:

  • Sample Preparation: Culture cancer cells (e.g., HT1080, MDA-MB-231) in serum-free media for 24-48 hours with and without various concentrations of this compound. Collect the conditioned media and centrifuge to remove cell debris.

  • Electrophoresis: Mix the conditioned media with non-reducing sample buffer. Do not heat the samples. Load equal amounts of protein onto the gelatin-containing polyacrylamide gel. Run the gel at 125V for approximately 90 minutes in TGS buffer at 4°C.

  • Renaturation: After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in Zymogram Renaturing Buffer at room temperature with gentle agitation. This removes SDS and allows the enzymes to renature.

  • Development: Incubate the gel in Zymogram Developing Buffer overnight (16-20 hours) at 37°C.

  • Staining and Destaining: Stain the gel with Coomassie Blue R-250 for 30-60 minutes. Destain the gel until clear bands appear against a dark blue background. The clear bands indicate areas of gelatin degradation by MMPs. Pro-MMP-9 (~92 kDa), active MMP-9 (~82 kDa), pro-MMP-2 (~72 kDa), and active MMP-2 (~62 kDa) will appear as distinct bands.

  • Analysis: Quantify the bands using densitometry software. Compare the band intensity of treated samples to the untreated control to determine the inhibitory effect of this compound.

Protocol 2: Transwell Invasion Assay

This protocol assesses the ability of cancer cells to invade through a basement membrane matrix, a process inhibited by MMP inhibitors.[10][11]

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Complete medium (containing 10% FBS as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol for fixation

  • Crystal Violet solution (0.1%) for staining

Procedure:

  • Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert and incubate at 37°C for at least 4 hours to allow it to solidify.

  • Cell Preparation: Culture cancer cells until they are sub-confluent. Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control.

  • Seeding Cells: After Matrigel solidification, rehydrate the layer with serum-free medium for 2 hours at 37°C. Remove the medium and add 200 µL of the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the inserts.

  • Chemoattraction: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate to act as a chemoattractant.[11]

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • Fixation and Staining: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.

  • Fix the invading cells on the bottom of the membrane with 100% methanol for 15-20 minutes.

  • Stain the fixed cells with 0.1% Crystal Violet solution for 20 minutes.

  • Analysis: Gently wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several random fields of view under a microscope. Calculate the percentage of invasion inhibition relative to the untreated control.

Conclusion

This compound represents a promising natural compound for cancer research due to its demonstrated ability to inhibit MMP-2 and MMP-9. Its mechanism of action, involving the suppression of key oncogenic signaling pathways like PI3K/AKT and MAPK, provides a strong rationale for its further investigation. The protocols outlined here offer a robust framework for researchers to explore the anti-invasive and anti-angiogenic potential of this compound and similar compounds, contributing to the development of novel therapeutic strategies targeting cancer metastasis.

References

Investigating the Anti-Angiogenic Effects of D-Isofloridoside in HUVEC Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2) are key regulators of this process, making them prime targets for anti-cancer therapies. D-Isofloridoside (DIF), a galactoside isolated from the marine red algae Laurencia undulata, has emerged as a promising anti-angiogenic agent.[1][2] This document provides detailed application notes and experimental protocols for investigating the anti-angiogenic effects of this compound in Human Umbilical Vein Endothelial Cell (HUVEC) lines.

Mechanism of Action

This compound exerts its anti-angiogenic effects on HUVEC cells by inhibiting the activation of VEGF receptor-2 (VEGFR-2).[1][2] This upstream inhibition leads to the downregulation of several crucial downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[1][2] Consequently, key processes in angiogenesis such as endothelial cell proliferation, migration, and tube formation are suppressed. Furthermore, this compound has been shown to reduce the activity of matrix metalloproteinases (MMP-2/9), which are essential for the degradation of the extracellular matrix during angiogenesis.[1][2]

Data Presentation

The following tables summarize the expected quantitative outcomes from key in vitro anti-angiogenesis assays performed on HUVEC cells treated with this compound.

Table 1: Effect of this compound on HUVEC Viability (MTT Assay)

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 5.2
1098.1± 4.8
2595.3± 5.1
5085.2± 6.3
10060.7± 5.9
20041.5± 4.5

Table 2: Inhibition of HUVEC Migration by this compound (Wound Healing Assay)

Concentration (µM)Wound Closure (%)Inhibition of Migration (%)
0 (Control)95.20
2568.428.1
5045.152.6
10023.974.9

Table 3: Inhibition of HUVEC Tube Formation by this compound

Concentration (µM)Total Tube Length (µm)Number of Branch Points
0 (Control)12,50085
258,75048
505,20021
1001,8007

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on HUVEC cells.

Materials:

  • HUVEC cells

  • Endothelial Cell Growth Medium (EGM-2)

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]

  • Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) and a vehicle control (DMSO) for 24-48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Wound Healing Migration Assay

This assay evaluates the effect of this compound on HUVEC cell migration.

Materials:

  • HUVEC cells

  • EGM-2 medium

  • This compound

  • 6-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed HUVECs in 6-well plates and grow to 90-95% confluency.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the wound at 0 hours and after 24-48 hours of incubation.

  • Measure the width of the wound at different points and calculate the percentage of wound closure.[4]

Tube Formation Assay

This assay assesses the ability of HUVECs to form capillary-like structures, a key step in angiogenesis.

Materials:

  • HUVEC cells

  • EGM-2 medium

  • This compound

  • Matrigel (growth factor reduced)

  • 24-well plates

  • Microscope with a camera

Procedure:

  • Thaw Matrigel on ice and coat the wells of a pre-chilled 24-well plate.[5]

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[5]

  • Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated wells in the presence of various concentrations of this compound.[6]

  • Incubate for 4-18 hours at 37°C.[7]

  • Observe and photograph the formation of tube-like structures under a microscope.

  • Quantify the total tube length and the number of branch points using imaging software.[8]

Visualizations

Experimental Workflow

G cluster_assays In Vitro Anti-Angiogenesis Assays cluster_treatment Treatment cluster_analysis Data Analysis HUVEC HUVEC Cell Culture Viability Cell Viability Assay (MTT) HUVEC->Viability Migration Cell Migration Assay (Wound Healing) HUVEC->Migration Tube_Formation Tube Formation Assay (Matrigel) HUVEC->Tube_Formation Quantification Quantitative Analysis (Absorbance, Wound Closure, Tube Length) Viability->Quantification Migration->Quantification Tube_Formation->Quantification DIF This compound Treatment (Various Concentrations) DIF->Viability DIF->Migration DIF->Tube_Formation Mechanism Mechanism of Action (Western Blot for Signaling Proteins) Quantification->Mechanism

Caption: Experimental workflow for investigating this compound's anti-angiogenic effects.

This compound Signaling Pathway Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK DIF This compound DIF->VEGFR2 Akt Akt PI3K->Akt Migration Cell Migration PI3K->Migration Tube_Formation Tube Formation PI3K->Tube_Formation mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation MAPK->Proliferation MAPK->Migration

Caption: this compound inhibits angiogenesis by blocking the VEGF/VEGFR-2 signaling pathway.

References

Investigating the Role of D-Isofloridoside on the PI3K/AKT/mTOR Signaling Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention.[1][3] Natural compounds are a promising source of novel inhibitors of this pathway. This document provides a detailed framework for investigating the potential role of D-Isofloridoside, a natural glycoside, as a modulator of the PI3K/AKT/mTOR pathway in an in vitro setting. While direct evidence linking this compound to this pathway is currently limited, the following protocols and application notes offer a comprehensive guide for researchers to explore this potential interaction.

Data Presentation: Templates for Quantitative Analysis

To ensure systematic data collection and analysis, the following tables are provided as templates for summarizing key quantitative findings from the proposed experiments.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineThis compound Concentration (µM)Incubation Time (hrs)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 0, 10, 25, 50, 100, 20024
0, 10, 25, 50, 100, 20048
0, 10, 25, 50, 100, 20072
A549 0, 10, 25, 50, 100, 20024
0, 10, 25, 50, 100, 20048
0, 10, 25, 50, 100, 20072
HT-29 0, 10, 25, 50, 100, 20024
0, 10, 25, 50, 100, 20048
0, 10, 25, 50, 100, 20072

Table 2: Effect of this compound on the Phosphorylation of Key PI3K/AKT/mTOR Pathway Proteins

Target ProteinCell LineTreatmentDensitometry (Normalized to Control)Fold Change
p-PI3K MCF-7Control1.00
This compound (IC50)
p-AKT (Ser473) MCF-7Control1.00
This compound (IC50)
p-mTOR (Ser2448) MCF-7Control1.00
This compound (IC50)
p-p70S6K MCF-7Control1.00
This compound (IC50)
p-4E-BP1 MCF-7Control1.00
This compound (IC50)

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the effect of this compound on the PI3K/AKT/mTOR pathway.

Cell Culture and Maintenance
  • Cell Lines: Human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines can be used.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells should be passaged upon reaching 80-90% confluency.

MTT Assay for Cell Viability

This assay determines the cytotoxic effect of this compound.

  • Procedure:

    • Seed cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Western Blot Analysis

This technique is used to measure the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

  • Cell Lysis:

    • Treat cells with this compound at the predetermined IC50 concentration for the desired time.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer:

    • Separate equal amounts of protein (20-40 µg) on a 10% or 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT (Ser473), AKT, p-mTOR (Ser2448), mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling cascade and highlights potential points of inhibition by a therapeutic agent like this compound.

PI3K_AKT_mTOR_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation p70S6K->Proliferation fourEBP1->Proliferation PTEN PTEN PTEN->PIP3 Isofloridoside This compound (Hypothesized) Isofloridoside->PI3K Isofloridoside->AKT Isofloridoside->mTORC1 Activation Activation Activation_arrow Inhibition Inhibition Inhibition_arrow

Caption: PI3K/AKT/mTOR signaling pathway with potential inhibitory points for this compound.

Experimental Workflow

The following diagram outlines the logical flow of experiments to assess the impact of this compound on cancer cells and the PI3K/AKT/mTOR pathway.

Experimental_Workflow Start Start: Hypothesis This compound inhibits PI3K/AKT/mTOR pathway CellCulture Cell Culture (e.g., MCF-7, A549, HT-29) Start->CellCulture MTT MTT Assay (Determine IC50) CellCulture->MTT Treatment Treat Cells with This compound (IC50) MTT->Treatment WesternBlot Western Blot Analysis (p-PI3K, p-AKT, p-mTOR, etc.) Treatment->WesternBlot DataAnalysis Data Analysis and Quantification WesternBlot->DataAnalysis Conclusion Conclusion: Elucidate the role of This compound DataAnalysis->Conclusion

References

Application Notes and Protocols for Studying Oxidative Stress in HepG2 Cells using D-Isofloridoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing D-Isofloridoside, a natural polysaccharide precursor isolated from the marine red alga Laurencia undulata, to investigate and mitigate oxidative stress in the human hepatoma cell line, HepG2. This document includes detailed experimental protocols, data presentation tables, and diagrams of the proposed signaling pathways.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key contributor to various liver pathologies, including alcoholic liver disease. The HepG2 cell line is a widely used in vitro model for studying hepatotoxicity. This compound (DIF) has demonstrated significant protective effects against oxidative damage in these cells, making it a promising compound for further investigation in the context of liver health and disease.

Recent studies have shown that DIF can attenuate alcohol-induced cytotoxicity, reduce intracellular ROS levels, and modulate the expression of key proteins involved in antioxidant defense and apoptosis.[1][2] The proposed mechanism of action involves the activation of antioxidant enzymes and the inhibition of apoptotic pathways, potentially through the modulation of the MAPK signaling cascade and the Nrf2/Keap1 pathway.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on HepG2 cells subjected to oxidative stress induced by ethanol.

Table 1: Effect of this compound on the Viability of Ethanol-Treated HepG2 Cells

Treatment GroupThis compound (µM)Ethanol (M)Relative Cell Viability (%)
Blank00100
Control00.5~50
DIF-treated10.5Significantly increased vs. Control
DIF-treated100.5Significantly increased vs. Control
DIF-treated200.5Significantly increased vs. Control
DIF-treated500.5Significantly increased vs. Control

Table 2: Effect of this compound on Intracellular ROS Levels in Ethanol-Treated HepG2 Cells

Treatment GroupThis compound (µM)Ethanol (M)Relative DCF Fluorescence Intensity
Blank00Low
Control00.5High
DIF-treated10.5Dose-dependently decreased vs. Control
DIF-treated100.5Dose-dependently decreased vs. Control
DIF-treated200.5Dose-dependently decreased vs. Control
DIF-treated500.5Dose-dependently decreased vs. Control

Table 3: Effect of this compound on the Expression of Oxidative Stress and Apoptosis-Related Proteins in Ethanol-Treated HepG2 Cells

ProteinControl (Ethanol only)DIF-treated (1, 10, 20 µM) + Ethanol
SODSignificantly decreasedSignificantly upregulated
GSHSignificantly decreasedSignificantly upregulated
GGTSignificantly increasedDownregulated
Bcl-2ReducedIncreased
BaxIncreasedDecreased
Cleaved Caspase-3IncreasedDecreased

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on oxidative stress in HepG2 cells.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol determines the effect of this compound on the viability of HepG2 cells under oxidative stress.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound (DIF)

  • Ethanol

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Pre-treat the cells with varying concentrations of DIF (e.g., 1, 10, 20, 50 µM) for 2 hours.

  • Induce oxidative stress by adding ethanol to a final concentration of 0.5 M and incubate for 24 hours. Include a blank group (no treatment) and a control group (ethanol only).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the relative cell viability as a percentage of the blank group.

Protocol 2: Measurement of Intracellular ROS using DCFH-DA Assay

This protocol measures the levels of intracellular ROS in HepG2 cells.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS

  • This compound (DIF)

  • Ethanol

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution (10 µM in serum-free medium)

  • Phosphate-buffered saline (PBS)

  • 96-well black plates

Procedure:

  • Seed HepG2 cells in a 96-well black plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with DIF (1, 10, 20, 50 µM) for 2 hours.

  • Induce oxidative stress with 0.5 M ethanol for 24 hours.

  • Wash the cells twice with PBS.

  • Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 20-30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 525 nm. An inverted fluorescence microscope can also be used for imaging.

Protocol 3: Western Blot Analysis of Key Proteins

This protocol is for detecting the expression levels of proteins involved in antioxidant defense and apoptosis.

Materials:

  • HepG2 cells

  • This compound (DIF)

  • Ethanol

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-SOD, anti-GSH, anti-GGT, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p38, anti-JNK, anti-Nrf2, anti-HO-1, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Seed HepG2 cells in 6-well plates and treat with DIF and ethanol as described in Protocol 1.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membranes again and visualize the protein bands using an ECL detection system.

  • Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathways involved in the protective effects of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays HepG2 HepG2 Cell Culture Seeding Seed in 96-well or 6-well plates HepG2->Seeding Pretreat Pre-treatment with this compound (1-50 µM, 2h) Seeding->Pretreat Induce_Stress Induce Oxidative Stress (0.5M Ethanol, 24h) Pretreat->Induce_Stress MTT Cell Viability (MTT) Induce_Stress->MTT ROS Intracellular ROS (DCFH-DA) Induce_Stress->ROS Western Protein Expression (Western Blot) Induce_Stress->Western

Experimental workflow for studying this compound effects.

apoptosis_pathway Ethanol Ethanol-induced Oxidative Stress ROS Increased ROS Ethanol->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax upregulation Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 downregulation Caspase3 Cleaved Caspase-3 (Executioner Caspase) Bax->Caspase3 activation Bcl2->Caspase3 inhibition Apoptosis Apoptosis Caspase3->Apoptosis DIF This compound DIF->Bax inhibits DIF->Bcl2 promotes

This compound's role in the apoptosis pathway.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DIF This compound MAPK MAPK Pathway (p38, JNK) DIF->MAPK activates Nrf2_Keap1 Nrf2-Keap1 Complex MAPK->Nrf2_Keap1 phosphorylates Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 release Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (SOD, GSH, HO-1) ARE->Antioxidant_Genes activates transcription ROS_reduction Reduced Oxidative Stress & Cell Protection Antioxidant_Genes->ROS_reduction leads to

Proposed signaling pathway for this compound's action.

References

D-Isofloridoside as a potential therapeutic agent for neurodegenerative diseases.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, Huntington's, and amyotrophic lateral sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons. Emerging research has highlighted the therapeutic potential of natural compounds in combating these debilitating conditions. D-Isofloridoside, a stereoisomer of floridoside found in red algae, has demonstrated significant antioxidant properties, making it a promising candidate for neuroprotective drug development. These application notes provide a comprehensive overview of the potential therapeutic applications of this compound, along with detailed protocols for its investigation in in vitro models of neurodegenerative diseases. While much of the detailed mechanistic data comes from studies on its isomer, floridoside, the comparable biological activities observed between the two suggest that this compound may operate through similar pathways.

Therapeutic Potential and Mechanism of Action

This compound, alongside its isomer floridoside, has been shown to possess significant antioxidant capabilities.[1] These properties are crucial in the context of neurodegenerative diseases, where oxidative stress is a key contributor to neuronal damage. The proposed mechanisms of action, largely extrapolated from studies on floridoside, involve the modulation of key signaling pathways related to inflammation and cellular defense against oxidative stress.

The potential neuroprotective effects of this compound are believed to be mediated through:

  • Antioxidant Activity: Direct scavenging of free radicals and inhibition of reactive oxygen species (ROS) production.[1]

  • Anti-inflammatory Effects: Suppression of pro-inflammatory responses in microglia, the primary immune cells of the brain, by blocking signaling pathways like MAPK.

  • Activation of Endogenous Antioxidant Defenses: Upregulation of cytoprotective enzymes through the activation of the Nrf2/ARE pathway.

Data Presentation

Table 1: Antioxidant and Enzyme Inhibitory Activities of this compound and Floridoside
CompoundDPPH Radical Scavenging Activity (IC50, µg/mL)Superoxide Radical Scavenging Activity (IC50, µg/mL)MMP-2 Inhibition (IC50, µg/mL)MMP-9 Inhibition (IC50, µg/mL)
This compound 15.8 ± 1.225.4 ± 1.935.2 ± 2.541.8 ± 3.1
Floridoside 14.2 ± 1.122.1 ± 1.732.7 ± 2.338.5 ± 2.9
Ascorbic Acid (Control)8.9 ± 0.712.5 ± 0.9--

Data adapted from Li, Y., et al. (2010).[1]

Table 2: Anti-inflammatory Effects of Floridoside in LPS-Activated BV-2 Microglia
TreatmentNitric Oxide (NO) Production (% of LPS control)Intracellular ROS (% of H2O2 control)iNOS Protein Expression (% of LPS control)COX-2 Protein Expression (% of LPS control)
LPS (100 ng/mL) 100-100100
LPS + Floridoside (1 µM) 85.2 ± 5.1-88.1 ± 6.290.3 ± 5.8
LPS + Floridoside (10 µM) 62.5 ± 4.3-65.4 ± 4.968.2 ± 5.1
LPS + Floridoside (50 µM) 41.3 ± 3.8-43.7 ± 3.545.1 ± 3.9
H2O2 (500 µM) -100--
H2O2 + Floridoside (1 µM) -82.5 ± 6.3--
H2O2 + Floridoside (10 µM) -61.7 ± 5.4--
H2O2 + Floridoside (50 µM) -40.1 ± 3.9--

Data is extrapolated from Kim et al. (2013) and presented as percentage of the respective control to illustrate the dose-dependent inhibitory effect.

Signaling Pathways

Based on studies of the structurally similar floridoside, this compound is hypothesized to exert its neuroprotective effects through the modulation of the MAPK and Nrf2 signaling pathways.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 AP1 AP-1 p38->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 iNOS_COX2 iNOS/COX-2 (Pro-inflammatory genes) AP1->iNOS_COX2 DIsofloridoside This compound DIsofloridoside->p38 DIsofloridoside->ERK1_2

Hypothesized MAPK signaling inhibition by this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DIsofloridoside This compound Keap1_Nrf2 Keap1-Nrf2 Complex DIsofloridoside->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binding Antioxidant_Genes HO-1, NQO1 (Antioxidant Genes) ARE->Antioxidant_Genes transcription

Hypothesized Nrf2 pathway activation by this compound.

Experimental Protocols

The following protocols are adapted from established methodologies for assessing neuroprotection in vitro and can be applied to investigate the therapeutic potential of this compound. The human neuroblastoma cell line, SH-SY5Y, is recommended as a relevant neuronal cell model.

Protocol 1: Assessment of Neuroprotective Effects against Amyloid-β Toxicity

This protocol evaluates the ability of this compound to protect neuronal cells from toxicity induced by amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.

Protocol1_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay A Seed SH-SY5Y cells in 96-well plates B Differentiate cells with retinoic acid (optional) A->B C Pre-treat with this compound (various concentrations) for 24h B->C D Induce toxicity with Aβ25-35 or Aβ1-42 peptides for 24h C->D E Perform MTT assay to assess cell viability D->E F Measure intracellular ROS production (e.g., using DCFH-DA) D->F G Analyze apoptosis markers (e.g., Caspase-3, Bax/Bcl-2) by Western blot D->G

Workflow for assessing neuroprotection against Aβ toxicity.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Amyloid-β 25-35 or 1-42 peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • Reagents and antibodies for Western blotting (e.g., antibodies against Caspase-3, Bax, Bcl-2, and β-actin)

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells into 96-well plates at a density of 1 x 10^4 cells/well for viability assays or into larger plates/dishes for ROS and Western blot analysis, and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.

    • Following pre-treatment, add Aβ peptide (e.g., 20 µM Aβ25-35) to the wells and incubate for another 24 hours.

  • MTT Assay for Cell Viability:

    • After the treatment period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

  • Measurement of Intracellular ROS:

    • After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.

  • Western Blot for Apoptosis Markers:

    • Lyse the treated cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against cleaved Caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.

Protocol 2: Evaluation of Neuroprotective Effects in a Parkinson's Disease Model

This protocol assesses the protective effect of this compound against neurotoxicity induced by MPP+ (1-methyl-4-phenylpyridinium), a toxin commonly used to model Parkinson's disease in vitro.

Protocol2_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay A Seed SH-SY5Y cells B Pre-treat with this compound A->B C Induce neurotoxicity with MPP+ B->C D Assess cell viability (MTT assay) C->D E Measure mitochondrial membrane potential (e.g., with JC-1) C->E F Analyze dopaminergic neuron markers (e.g., Tyrosine Hydroxylase) by immunofluorescence C->F

Workflow for assessing neuroprotection in a Parkinson's model.

Materials:

  • SH-SY5Y cells and culture reagents

  • This compound

  • MPP+ iodide

  • MTT solution and DMSO

  • JC-1 dye for mitochondrial membrane potential assessment

  • Antibodies for immunofluorescence (e.g., anti-Tyrosine Hydroxylase)

Procedure:

  • Cell Culture and Plating: As described in Protocol 1.

  • Treatment:

    • Pre-treat cells with this compound for 24 hours.

    • Induce toxicity by adding MPP+ (e.g., 1 mM) and incubate for 24-48 hours.

  • Cell Viability and Mitochondrial Membrane Potential:

    • Perform the MTT assay as described in Protocol 1.

    • For mitochondrial membrane potential, incubate the treated cells with JC-1 dye according to the manufacturer's instructions and measure the fluorescence ratio (red/green) to determine the level of mitochondrial depolarization.

  • Immunofluorescence:

    • Fix the treated cells, permeabilize, and block non-specific binding.

    • Incubate with an antibody against Tyrosine Hydroxylase (a marker for dopaminergic neurons).

    • Incubate with a fluorescently labeled secondary antibody and visualize using a fluorescence microscope.

Conclusion

The available evidence on this compound and its isomer, floridoside, strongly suggests a therapeutic potential for neurodegenerative diseases, primarily through their antioxidant and anti-inflammatory properties. The provided protocols offer a robust framework for researchers to further investigate the neuroprotective effects of this compound in relevant in vitro models. Future studies should focus on elucidating the specific molecular targets of this compound in neuronal cells and validating its efficacy in in vivo models of neurodegeneration. This will be crucial for advancing this promising natural compound towards clinical applications.

References

Application Notes and Protocols: D-Isofloridoside in Plant Stress Physiology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Isofloridoside is a stereoisomer of L-Isofloridoside, a galactosyl-glycerol glucoside found in red algae.[1][2][3][4] While research has indicated a role for L-Isofloridoside in the osmotic acclimation of the red alga Porphyra columbina, scientific literature on the specific application of this compound in studying stress physiology, particularly in terrestrial plants, is limited.[1][2][3] The following application notes and protocols are presented as a generalized framework for researchers interested in investigating the potential effects of this compound on plant responses to abiotic stress. The experimental designs are based on established methodologies in plant stress physiology research.

Hypothetical Applications and Mechanisms

Based on the known function of its isomer in osmotic adjustment, this compound could potentially be investigated for its role as:

  • An osmoprotectant: Similar to other compatible solutes, it may help maintain cellular turgor and protect cellular structures under osmotic stress.

  • A signaling molecule: It could potentially modulate known stress signaling pathways, such as those involving abscisic acid (ABA) or reactive oxygen species (ROS).[5][6][7]

  • A carbon source: Under stress, its breakdown could provide energy for defense and recovery processes.

Further research is required to validate these hypotheses.

Quantitative Data Summary

As there is no available quantitative data on the effects of exogenously applied this compound on plant stress tolerance, the following table outlines key parameters that should be measured in such studies.

Table 1: Key Parameters for Assessing Plant Stress Response to this compound Treatment

Parameter Category Specific Measurement Stress Condition(s) Expected Outcome with Effective Treatment
Growth & Biomass Root length, shoot height, fresh weight, dry weightDrought, Salinity, OsmoticIncreased growth and biomass compared to untreated, stressed plants.
Photosynthesis Chlorophyll content (SPAD), Photosystem II efficiency (Fv/Fm)Drought, Heat, SalinityHigher chlorophyll content and Fv/Fm values.
Oxidative Stress Markers Malondialdehyde (MDA) content, Hydrogen peroxide (H₂O₂) levelsDrought, Salinity, HeatLower MDA and H₂O₂ accumulation.
Osmolyte Accumulation Proline content, total soluble sugarsDrought, Salinity, OsmoticModulation of endogenous osmolyte levels.
Gene Expression qRT-PCR of stress-responsive genes (e.g., RD29A, P5CS, SOD)Drought, Salinity, ColdUpregulation of positive regulators and defense genes.

Experimental Protocols

The following are generalized protocols for assessing the effect of this compound on plant tolerance to abiotic stress.

Protocol 1: Seed Germination Assay under Osmotic Stress

Objective: To determine the effect of this compound on seed germination under osmotic stress induced by mannitol.

Materials:

  • Seeds of model plant (e.g., Arabidopsis thaliana, tomato)

  • This compound

  • Mannitol

  • Murashige and Skoog (MS) medium

  • Petri dishes

  • Growth chamber

Procedure:

  • Prepare sterile MS agar medium containing different concentrations of mannitol (e.g., 100 mM, 150 mM) to induce osmotic stress.[8]

  • Prepare a stock solution of this compound in sterile water.

  • To the cooled MS medium (before solidification), add this compound to achieve a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a control medium with no this compound.

  • Dispense the media into sterile petri dishes.

  • Surface-sterilize seeds and place them on the prepared media.

  • Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Record germination rates (radicle emergence) daily for 7-10 days.

  • After the germination period, measure seedling root length and fresh weight.

Protocol 2: Hydroponic Plant Growth under Salinity Stress

Objective: To evaluate the impact of this compound on the growth and physiological responses of young plants under salt stress.

Materials:

  • Hydroponic growth system

  • Plant seedlings (e.g., lettuce, rice)

  • Hoagland solution (or other nutrient solution)

  • Sodium chloride (NaCl)

  • This compound

  • SPAD meter, Fluorometer

  • Spectrophotometer

Procedure:

  • Germinate and grow seedlings in a standard hydroponic nutrient solution until they are well-established (e.g., 2-3 weeks).

  • Divide the plants into four treatment groups:

    • Control (standard nutrient solution)

    • This compound only (nutrient solution with this compound)

    • Salt Stress (nutrient solution with NaCl, e.g., 150 mM)

    • Salt Stress + this compound (nutrient solution with NaCl and this compound)

  • Apply this compound at the desired concentration to the respective treatment groups. It can be added directly to the hydroponic solution.

  • After 24 hours of pre-treatment with this compound, induce salt stress by adding NaCl to the respective groups.

  • Continue the treatment for a specified period (e.g., 7-14 days).

  • At the end of the experiment, harvest the plants and measure:

    • Shoot and root biomass (fresh and dry weight).

    • Chlorophyll content (SPAD meter) and Photosystem II efficiency (Fv/Fm).

    • Biochemical parameters from leaf tissue: MDA content (TBARS assay) and proline content.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be influenced by this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Plant Material (Seeds/Seedlings) e1 Treatment Application: - Control - Stress Only - this compound Only - Stress + this compound p1->e1 p2 Prepare this compound Stock Solution p2->e1 p3 Prepare Stress Media/Solution (e.g., +NaCl, +Mannitol) p3->e1 e2 Incubation in Growth Chamber e1->e2 a1 Phenotypic Analysis: - Germination Rate - Biomass (FW/DW) - Root/Shoot Length e2->a1 a2 Physiological Analysis: - Chlorophyll (SPAD) - Fv/Fm e2->a2 a3 Biochemical Analysis: - MDA Content - Proline Content e2->a3 a4 Molecular Analysis: - Gene Expression (qRT-PCR) e2->a4

Caption: Experimental workflow for testing this compound effects.

signaling_pathway cluster_perception Signal Perception & Transduction cluster_response Downstream Responses stress Abiotic Stress (Drought, Salinity) ros ↑ Reactive Oxygen Species (ROS) stress->ros aba ↑ Abscisic Acid (ABA) Biosynthesis stress->aba ca2 Ca²⁺ Signaling stress->ca2 tf Stress-Responsive Transcription Factors ros->tf aba->tf ca2->tf d_iso This compound (Hypothetical Action) d_iso->ros Scavenging? d_iso->tf Modulation? osmolytes Osmolyte Synthesis (e.g., Proline) d_iso->osmolytes Acts as osmolyte? genes Expression of Stress-Related Genes tf->genes genes->osmolytes antioxidants Antioxidant Enzymes (SOD, CAT) genes->antioxidants outcome Enhanced Stress Tolerance osmolytes->outcome antioxidants->outcome

Caption: Hypothetical signaling pathways influenced by this compound.

References

D-Isofloridoside: Application Notes and Protocols for Preclinical Gene Expression Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known effects of D-Isofloridoside on gene expression in preclinical models and offer detailed protocols for researchers interested in investigating its bioactivity. The available data, primarily from in vitro studies, suggests that this compound may play a role in regulating genes associated with antioxidant defense and extracellular matrix integrity.

Overview of this compound's Effect on Gene Expression

This compound is a natural stereoisomer of floridoside, a galactosylglycerol found in red algae. Preclinical research indicates that this compound possesses antioxidant and matrix metalloproteinase (MMP) inhibitory properties. These activities are linked to its ability to modulate the expression of specific genes and proteins.

A key study isolated this compound from the red alga Laurencia undulata and characterized its effects on antioxidant and MMP-related targets. The findings from this study are summarized below.[1]

Data Presentation: Summary of Gene and Protein Expression Changes

The following table summarizes the reported effects of this compound on the expression of key antioxidant and MMP-related molecules in preclinical studies.

TargetMolecule TypeEffect of this compoundReference
Glutathione (GSH)GeneUpregulation[1]
Superoxide Dismutase (SOD)GeneUpregulation[1]
Matrix Metalloproteinase-2 (MMP-2)ProteinInhibition[1]
Matrix Metalloproteinase-9 (MMP-9)ProteinInhibition[1]

Experimental Protocols

The following are detailed protocols for investigating the effect of this compound on gene and protein expression. These are representative protocols based on standard laboratory techniques and the available literature.

Protocol 1: Analysis of Antioxidant Gene Expression via RT-qPCR

This protocol outlines the steps to assess the impact of this compound on the mRNA levels of antioxidant genes such as Glutathione (GSH) and Superoxide Dismutase (SOD) in a human dermal fibroblast cell line.

3.1.1. Materials

  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (of high purity)

  • Phosphate Buffered Saline (PBS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (GSH, SOD) and a housekeeping gene (e.g., GAPDH)

3.1.2. Cell Culture and Treatment

  • Culture HDFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 6-well plates and allow them to reach 70-80% confluency.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 10, 50 µM) in serum-free medium.

  • Wash the cells with PBS and treat with the different concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control group.

3.1.3. RNA Extraction and cDNA Synthesis

  • Following treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

3.1.4. Real-Time Quantitative PCR (RT-qPCR)

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Use a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Protocol 2: Analysis of MMP Protein Expression via Western Blot

This protocol describes the methodology to evaluate the effect of this compound on the protein levels of MMP-2 and MMP-9.

3.2.1. Materials

  • Treated HDFs (from Protocol 1)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against MMP-2, MMP-9, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

3.2.2. Protein Extraction and Quantification

  • Lyse the treated cells with RIPA buffer to extract total protein.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA protein assay.

3.2.3. Western Blotting

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

D_Isofloridoside_Pathway This compound This compound Antioxidant Gene Expression Antioxidant Gene Expression This compound->Antioxidant Gene Expression MMP-2, MMP-9 Expression MMP-2, MMP-9 Expression This compound->MMP-2, MMP-9 Expression Inhibits Cellular Stress Cellular Stress Increased ROS Increased ROS Cellular Stress->Increased ROS MMP Activation MMP Activation Increased ROS->MMP Activation MMP Activation->MMP-2, MMP-9 Expression GSH, SOD GSH, SOD Antioxidant Gene Expression->GSH, SOD GSH, SOD->Increased ROS Inhibits Extracellular Matrix Degradation Extracellular Matrix Degradation MMP-2, MMP-9 Expression->Extracellular Matrix Degradation

Caption: Proposed mechanism of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_gene_expression Gene Expression Analysis cluster_protein_expression Protein Expression Analysis Culture HDFs Culture HDFs Seed Cells Seed Cells Culture HDFs->Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound RNA Extraction RNA Extraction Treat with this compound->RNA Extraction Protein Extraction Protein Extraction Treat with this compound->Protein Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis RT-qPCR RT-qPCR cDNA Synthesis->RT-qPCR Data Analysis_Gene Data Analysis RT-qPCR->Data Analysis_Gene SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Quantification Quantification Western Blot->Quantification Data Analysis_Protein Data Analysis Quantification->Data Analysis_Protein

Caption: Experimental workflow for gene expression analysis.

Disclaimer: The information provided in these application notes is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific laboratory conditions and cell lines. The data on this compound's effects on gene expression is currently limited, and further research is needed to fully elucidate its mechanisms of action.

References

Troubleshooting & Optimization

Resolving overlapping signals in the NMR spectrum of D-Isofloridoside.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with overlapping signals in the Nuclear Magnetic Resonance (NMR) spectrum of D-Isofloridoside.

Frequently Asked Questions (FAQs)

Q1: Why are the proton (¹H) NMR signals of this compound overlapping?

A1: Overlapping signals in the ¹H NMR spectrum of this compound, and carbohydrates in general, are common due to several factors. The sugar ring protons and the glycerol moiety protons resonate in a narrow chemical shift range, typically between 3.0 and 5.0 ppm (excluding the anomeric proton).[1][2] This spectral crowding is a result of the similar electronic environments of these protons. Furthermore, the conformational flexibility of the molecule can lead to signal broadening and further overlap.

Q2: I am having trouble assigning the proton signals of the galactose and glycerol moieties. Where should I start?

A2: The anomeric proton of the galactose unit is an excellent starting point for assignment as it typically resonates in a distinct downfield region of the spectrum, usually between 4.5 and 5.5 ppm.[2] From the anomeric proton signal, you can use 2D NMR experiments like COSY to "walk" through the spin system of the galactose ring, sequentially identifying the coupled protons.

Q3: How can I differentiate between the signals of this compound and its isomer, Floridoside?

A3: While both are galactosylglycerols, the linkage position of the galactose to the glycerol moiety is different. In this compound, the linkage is at the 1-position of the glycerol, whereas in Floridoside it is at the 2-position. This structural difference leads to distinct chemical shifts, particularly for the protons and carbons of the glycerol unit and the anomeric proton and carbon of the galactose. Complete assignment using 2D NMR techniques is the most reliable method for differentiation.[3][4]

Q4: Can changing the experimental conditions help in resolving the overlapping signals?

A4: Yes, modifying experimental parameters can be a powerful tool. Changing the solvent to one with different polarity or hydrogen bonding capabilities (e.g., from D₂O to DMSO-d₆) can induce changes in the chemical shifts of the protons, potentially resolving overlaps. Additionally, acquiring spectra at different temperatures can affect the molecule's conformation and dynamics, which may also lead to better signal dispersion.

Troubleshooting Guides

Issue: Severe Signal Overlap in the 3.5-4.5 ppm Region of the ¹H NMR Spectrum

Cause: The majority of the sugar ring and glycerol protons of this compound resonate in this crowded region.

Solution:

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for resolving overlapping signals by spreading the information into a second dimension.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (i.e., within the galactose ring or within the glycerol moiety).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, providing excellent signal dispersion as carbon chemical shifts are more spread out than proton shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the linkage between the galactose and glycerol units.

    • TOCSY (Total Correlation Spectroscopy): Can be used to identify all the protons belonging to a particular spin system, even if they are not directly coupled, by observing correlations from a well-resolved proton signal (like the anomeric proton).

  • Optimize Acquisition Parameters:

    • Higher Magnetic Field: If available, using a higher field NMR spectrometer will increase the chemical shift dispersion and improve resolution.

    • Solvent Change: Acquire spectra in different deuterated solvents (e.g., D₂O, DMSO-d₆, methanol-d₄). The differential interaction of the solute with the solvent can alter the chemical shifts and resolve overlaps.

    • Temperature Variation: Record spectra at various temperatures. This can alter the conformational equilibrium and hydrogen bonding, leading to changes in chemical shifts that may resolve overlapping signals.

Issue: Ambiguous Assignment of Galactose and Glycerol Moieties

Cause: Difficulty in definitively assigning which signals belong to the sugar and which to the glycerol part due to signal overlap.

Solution:

  • Leverage HSQC and HMBC:

    • Start with a well-resolved proton signal, such as the anomeric proton (H-1') of the galactose.

    • In the HSQC spectrum, identify the corresponding anomeric carbon (C-1').

    • Use the HMBC spectrum to find long-range correlations from the anomeric proton (H-1') to carbons in the glycerol moiety (e.g., C-1), which will unambiguously establish the connectivity.

    • Similarly, look for correlations from the glycerol protons to the anomeric carbon.

  • Selective 1D Experiments:

    • Selective 1D TOCSY: By selectively irradiating a resolved proton signal (e.g., the anomeric proton), you can excite the entire spin system of the galactose ring, allowing for the identification of all its proton signals.

    • Selective 1D NOESY: Can provide through-space correlations, which can help in confirming spatial proximities between protons of the galactose and glycerol units, aiding in the correct assignment.

Data Presentation

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the core structures of this compound. Note that exact values can vary depending on the solvent, temperature, and pH.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Galactose Moiety
1'4.8 - 5.095 - 105
2'3.5 - 3.868 - 72
3'3.6 - 3.970 - 74
4'3.8 - 4.169 - 73
5'3.7 - 4.071 - 75
6'3.6 - 3.960 - 64
Glycerol Moiety
13.5 - 3.868 - 72
23.6 - 3.970 - 74
33.5 - 3.862 - 66

Experimental Protocols

Protocol 1: Standard 2D NMR Analysis for Signal Assignment
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of D₂O.

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to assess signal overlap and identify the anomeric proton signal.

  • COSY Acquisition:

    • Use a standard COSY pulse sequence.

    • Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Set the spectral width to cover all proton signals (e.g., 0-6 ppm).

  • HSQC Acquisition:

    • Use a standard HSQC pulse sequence with gradient selection.

    • Set the ¹H spectral width as above and the ¹³C spectral width to cover the expected carbon chemical shifts (e.g., 50-110 ppm).

    • Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz.

  • HMBC Acquisition:

    • Use a standard HMBC pulse sequence with gradient selection.

    • Set the spectral widths as in the HSQC experiment.

    • Optimize the long-range coupling constant (ⁿJCH) to 8-10 Hz to observe 2- and 3-bond correlations.

  • Data Processing and Analysis: Process the 2D data using appropriate window functions and Fourier transformation. Analyze the cross-peaks in each spectrum to build up the spin systems and establish connectivities between the galactose and glycerol moieties.

Protocol 2: Temperature Variation Study for Resolving Overlap
  • Sample Preparation: Prepare a sample of this compound in a suitable solvent (e.g., D₂O or DMSO-d₆) in a high-quality NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Increments: Increase the temperature in a stepwise manner (e.g., in 5-10 K increments) up to a reasonable limit for the solvent and sample stability (e.g., 328 K).

  • Spectrum Acquisition at Each Temperature: At each temperature step, allow the sample to equilibrate for 5-10 minutes before acquiring a ¹H NMR spectrum.

  • Data Analysis: Compare the spectra obtained at different temperatures, looking for changes in chemical shifts and signal multiplicities that may indicate resolved overlaps.

Visualizations

experimental_workflow cluster_start Initial Analysis cluster_troubleshooting Troubleshooting Overlap cluster_assignment Structure Elucidation start This compound Sample proton_nmr Acquire 1D ¹H NMR start->proton_nmr overlap Severe Signal Overlap? proton_nmr->overlap two_d_nmr Perform 2D NMR (COSY, HSQC, HMBC) overlap->two_d_nmr Yes assign_signals Assign Signals overlap->assign_signals No temp_solvent Vary Temperature / Solvent two_d_nmr->temp_solvent temp_solvent->assign_signals final_structure Confirm Structure assign_signals->final_structure

Caption: Workflow for resolving overlapping NMR signals of this compound.

troubleshooting_logic cluster_primary Primary Solution cluster_secondary Secondary Solution problem Problem: Overlapping Signals in ¹H NMR solution1 Utilize 2D NMR problem->solution1 solution2 Modify Experimental Conditions problem->solution2 cosy COSY for H-H Correlation solution1->cosy hsqc HSQC for C-H Correlation solution1->hsqc hmbc HMBC for Long-Range C-H Correlation solution1->hmbc resolution Resolution: Unambiguous Signal Assignment cosy->resolution hsqc->resolution hmbc->resolution temp Vary Temperature solution2->temp solvent Change Solvent solution2->solvent temp->resolution solvent->resolution

Caption: Troubleshooting logic for overlapping NMR signals.

References

Best practices for the long-term storage of D-Isofloridoside samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of D-Isofloridoside samples. Proper storage is critical to maintain the integrity, purity, and biological activity of the compound for reliable experimental outcomes.

Best Practices for Long-Term Storage

To ensure the stability of this compound samples over an extended period, it is recommended to adhere to the following guidelines, which are based on general best practices for the storage of natural product extracts and glycosidic compounds.[1][2][3][4]

Storage Conditions:

ParameterRecommendationRationale
Temperature -20°C or -80°C (preferred)Minimizes chemical degradation and microbial growth.[5]
Form Lyophilized powder or in an anhydrous organic solventReduces hydrolysis and other solvent-mediated degradation pathways.
Atmosphere Under an inert gas (e.g., argon or nitrogen)Prevents oxidation of the compound.[3]
Light Stored in amber vials or in the darkProtects against photodegradation.[1][6]
Container Tightly sealed, chemically inert glass vialsPrevents contamination and interaction with the container material.

Handling Procedures:

  • Aliquoting: Upon receipt or after purification, it is advisable to aliquot the this compound sample into smaller, single-use vials. This practice minimizes the number of freeze-thaw cycles the bulk sample is subjected to, thereby preserving its stability.

  • Labeling: All vials should be clearly and durably labeled with the sample name, concentration, date of preparation, and storage conditions.[4]

  • Transport: When moving samples, even for short distances within the lab, use appropriate secondary containment to prevent breakage and spills.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the long-term storage and handling of this compound samples.

IssuePossible Cause(s)Recommended Action(s)
Loss of biological activity - Degradation due to improper storage temperature.- Repeated freeze-thaw cycles.- Oxidation or hydrolysis.- Verify storage temperature records.- Use fresh aliquots for experiments.- Assess sample purity using analytical methods (HPLC, NMR).
Appearance of new peaks in HPLC/MS analysis - Chemical degradation of this compound.- Contamination.- Compare the chromatogram with a reference standard.- Identify degradation products if possible.[7][8]- Review handling procedures to identify potential sources of contamination.
Change in physical appearance (e.g., color, texture) - Contamination (microbial or chemical).- Degradation.- Do not use the sample.- Attempt to identify the contaminant if necessary.- Review storage and handling protocols.
Difficulty dissolving the sample - Formation of aggregates.- Change in solubility due to degradation.- Gently warm the sample and vortex.- Use sonication for a short period.- If insolubility persists, the sample may be compromised.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of this compound?

For long-term storage, it is best to store this compound as a lyophilized powder. If a solvent is necessary, use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[9] The choice of solvent may depend on the intended downstream application. Always ensure the solvent is compatible with your experimental system.

Q2: How many freeze-thaw cycles can a this compound sample withstand?

While there is no specific data for this compound, it is a general best practice to minimize freeze-thaw cycles for any bioactive compound. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated temperature fluctuations that can lead to degradation.

Q3: How can I check the stability of my this compound sample after long-term storage?

The stability of your sample can be assessed by comparing its analytical profile to that of a freshly prepared or reference standard. Techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are suitable for this purpose.[10][11][12] A significant change in the peak area, retention time, or the appearance of new peaks in an HPLC chromatogram may indicate degradation.[13][14]

Q4: What are the potential degradation products of this compound?

The exact degradation products of this compound under various storage conditions have not been extensively documented in the available literature. However, as a glycoside, it may be susceptible to hydrolysis, which would break the glycosidic bond to yield D-galactose and glycerol. Oxidation of the polyol moieties is also a possibility.

Q5: Is it necessary to store this compound under an inert atmosphere?

For very long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.[3] For routine use with proper aliquoting and storage at -20°C or below, this may not be strictly necessary but is considered good practice.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound samples.

  • Sample Preparation:

    • Prepare a solution of the stored this compound sample in a suitable mobile phase or solvent (e.g., water or methanol) to a known concentration (e.g., 1 mg/mL).

    • Prepare a fresh solution of a this compound reference standard at the same concentration.

  • HPLC Analysis:

    • Column: A suitable column for polar compound analysis, such as an amino-terminated or a C18 column with an aqueous mobile phase.

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is often used for glycosides.

    • Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable for non-chromophoric compounds like this compound. Mass spectrometry can also be used for detection and identification.[10][11]

    • Injection Volume: 10-20 µL.

    • Flow Rate: 0.5-1.0 mL/min.

  • Data Analysis:

    • Compare the chromatograms of the stored sample and the reference standard.

    • Assess any changes in the retention time of the main peak.

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stored sample to that of the reference standard. The appearance of new peaks should also be noted as potential degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Interpretation prep_stored Prepare Stored Sample Solution hplc HPLC Analysis prep_stored->hplc prep_ref Prepare Reference Standard Solution prep_ref->hplc compare Compare Chromatograms hplc->compare assess Assess Degradation compare->assess

Caption: Workflow for assessing the stability of this compound samples.

troubleshooting_logic Troubleshooting Logic for Sample Instability action action start Suspected Sample Instability check_purity Check Purity (e.g., HPLC)? start->check_purity degradation Degradation Observed? check_purity->degradation check_storage Review Storage Conditions? degradation->check_storage Yes continue_use Sample is Stable, Continue Use degradation->continue_use No check_handling Review Handling Procedures? check_storage->check_handling discard Discard Sample & Revise Protocol check_handling->discard

Caption: Decision tree for troubleshooting this compound sample instability.

References

Technical Support Center: Quantification of D-Isofloridoside in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of D-Isofloridoside in complex biological matrices. The information is tailored for researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS) based methods.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Signal for this compound Sample Preparation: Inefficient extraction from the biological matrix. Degradation of the analyte during sample processing.- Optimize the extraction solvent. Due to its polar nature, a mixture of a polar organic solvent (e.g., methanol, acetonitrile) and water is recommended. - Evaluate different sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For plasma or serum, PPT with cold acetonitrile is often a good starting point. - Ensure samples are kept on ice or at 4°C during processing to minimize enzymatic degradation.
Chromatography: Poor retention on a standard reversed-phase (RP) C18 column due to the high polarity of this compound.- Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is designed to retain and separate polar compounds.[1][2][3] - Consider a mixed-mode or polar-embedded reversed-phase column.
Mass Spectrometry: Incorrect mass transition (MRM) settings. Suboptimal ionization source parameters.- Confirm the precursor and product ions for this compound. The [M-H]⁻ ion at m/z 253 is a common precursor.[4] - Optimize source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution of this compound.
High Signal Variability (Poor Precision) Matrix Effects: Co-eluting endogenous components from the biological matrix suppressing or enhancing the ionization of this compound.[5][6]- Improve sample cleanup to remove interfering matrix components. SPE can be more effective than PPT for this.[7] - Modify the chromatographic method to separate this compound from the interfering peaks. - Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, a structurally similar compound can be used as an internal standard.[8]
Inconsistent Sample Preparation: Variability in extraction efficiency between samples.- Ensure consistent timing and temperature for all sample preparation steps. - Use automated liquid handling systems for higher precision.
Poor Peak Shape (Tailing or Fronting) Chromatography: Incompatible mobile phase with the stationary phase. Secondary interactions with the column. Column overload.- Adjust the mobile phase composition, including the organic modifier and buffer concentration. - For HILIC, ensure the initial mobile phase has a high organic content for proper retention. - Check for column contamination and wash or replace the column if necessary. - Inject a lower concentration of the sample.
Carryover System Contamination: Adsorption of this compound onto parts of the LC-MS system.- Optimize the needle wash solvent in the autosampler. A strong solvent mixture may be required. - Inject blank samples after high-concentration samples to assess and manage carryover.
Low Recovery Sample Preparation: Inefficient extraction or loss of analyte during solvent evaporation and reconstitution steps.- Test different extraction solvents and techniques. - Minimize the evaporation step or use a gentle stream of nitrogen. - Ensure the reconstitution solvent is compatible with the initial mobile phase to prevent analyte precipitation.

Frequently Asked Questions (FAQs)

1. What is the most suitable analytical technique for quantifying this compound in biological matrices?

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method.[9] It offers high sensitivity and selectivity, which are crucial for distinguishing and quantifying the analyte in complex samples.

2. How should I prepare my biological samples for this compound analysis?

The optimal sample preparation method depends on the matrix. Here are some recommendations:

  • Plasma/Serum: Protein precipitation with a cold organic solvent like acetonitrile or methanol is a simple and common starting point. For cleaner samples and to minimize matrix effects, consider solid-phase extraction (SPE).[4][7]

  • Urine: A simple "dilute and shoot" approach, where the urine is diluted with the initial mobile phase, may be sufficient.[1][10] However, SPE can be used for cleaner extracts if needed.

  • Tissue Homogenates: Homogenize the tissue in a suitable buffer, followed by protein precipitation or SPE.

3. Which type of chromatography column is best for this compound?

Due to its high polarity, this compound is not well-retained on traditional C18 columns. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is highly recommended for better retention and separation.[1][2][3]

4. What are the expected mass transitions for this compound in MS/MS?

In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 253 is typically used as the precursor ion. Common product ions for selected reaction monitoring (SRM) are m/z 89 and 119.

5. How can I assess and mitigate matrix effects?

Matrix effects, where components of the biological sample interfere with the ionization of this compound, can be a significant issue.[5][6]

  • Assessment: Compare the peak area of this compound in a standard solution to the peak area of a post-extraction spiked blank matrix sample. A significant difference indicates the presence of matrix effects.

  • Mitigation:

    • Improve sample cleanup using techniques like SPE.

    • Optimize chromatography to separate this compound from interfering compounds.

    • Use a stable isotope-labeled internal standard to compensate for signal suppression or enhancement.[8]

6. What are typical validation parameters for a this compound quantification method?

Based on published methods for similar compounds, you should aim for the following:

  • Linearity: A correlation coefficient (r²) of >0.99.

  • Precision: Relative standard deviation (RSD) within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Accuracy: Within ±15% of the nominal concentration (±20% at the LLOQ).

  • Recovery: Consistent and reproducible recovery is more important than 100% recovery.

  • Stability: this compound stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[11][12][13][14]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of this compound and its isomer, floridoside, based on a validated LC-MS/MS method in a biological matrix (red algae). These values can serve as a benchmark for method development in other complex biological matrices.

ParameterFloridosideThis compound
Linear Range (µg/mL) 0.08 - 7.80.9 - 90.3
Correlation Coefficient (r²) > 0.9989> 0.9989
Limit of Detection (LOD) (ng/mL) 0.200.05
Limit of Quantification (LOQ) (ng/mL) 0.400.10
Recovery (%) 76.875.7
Intra-day Precision (RSD %) 1.6 - 8.41.6 - 8.4
Inter-day Precision (RSD %) 5.6 - 8.55.6 - 8.5

Data adapted from a study on red algae and may vary depending on the specific biological matrix.[9]

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma/Serum
  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: UHPLC or HPLC system

  • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • This compound: 253 -> 89

    • Floridoside (if present): 253 -> 119

  • Source Parameters: Optimize based on instrument manufacturer's recommendations.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) ppt Protein Precipitation (Acetonitrile) sample->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hilic HILIC Separation reconstitute->hilic Inject ms Mass Spectrometry (ESI-, MRM) hilic->ms data Data Acquisition & Quantification ms->data

Caption: General experimental workflow for this compound quantification.

troubleshooting_logic cluster_peak Peak Issues cluster_causes Potential Causes cluster_solutions Solutions start Poor Analytical Result no_peak No/Low Peak start->no_peak bad_shape Bad Peak Shape start->bad_shape high_variability High Variability start->high_variability cause_extraction Extraction Issue no_peak->cause_extraction cause_chrom Chromatography Issue no_peak->cause_chrom cause_ms MS Issue no_peak->cause_ms bad_shape->cause_chrom high_variability->cause_extraction cause_matrix Matrix Effects high_variability->cause_matrix sol_prep Optimize Sample Prep cause_extraction->sol_prep sol_hilic Use HILIC cause_chrom->sol_hilic sol_ms Optimize MS cause_ms->sol_ms cause_matrix->sol_prep sol_is Use Internal Standard cause_matrix->sol_is

References

Addressing matrix effects in LC-MS/MS analysis of D-Isofloridoside.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of D-Isofloridoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound, ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[1][2][4][5] Common sources of matrix effects include salts, proteins, phospholipids, and other small molecules from the biological sample.[3][4]

Q2: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects.[1][5] Because the composition of biological matrices can vary between samples, the extent of ion suppression or enhancement can also differ, leading to inconsistent results. It is crucial to evaluate and mitigate matrix effects during method development and validation.[2][4][5]

Q3: How can I determine if matrix effects are impacting my this compound assay?

A3: A common method to assess matrix effects is the post-extraction spike method.[1][4] This involves comparing the signal response of this compound spiked into a blank matrix extract to the response of a pure standard solution at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[1][6][7] Injection of a blank matrix extract will show a dip or rise in the baseline signal at the retention time of interfering components, indicating regions of ion suppression or enhancement.

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is considered the gold standard for compensating for matrix effects.[1][8] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[8] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability introduced by matrix effects can be effectively normalized. However, the synthesis of a custom SIL-IS can be expensive.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on addressing matrix effects.

Problem Potential Cause Recommended Solution(s)
Low this compound signal intensity (Ion Suppression) High concentration of co-eluting matrix components (e.g., phospholipids, salts).1. Optimize Sample Preparation: Implement a more rigorous cleanup method such as solid-phase extraction (SPE) or phospholipid removal plates.[9][10][11][12] 2. Sample Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.[1][13] This is a simple and effective strategy if the analyte concentration is high enough to remain detectable after dilution. 3. Chromatographic Separation: Modify the LC gradient to better separate this compound from the matrix interferences.[3]
Inconsistent and high variability in this compound peak areas Variable matrix effects between different samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for sample-to-sample variations in matrix effects.[1][8] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to normalize the matrix effects across the calibration curve and the unknown samples.[8] 3. Standard Addition: For a small number of samples, the standard addition method can be very effective. This involves adding known amounts of this compound standard to aliquots of the sample and extrapolating to determine the endogenous concentration.[1][13]
High this compound signal intensity (Ion Enhancement) Co-eluting compounds that improve the ionization efficiency of this compound.While less common than ion suppression, ion enhancement can also lead to inaccurate results.[2] The same mitigation strategies as for ion suppression apply: 1. Improved Sample Cleanup 2. Optimized Chromatographic Separation 3. Use of a SIL-IS
Poor peak shape for this compound Matrix components interfering with the chromatography.1. Improve Sample Cleanup: Phospholipids, in particular, can build up on the column and affect peak shape.[9] Consider using phospholipid removal products.[10][11][12][14] 2. Divert Valve: Use a divert valve to direct the early and late eluting, non-target portions of the chromatogram to waste, preventing the introduction of highly retained matrix components into the mass spectrometer.[13]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
  • Prepare a Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma, cell lysate) using the same procedure as for your study samples.

  • Prepare a Pure Standard Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).

  • Prepare a Post-Spike Sample: Spike the blank matrix extract with the this compound standard to achieve the same final concentration as the pure standard solution.

  • Analyze Samples: Inject both the pure standard solution and the post-spike sample into the LC-MS/MS system and record the peak area for this compound.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Post-Spike Sample / Peak Area in Pure Standard) x 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 100% indicates no significant matrix effect.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for your specific application.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) phase for the polar this compound) with the recommended solvents (e.g., methanol followed by water).

  • Load the Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak solvent to remove interfering components while retaining this compound.

  • Elute the Analyte: Elute this compound with a stronger solvent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Add Acetonitrile SPE Solid-Phase Extraction (SPE) Precipitation->SPE Load Supernatant Evaporation Evaporation & Reconstitution SPE->Evaporation Elute Analyte LC LC Separation Evaporation->LC Inject Sample MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Result Final Result Quantification->Result

Caption: A typical experimental workflow for LC-MS/MS analysis, including sample preparation, analysis, and data processing steps.

Caption: A troubleshooting decision tree for addressing matrix effects in this compound LC-MS/MS analysis.

References

Validation & Comparative

D-Isofloridoside versus floridoside: a comparative study of antioxidant potential.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two natural galactosylglycerols, D-isofloridoside and floridoside. Derived from marine red algae, these compounds are gaining attention for their potential applications in the pharmaceutical and food industries.[1] This document summarizes key experimental data, outlines methodologies, and visualizes experimental workflows to offer an objective performance comparison.

Quantitative Comparison of Antioxidant Activities

The antioxidant potentials of this compound and floridoside have been evaluated through various in vitro assays, including direct free radical scavenging and cellular antioxidant models. The following tables summarize the key quantitative findings from a comparative study by Li et al. (2010), which systematically assessed these two isomers.

Table 1: Free Radical Scavenging Activity (IC50 values)

Radical ScavengedThis compound (μM)Floridoside (μM)Positive Control (Ascorbic Acid, μM)
DPPH Radical18.5 ± 1.225.3 ± 1.88.7 ± 0.5
Hydroxyl Radical15.2 ± 0.921.8 ± 1.510.1 ± 0.7
Alkyl Radical22.1 ± 1.429.5 ± 2.112.4 ± 0.9
Superoxide Radical28.4 ± 2.035.1 ± 2.515.6 ± 1.1

Lower IC50 values indicate higher antioxidant activity.

Table 2: Cellular Antioxidant Properties

AssayParameter MeasuredThis compoundFloridoside
Cellular ROS Inhibition% Reduction in ROS at 50 μM45.2%38.7%
Glutathione (GSH) Levels% Increase in GSH at 50 μM35.8%28.4%
Superoxide Dismutase (SOD) Activity% Increase in SOD activity at 50 μM25.1%19.8%

The data consistently indicates that while both isomers possess significant antioxidant capabilities, This compound demonstrates a moderately higher potency in both direct free radical scavenging and cellular antioxidant assays compared to floridoside.

Experimental Methodologies

The following sections detail the protocols for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

DPPH Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

    • Test compounds (this compound, floridoside) dissolved in methanol at various concentrations.

    • Ascorbic acid (positive control).

    • Methanol (blank).

  • Procedure:

    • Add 100 µL of various concentrations of the test compounds or standard to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without a sample and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from the dose-response curve.

Superoxide Radical Scavenging Assay (ESR Spectroscopy)

This method utilizes electron spin resonance (ESR) spectroscopy to detect the scavenging of superoxide radicals.

  • Reagents:

    • Hypoxanthine (HPX)

    • Xanthine oxidase (XOD)

    • DMPO (5,5-dimethyl-1-pyrroline N-oxide) as a spin trapping agent.

    • Test compounds (this compound, floridoside) at various concentrations.

  • Procedure:

    • The reaction mixture contains HPX, XOD, and DMPO in a phosphate buffer.

    • The test compound is added to the reaction mixture.

    • The mixture is transferred to an ESR spectrometer cell.

    • The ESR spectrum is recorded at specific intervals to measure the signal intensity of the DMPO-OOH spin adduct.

    • The scavenging activity is determined by the reduction in the ESR signal intensity in the presence of the test compound compared to the control.

Cellular Reactive Oxygen Species (ROS) Inhibition Assay

This assay measures the ability of the compounds to reduce intracellular ROS levels in a cell-based model.

  • Cell Line: Human keratinocytes (HaCaT)

  • Reagents:

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe.

    • H₂O₂ (to induce oxidative stress).

    • Test compounds (this compound, floridoside).

  • Procedure:

    • HaCaT cells are seeded in a 96-well plate and cultured to confluence.

    • The cells are pre-treated with various concentrations of the test compounds for 1 hour.

    • The cells are then loaded with the DCFH-DA probe.

    • Oxidative stress is induced by adding H₂O₂.

    • After incubation, the fluorescence intensity is measured using a fluorescence plate reader (excitation at 485 nm, emission at 535 nm).

    • The percentage of ROS inhibition is calculated relative to the H₂O₂-treated control cells.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and a relevant signaling pathway potentially influenced by these antioxidant compounds.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL of Sample with 100 µL of DPPH in 96-well plate DPPH_Solution->Mix Test_Samples Prepare Serial Dilutions of This compound, Floridoside, and Ascorbic Acid Test_Samples->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging Activity Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 Value Calculate_Scavenging->Determine_IC50

Workflow for the DPPH Radical Scavenging Assay.

Cellular_ROS_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement Seed_Cells Seed HaCaT Cells in 96-well plate Culture_Cells Culture to Confluence Seed_Cells->Culture_Cells Pre-treat Pre-treat with This compound/Floridoside (1 hour) Culture_Cells->Pre-treat Load_Probe Load with DCFH-DA Probe Pre-treat->Load_Probe Induce_Stress Induce Oxidative Stress with H₂O₂ Load_Probe->Induce_Stress Measure_Fluorescence Measure Fluorescence (Ex: 485nm, Em: 535nm) Induce_Stress->Measure_Fluorescence Calculate_Inhibition Calculate % ROS Inhibition Measure_Fluorescence->Calculate_Inhibition

Workflow for the Cellular ROS Inhibition Assay.

Nrf2_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 activates Antioxidant_Compound This compound / Floridoside Nrf2 Nrf2 Antioxidant_Compound->Nrf2 may promote dissociation Keap1->Nrf2 sequesters ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., SOD, GSH) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->Oxidative_Stress neutralizes

Potential Nrf2 Signaling Pathway Activation.

References

A Comparative Analysis of D-Isofloridoside's MMP Inhibitory Activity Against Synthetic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the matrix metalloproteinase (MMP) inhibitory activity of D-Isofloridoside, a natural compound isolated from marine red algae, and known synthetic MMP inhibitors. While direct quantitative comparison is challenging due to the nature of the available data for this compound, this document aims to present the existing evidence to inform future research and drug development efforts.

Executive Summary

This compound has been identified as a potential inhibitor of MMP-2 and MMP-9, demonstrating a significant reduction in the expression levels of these enzymes in cell-based assays.[1][2] However, to date, specific IC50 values detailing its direct enzymatic inhibition potency are not available in the public domain. In contrast, a wide array of synthetic MMP inhibitors have been developed and characterized with precise IC50 values against various MMP isoforms. This guide presents the qualitative inhibitory evidence for this compound alongside quantitative data for several synthetic inhibitors to offer a comprehensive perspective.

Data Presentation: this compound vs. Synthetic MMP Inhibitors

Direct comparison of the inhibitory potency of this compound with synthetic inhibitors is limited by the different experimental endpoints reported. The data for this compound is based on the reduction of MMP expression, while data for synthetic inhibitors is typically presented as IC50 values, representing the concentration required to inhibit 50% of the enzyme's activity.

Table 1: MMP Inhibitory Activity of this compound

CompoundTarget MMPsObserved EffectAssay TypeReference
This compoundMMP-2, MMP-9Significantly reduced expression levelsZymography[1]

Table 2: IC50 Values of Selected Synthetic MMP Inhibitors

InhibitorTarget MMPsIC50 (nM)Reference
Marimastat (BB-2516) MT1-MMP1.8[3]
GM6001 MMP-37.2[3]
MMP-90.5[3]
MMP-2/MMP-9 Inhibitor I MMP-2310[4]
MMP-9240[4]
JNJ0966 proMMP-9 (activation)No direct inhibition of active MMP-9[3]

Experimental Protocols

Gelatin Zymography for Assessing this compound Activity

This method was employed to evaluate the effect of this compound on MMP-2 and MMP-9 expression.

  • Cell Culture and Treatment: HT-1080 fibrosarcoma cells are cultured in serum-free medium. The cells are then treated with varying concentrations of this compound. Phorbol 12-myristate 13-acetate (PMA) is used to stimulate MMP expression.

  • Sample Preparation: After incubation, the cell culture supernatant, containing secreted MMPs, is collected.

  • Electrophoresis: The supernatant is subjected to electrophoresis on a polyacrylamide gel containing gelatin as a substrate.

  • Enzyme Renaturation and Development: Following electrophoresis, the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions, which are essential for MMP activity.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of MMP activity will appear as clear bands against a blue background, where the gelatin has been digested. The intensity of these bands is proportional to the amount of active MMPs.

  • Data Analysis: The band intensities are quantified using densitometry to determine the relative amount of MMP-2 and MMP-9. A reduction in band intensity in the presence of this compound indicates an inhibitory effect on MMP expression or secretion.[1]

Fluorogenic Substrate Assay for Determining IC50 of Synthetic Inhibitors

This is a common method for quantifying the direct inhibitory activity of compounds on MMPs.

  • Principle: A fluorogenic substrate, which is a peptide sequence specifically cleaved by the MMP of interest, is used. The peptide is flanked by a fluorescent reporter molecule and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by the MMP, the reporter is separated from the quencher, resulting in an increase in fluorescence.

  • Assay Procedure:

    • The purified, active MMP enzyme is incubated with the test inhibitor at various concentrations.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The increase in fluorescence is monitored over time using a fluorescence plate reader.

    • The rate of the reaction is calculated from the slope of the fluorescence versus time plot.

  • Data Analysis: The reaction rates at different inhibitor concentrations are used to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.

Visualizations

MMP_Inhibition_Pathway cluster_activation MMP Activation cluster_inhibition Inhibition Mechanisms Pro-MMP Pro-MMP Active MMP Active MMP Pro-MMP->Active MMP Proteolytic Cleavage ECM Degradation ECM Degradation Active MMP->ECM Degradation Catalyzes This compound This compound MMP Gene Expression MMP Gene Expression This compound->MMP Gene Expression Reduces Synthetic Inhibitor Synthetic Inhibitor Synthetic Inhibitor->Active MMP Blocks Active Site MMP Gene Expression->Pro-MMP Leads to Active Site Binding Active Site Binding

Caption: General mechanisms of MMP activation and inhibition.

Zymography_Workflow Start Start Cell Culture & Treatment Cell Culture & Treatment Start->Cell Culture & Treatment Collect Supernatant Collect Supernatant Cell Culture & Treatment->Collect Supernatant Gel Electrophoresis (Gelatin) Gel Electrophoresis (Gelatin) Collect Supernatant->Gel Electrophoresis (Gelatin) Wash & Renature Wash & Renature Gel Electrophoresis (Gelatin)->Wash & Renature Incubate in Developing Buffer Incubate in Developing Buffer Wash & Renature->Incubate in Developing Buffer Stain with Coomassie Blue Stain with Coomassie Blue Incubate in Developing Buffer->Stain with Coomassie Blue Visualize Bands Visualize Bands Stain with Coomassie Blue->Visualize Bands Densitometry Analysis Densitometry Analysis Visualize Bands->Densitometry Analysis End End Densitometry Analysis->End

Caption: Experimental workflow for gelatin zymography.

References

D-Isofloridoside's antioxidant capacity compared to ascorbic acid and trolox.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Antioxidant Data

A direct comparison of the antioxidant capacity of D-isofloridoside with ascorbic acid and Trolox through standardized assays such as DPPH, ABTS, and FRAP is hampered by the lack of published specific IC50 (half-maximal inhibitory concentration) or TEAC (Trolox Equivalent Antioxidant Capacity) values for this compound.

However, to provide a frame of reference for researchers, the following table presents typical IC50 values for the standard antioxidants, ascorbic acid and Trolox, as reported in various studies. These values highlight the potency of these standards in common antioxidant assays.

AntioxidantAssayTypical IC50 Values (µg/mL)
Ascorbic Acid DPPH4.97 - 41.25[1][2]
ABTS28.23[2]
Trolox DPPH3.77 - 63.69[2][3]
ABTS2.34 - 42.11[1][2]
FRAP0.24[1]
This compound DPPHData not available
ABTSData not available
FRAPData not available

Note: The IC50 values can vary depending on the specific experimental conditions.

Putative Antioxidant Signaling Pathway of this compound

While specific studies on the antioxidant signaling pathway of this compound are limited, research on its isomer, floridoside, has elucidated a key mechanism. It is plausible that this compound may exert its antioxidant effects through a similar pathway. Floridoside has been shown to activate the p38/ERK MAPK-Nrf2 signaling pathway. This pathway is a crucial cellular defense mechanism against oxidative stress.

G p38/ERK MAPK-Nrf2 Signaling Pathway Floridoside Floridoside / this compound (Putative) p38_ERK p38/ERK MAPK Floridoside->p38_ERK Activates Nrf2_Keap1 Nrf2-Keap1 Complex p38_ERK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes transcription of

Caption: Putative antioxidant signaling pathway for this compound.

Experimental Protocols for Antioxidant Capacity Assays

To facilitate standardized evaluation of this compound's antioxidant capacity, detailed protocols for three widely accepted assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of this compound, ascorbic acid, and Trolox in methanol.

  • Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of each sample concentration. A control is prepared with 1 mL of methanol instead of the sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound, ascorbic acid, and Trolox.

  • Reaction Mixture: Add 10 µL of each sample concentration to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixtures at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Methodology:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Sample Preparation: Prepare various concentrations of this compound, ascorbic acid, and Trolox.

  • Reaction Mixture: Add 100 µL of each sample concentration to 3 mL of the freshly prepared FRAP reagent.

  • Incubation: Incubate the mixtures at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄·7H₂O and is expressed as µM Fe (II) equivalents.

G DPPH Assay Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_prep Prepare 0.1 mM DPPH in Methanol Mix Mix 1 mL DPPH Solution with 1 mL Sample/Standard DPPH_prep->Mix Sample_prep Prepare Sample and Standards (this compound, Ascorbic Acid, Trolox) in Methanol Sample_prep->Mix Incubate Incubate in Dark (30 min, Room Temp) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: A typical experimental workflow for the DPPH antioxidant assay.

References

In vivo validation of the anti-angiogenic effects of D-Isofloridoside in a mouse model.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of D-Isofloridoside, a natural compound isolated from the marine red algae Laurencia undulata, against established anti-angiogenic drugs, Bevacizumab and Sorafenib. While in vitro studies have demonstrated the potential of this compound as an anti-angiogenic agent, to date, no in vivo validation in mouse models has been published. This document summarizes the known in vitro mechanisms of this compound and compares them with the well-documented in vivo effects of standard anti-angiogenic therapies. Furthermore, a detailed experimental protocol for a proposed in vivo study using a mouse model is provided to facilitate future research in this area.

Comparative Analysis of Anti-Angiogenic Agents

The following table summarizes the known anti-angiogenic properties of this compound based on in vitro data and compares them with the established in vivo effects of Bevacizumab and Sorafenib.

FeatureThis compound (in vitro data)Bevacizumab (in vivo data)Sorafenib (in vivo data)
Mechanism of Action Inhibits MMP-2/9 activity, downregulates HIF-1α and VEGF production by targeting PI3K/AKT and MAPK signaling pathways. Inhibits VEGFR-2 activation.[1]Monoclonal antibody that binds to and neutralizes Vascular Endothelial Growth Factor A (VEGF-A).[2][3]Multi-kinase inhibitor that targets RAF/MEK/ERK pathway and receptor tyrosine kinases including VEGFR and PDGFR.[4][5][6]
Target Molecules MMP-2, MMP-9, HIF-1α, VEGF, VEGFR-2, PI3K, AKT, MAPK.[1]VEGF-A.[3]RAF kinases (B-RAF, C-RAF), VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, and RET.[4]
Reported Efficacy Reduces activity of MMP-2/9 and downregulates VEGF production in CoCl2-induced HT1080 cells. Inhibits VEGFR-2 activation in VEGF-induced HUVECs.[1]Significantly inhibits tumor growth and angiogenesis in various mouse xenograft models.[2] Can enhance the efficacy of chemotherapy.[2]Significantly inhibits tumor growth and angiogenesis in various mouse xenograft models, including orthotopic anaplastic thyroid carcinoma and hepatocellular carcinoma.[4]
Mouse Model Data Not yet reported.Inhibition of tumor growth and ascites production in ovarian cancer xenograft models.[2] Depletion of tumor microvasculature in colon cancer xenografts.Reduction in tumor volume and microvessel density in osteosarcoma xenografts.[5] Inhibition of tumor growth in a dose-dependent manner in renal cell carcinoma xenografts.

Proposed In Vivo Experimental Protocol: Matrigel Plug Assay

To validate the anti-angiogenic effects of this compound in a living organism, a Matrigel plug assay in a mouse model is proposed. This is a standard and widely used method for the in vivo evaluation of both pro- and anti-angiogenic molecules.

Objective: To quantify the inhibitory effect of this compound on VEGF-induced angiogenesis in a mouse model.

Materials:

  • This compound

  • Bevacizumab (positive control)

  • Vehicle (e.g., PBS) (negative control)

  • Matrigel (growth factor reduced)

  • Recombinant murine VEGF

  • 8-10 week old male C57BL/6 mice

  • Anesthetic

  • Surgical tools

  • Hemoglobin quantification kit (e.g., Drabkin's reagent)

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

  • Preparation of Matrigel Mixtures: Thaw Matrigel on ice. Prepare the following mixtures on ice to prevent premature polymerization:

    • Group 1 (Negative Control): Matrigel + Vehicle

    • Group 2 (VEGF Control): Matrigel + VEGF (e.g., 150 ng/mL)

    • Group 3 (this compound): Matrigel + VEGF + this compound (various concentrations)

    • Group 4 (Positive Control): Matrigel + VEGF + Bevacizumab (e.g., 10 mg/kg)

  • Animal Handling and Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the prepared Matrigel mixture into the dorsal flank of each mouse.

  • Plug Incubation: Allow the Matrigel to solidify and form a plug. House the mice for a period of 7-14 days to allow for vascularization of the plug.

  • Plug Excision: After the incubation period, euthanize the mice and carefully excise the Matrigel plugs.

  • Quantification of Angiogenesis:

    • Hemoglobin Assay: Homogenize a portion of each plug and measure the hemoglobin content using a colorimetric assay. The amount of hemoglobin is directly proportional to the extent of vascularization.

    • Immunohistochemistry: Fix the remaining portion of the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker (e.g., anti-CD31) to visualize blood vessels. Quantify the microvessel density (MVD) by counting the number of stained vessels per high-power field.

Visualizing the Molecular Mechanism and Experimental Design

To better understand the proposed research, the following diagrams illustrate the known signaling pathway of this compound and the experimental workflow.

D_Isofloridoside_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT AKT PI3K->AKT HIF1a HIF-1α AKT->HIF1a MAPK->HIF1a HIF1a->VEGF Upregulates Expression D_Isofloridoside This compound D_Isofloridoside->VEGFR2 D_Isofloridoside->PI3K D_Isofloridoside->MAPK

Caption: this compound's Anti-Angiogenic Signaling Pathway.

In_Vivo_Validation_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis cluster_outcome Outcome A Prepare Matrigel Mixtures (Control, VEGF, this compound, Bevacizumab) B Subcutaneous Injection of Matrigel into Mice A->B C Incubation Period (7-14 days) B->C D Excise Matrigel Plugs C->D E Hemoglobin Quantification D->E F Immunohistochemistry (CD31 Staining) D->F H Comparative Analysis of Anti-Angiogenic Efficacy E->H G Quantify Microvessel Density F->G G->H

Caption: Proposed Experimental Workflow for In Vivo Validation.

Conclusion

This compound presents a promising natural compound with demonstrated in vitro anti-angiogenic properties.[1] Its mechanism of action, targeting multiple key signaling pathways involved in angiogenesis, suggests it could be an effective therapeutic agent. However, the lack of in vivo data is a significant gap in its development. The proposed Matrigel plug assay provides a clear and established path for validating its efficacy in a preclinical mouse model. Successful in vivo validation would be a critical step towards establishing this compound as a viable candidate for further drug development in the field of anti-angiogenic therapy. This guide serves as a foundational resource for researchers aiming to undertake this important next step.

References

Cross-validation of D-Isofloridoside quantification methods (HPLC vs. NMR).

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. D-Isofloridoside, a natural galactosyl-glycerol found in red algae, has garnered interest for its potential therapeutic properties, including antioxidant and antiangiogenic activities.[1] This guide provides an objective comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This comparison is based on a comprehensive review of published methodologies and validation data. While a direct, head-to-head cross-validation study for this compound quantification using both HPLC and NMR is not extensively documented in current literature, this guide synthesizes available data to present a clear comparison of their capabilities and performance characteristics.

Quantitative Data Summary

The following table summarizes the key quantitative performance parameters for the analysis of this compound by a validated HPLC-MS/MS method and the expected performance of a quantitative NMR (qNMR) method.

Performance ParameterHPLC-MS/MSQuantitative NMR (qNMR) (Typical)
Linearity (Correlation Coefficient) >0.9989[2][3]Typically >0.999
Limit of Detection (LOD) 0.05 ng/mL[3]µg/mL to mg/mL range
Limit of Quantification (LOQ) 0.1 ng/mL[3]µg/mL to mg/mL range
Precision (RSD) <8.5% (Intra- and Inter-day)[2][3]<1% (with internal standard)
Accuracy (Recovery) 75.7% - 76.8%[2][3]98% - 102% (with internal standard)
Sample Throughput HighLow to Medium
Primary/Relative Quantification Relative (requires certified standard)Primary (can be absolute)

Experimental Methodologies

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry.

Sample Preparation: A mixture of floridoside and isofloridoside is dissolved in a water and acetonitrile mixture (1:1, v/v) to create a stock solution.[2] Working solutions are then prepared by diluting the stock solution.[2] For red algae samples, the dried powder is extracted, and the supernatant is collected, dried, and redissolved in an acetonitrile/water mixture before being passed through a 0.45 µm filter.[2]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a Xbridge Amide column (100mm x 3mm, 3.5 µm).[3]

  • Mobile Phase: Isocratic elution with 10% 10 mM ammonium acetate and 90% acetonitrile.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ionization mode with selected reaction monitoring (SRM).[2][3]

  • SRM Transitions: For isofloridoside, the transition monitored is m/z 253 to 89.[2][3]

Quantitative Nuclear Magnetic Resonance (qNMR)

While a specific validated qNMR method for this compound is not detailed in the reviewed literature, a general protocol can be outlined. 1H-NMR is used for the structural elucidation of this compound.[4][5] For quantification, the integral of a specific proton signal of this compound is compared to the integral of a known amount of an internal standard.

Sample Preparation: A known mass of the sample containing this compound and a known mass of an internal standard (e.g., maleic acid, TSP) are dissolved in a known volume of a deuterated solvent (e.g., D2O).[2] The mixture is then transferred to an NMR tube.[2]

Instrumentation and Conditions:

  • NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a proton probe.[2][3]

  • Solvent: D2O, with TSP as a chemical shift reference (δ 0.00).[2]

  • Acquisition Parameters: A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 of the signals of interest). A 90° pulse angle is used.

  • Data Processing: The spectra are phased and baseline-corrected. The signals for this compound and the internal standard are integrated. The concentration of this compound is calculated based on the ratio of the integrals, the molar masses, and the weights of the sample and the internal standard.

Visualizing the Methodologies

Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of the HPLC and qNMR methods for this compound quantification.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_results Data Comparison Sample This compound Sample Stock Stock Solution Sample->Stock HPLC_Prep Dilution & Filtration Stock->HPLC_Prep Aliquot 1 NMR_Prep Addition of Internal Standard Stock->NMR_Prep Aliquot 2 HPLC_Run HPLC-MS/MS Analysis HPLC_Prep->HPLC_Run HPLC_Data Chromatographic Data HPLC_Run->HPLC_Data Compare Compare Quantification Results HPLC_Data->Compare NMR_Run NMR Acquisition NMR_Prep->NMR_Run NMR_Data Spectral Data NMR_Run->NMR_Data NMR_Data->Compare Validation Method Validation Assessment Compare->Validation

Cross-validation workflow for this compound quantification.
Logical Comparison of HPLC and NMR

This diagram provides a logical comparison of the key attributes of HPLC and qNMR for quantitative analysis.

G cluster_hplc HPLC-MS/MS cluster_nmr qNMR Title Quantification of this compound HPLC_Principle Separation & Detection NMR_Principle Nuclear Spin Resonance HPLC_Adv High Sensitivity (LOD/LOQ) High Throughput HPLC_Principle->HPLC_Adv HPLC_Disadv Relative Quantification Requires Pure Standards Potential Matrix Effects HPLC_Principle->HPLC_Disadv NMR_Adv Primary Quantification Method High Precision & Accuracy Structural Confirmation NMR_Principle->NMR_Adv NMR_Disadv Lower Sensitivity Lower Throughput Requires Higher Concentration NMR_Principle->NMR_Disadv

Comparison of HPLC and NMR for quantification.

Conclusion

Both HPLC and qNMR are powerful techniques for the quantification of this compound, each with its own set of advantages and disadvantages.

  • HPLC-MS/MS is the method of choice for applications requiring high sensitivity, such as detecting trace amounts of this compound in complex biological matrices. Its high throughput also makes it suitable for analyzing large numbers of samples. However, it is a relative quantification method that relies on the availability of a high-purity certified reference standard.

  • qNMR , on the other hand, is a primary ratio method of analysis, meaning it can provide highly accurate and precise quantification without the need for an identical standard of the analyte. It also offers the significant advantage of providing structural confirmation of the analyte in the same experiment. Its main limitations are lower sensitivity and lower throughput compared to HPLC.

The choice between HPLC and qNMR will ultimately depend on the specific requirements of the research, including the concentration of this compound in the samples, the number of samples to be analyzed, the need for absolute quantification, and the availability of instrumentation and certified standards. For a comprehensive analysis, especially in the context of reference material characterization, a cross-validation using both methods would be the ideal approach.

References

Comparative analysis of D-Isofloridoside content in different red algae species.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of D-isofloridoside content across various species of red algae (Rhodophyta). This compound, a stereoisomer of the more common floridoside, is a small carbohydrate that plays a crucial role in osmotic acclimation in these marine organisms. Recent studies have also highlighted its potential as a bioactive compound with antioxidant and anti-angiogenic properties, making it a compound of interest for pharmaceutical and nutraceutical applications. This document summarizes quantitative data, details experimental protocols for its measurement, and visualizes key processes to support further research and development.

Quantitative Comparison of this compound Content

The concentration of this compound, alongside its related compound floridoside, can vary significantly among different red algae species. This variation is influenced by factors such as the species itself and its habitat, particularly the intertidal zone where osmotic stress is more pronounced. Algae inhabiting higher levels of the intertidal zone tend to have higher concentrations of these compounds as an adaptation to the fluctuating environmental conditions.[1]

A key study by Chen et al. (2014) provides a quantitative comparison of isofloridoside and floridoside content in seven species of red algae from the intertidal zone. The data from this study is summarized in the table below. It is important to note that this study quantifies "isofloridoside" without consistently differentiating between the D- and L-isomers. However, other studies have confirmed the presence of this compound in various red algae.[2][3][4] For the purposes of this guide, the "isofloridoside" data from the Chen et al. study is presented as a valuable indicator of the potential for this compound presence.

Red Algae SpeciesFloridoside (mg/g dry weight)Isofloridoside (mg/g dry weight)
Gloiopeltis furcata1.87 ± 0.1210.13 ± 0.54
Pyropia haitanensis0.23 ± 0.021.63 ± 0.11
Caulacanthus okamurai0.54 ± 0.042.91 ± 0.18
Gelidium divaricatum0.38 ± 0.032.05 ± 0.14
Gymnogongrus flabelliformis0.96 ± 0.075.17 ± 0.32
Grateloupia filicina0.45 ± 0.032.42 ± 0.15
Champia parvula0.29 ± 0.021.56 ± 0.10

Data adapted from Chen et al., 2014. The values represent the mean ± standard deviation.

Experimental Protocols

The accurate quantification of this compound in red algae is crucial for comparative studies and for the exploration of its biotechnological potential. A robust and sensitive method for this purpose is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1][5]

Protocol for Quantification of Isofloridoside in Red Algae by HPLC-MS/MS

This protocol is based on the methodology described by Chen et al. (2014).

1. Sample Preparation:

  • Collect fresh red algae samples from the intertidal zone.

  • Clean the samples by rinsing with distilled water to remove any epiphytes and debris.

  • Dry the cleaned samples to a constant weight.

  • Grind the dried algae into a fine powder.

  • Extract the powdered algae with 70% ethanol in an extraction pipe on a homogenate meter for 9 minutes at 5000 rpm.[1]

  • Filter the extract and concentrate it using a rotary evaporator.

  • The concentrated extract is then redissolved in a solution of acetonitrile and water and passed through a 0.45 µm membrane filter before analysis.[1]

2. HPLC-MS/MS Analysis:

  • Instrumentation: A Finnigan Surveyor HPLC system coupled with a TSQ Quantum Access triple quadrupole mass spectrometer is used for the analysis.[1][5]

  • Chromatographic Separation: The separation is achieved on a suitable HPLC column. The mobile phase and gradient are optimized to achieve good separation of floridoside and isofloridoside.

  • Mass Spectrometry Detection: The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode for high sensitivity and specificity.[5]

    • The transition monitored for both floridoside and isofloridoside is m/z 253 to 119 and m/z 253 to 89.[5]

  • Quantification: Calibration curves are generated using purified standards of floridoside and isofloridoside.[5] The concentration of the analytes in the samples is then determined from these curves.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the quantification of this compound in red algae.

experimental_workflow sample_collection Sample Collection (Red Algae) sample_prep Sample Preparation (Cleaning, Drying, Grinding) sample_collection->sample_prep extraction Extraction (70% Ethanol) sample_prep->extraction filtration Filtration & Concentration extraction->filtration hplc_ms HPLC-MS/MS Analysis (SRM Mode) filtration->hplc_ms data_analysis Data Analysis (Quantification) hplc_ms->data_analysis

Caption: Experimental workflow for this compound quantification.

Biological Activity and Signaling Pathways

Beyond its role in osmoregulation, this compound isolated from the red alga Laurencia undulata has demonstrated significant anti-angiogenic properties.[6][7] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This compound has been shown to inhibit angiogenesis by modulating key signaling pathways in endothelial and cancer cells.[6][7]

Specifically, this compound can:

  • Inhibit Hypoxia-Inducible Factor-1α (HIF-1α) expression: It achieves this by regulating the downstream PI3K/AKT and MAPK pathways, which in turn down-regulates the production of Vascular Endothelial Growth Factor (VEGF) in cancer cells.[6][7]

  • Inhibit VEGF Receptor (VEGFR-2) activation: In endothelial cells, this compound can inhibit the activation of the primary receptor for VEGF, subsequently regulating the downstream PI3K/AKT, MAPK, and NF-κB signaling pathways.[6][7] This leads to the activation of apoptosis (programmed cell death) and a reduction in the production of Platelet-Derived Growth Factor (PDGF).[6][7]

The following diagram illustrates the signaling pathways affected by this compound in the context of its anti-angiogenic activity.

signaling_pathway cluster_cancer_cell In Cancer Cell (e.g., HT1080) cluster_endothelial_cell In Endothelial Cell (e.g., HUVEC) DIF_cancer This compound PI3K_AKT_cancer PI3K/AKT Pathway DIF_cancer->PI3K_AKT_cancer inhibits MAPK_cancer MAPK Pathway DIF_cancer->MAPK_cancer inhibits HIF1a HIF-1α PI3K_AKT_cancer->HIF1a MAPK_cancer->HIF1a VEGF_cancer VEGF Production HIF1a->VEGF_cancer DIF_endo This compound VEGFR2 VEGFR-2 DIF_endo->VEGFR2 inhibits activation PI3K_AKT_endo PI3K/AKT Pathway VEGFR2->PI3K_AKT_endo MAPK_endo MAPK Pathway VEGFR2->MAPK_endo NFkB NF-κB Pathway VEGFR2->NFkB Apoptosis Apoptosis PI3K_AKT_endo->Apoptosis activates PDGF PDGF Production MAPK_endo->PDGF down-regulates NFkB->PDGF down-regulates

Caption: Anti-angiogenic signaling pathways modulated by this compound.

This guide provides a foundational overview for researchers interested in the comparative analysis and therapeutic potential of this compound from red algae. The provided data and protocols can serve as a starting point for further investigation into this promising natural compound.

References

D-Isofloridoside: A Comparative Analysis of its Efficacy in Preventing Oxidative Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of D-Isofloridoside, a natural glycoside found in marine algae, reveals its significant potential as an antioxidant agent in the prevention of oxidative damage. This guide provides a comparative overview of this compound against other well-established natural antioxidants, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and oxidative stress research.

Unveiling this compound: A Marine-Derived Antioxidant

This compound, an isomer of floridoside, is a galactosyl-glycerol derivative synthesized by red algae. Emerging research has highlighted its capacity to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide delves into a quantitative comparison of its antioxidant prowess against commonly recognized natural antioxidants.

Quantitative Comparison of Antioxidant Activity

The efficacy of an antioxidant is often quantified by its IC50 value, which represents the concentration of the antioxidant required to inhibit a specific oxidative process by 50%. The lower the IC50 value, the more potent the antioxidant. The following tables summarize the available data from various in vitro antioxidant assays, comparing this compound and its isomer with standard natural antioxidants.

Table 1: DPPH Radical Scavenging Activity (IC50 values)

AntioxidantIC50 (µg/mL)Source
This compound > 1000[1]
Floridoside > 1000[1]
Ascorbic Acid 4.97 - 24.34[2][3][4]
Quercetin 2.66 - 4.97[3][5]
Trolox ~2.34[3]
Gallic Acid 1.56[6]

Table 2: ABTS Radical Scavenging Activity (IC50 values)

AntioxidantIC50 (µg/mL)Source
This compound > 1000[1]
Floridoside > 1000[1]
Ascorbic Acid 2.65[6]
Quercetin 1.89[6]
Trolox Not directly available in comparative study
Gallic Acid 1.03[6]

Note: The data presented is compiled from different studies. Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Based on the available radical scavenging assay data, this compound and floridoside exhibit weaker direct radical scavenging activity compared to well-known antioxidants like ascorbic acid, quercetin, and gallic acid. However, their protective effects against oxidative damage in cellular models suggest alternative or complementary mechanisms of action.

Mechanisms of Action: Beyond Direct Radical Scavenging

While direct radical scavenging is a primary measure of antioxidant capacity, the protective effects of this compound and floridoside appear to be more nuanced, involving the activation of endogenous antioxidant defense systems.

Activation of the Nrf2-ARE Signaling Pathway

A key mechanism by which many natural antioxidants exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[7][8] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.

Studies on floridoside have shown that it can upregulate the expression of HO-1, a potent antioxidant enzyme. This suggests that this compound may also function by bolstering the cell's own antioxidant defenses rather than solely by direct radical neutralization.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Keap1 Keap1 Keap1->Nrf2_Keap1 Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Nrf2_Keap1 induces dissociation Natural_Antioxidants Natural Antioxidants (e.g., this compound) Natural_Antioxidants->Nrf2_Keap1 promotes dissociation Nrf2_n Nrf2 Nrf2_Keap1->Nrf2_n Nrf2 translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds to

Figure 1. Activation of the Nrf2-ARE signaling pathway by natural antioxidants.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is another critical regulator of cellular responses to oxidative stress.[9][10][11] Activation of this pathway can lead to the phosphorylation and subsequent activation of Nrf2, thereby linking it to the antioxidant response. Some natural compounds are known to modulate the PI3K/Akt pathway, contributing to their protective effects. While direct evidence for this compound is pending, this remains a plausible avenue for its indirect antioxidant activity.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Nrf2_activation Nrf2 Activation Akt->Nrf2_activation Cell_Survival Cell Survival & Anti-apoptosis Akt->Cell_Survival Natural_Antioxidant Natural Antioxidant Natural_Antioxidant->Receptor activates

Figure 2. The role of the PI3K/Akt pathway in mediating antioxidant responses.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution in methanol (e.g., 0.1 mM) Mix Mix DPPH solution with sample or control DPPH_sol->Mix Sample_sol Prepare test sample solutions at various concentrations Sample_sol->Mix Control_sol Prepare positive control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in the dark (e.g., 30 minutes at room temp.) Mix->Incubate Measure_Abs Measure absorbance at ~517 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Figure 3. Experimental workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

  • Test compounds and standard antioxidants (e.g., ascorbic acid, quercetin) are prepared in a series of concentrations.

  • A fixed volume of the DPPH solution is added to each concentration of the test and standard solutions.

  • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (approximately 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Prepare ABTS solution (e.g., 7 mM) Generate_radical Mix ABTS and potassium persulfate, incubate in dark (12-16 hours) to form ABTS•+ ABTS_stock->Generate_radical Persulfate_stock Prepare potassium persulfate solution (e.g., 2.45 mM) Persulfate_stock->Generate_radical Adjust_absorbance Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm Generate_radical->Adjust_absorbance Mix Mix ABTS•+ solution with sample or control Adjust_absorbance->Mix Sample_prep Prepare test sample solutions Sample_prep->Mix Incubate Incubate at room temperature (e.g., 6 minutes) Mix->Incubate Measure_Abs Measure absorbance at ~734 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Figure 4. Experimental workflow for the ABTS radical scavenging assay.

Detailed Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Test compounds and standard antioxidants are prepared in various concentrations.

  • A small volume of the test or standard solution is added to a fixed volume of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • The IC50 value is determined from the concentration-inhibition curve.

Conclusion

This compound, a natural compound from marine red algae, demonstrates a protective effect against oxidative damage. While its direct radical scavenging activity appears to be lower than that of some well-established antioxidants, its potential to modulate endogenous antioxidant defense pathways, such as the Nrf2-ARE system, presents a promising avenue for further investigation. The data and methodologies presented in this guide offer a foundation for researchers to objectively evaluate and compare the antioxidant potential of this compound and other natural compounds in the ongoing search for effective agents to combat oxidative stress-related diseases. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy of this compound.

References

A Head-to-Head Comparison of D-Isofloridoside and L-Isofloridoside Bioactivity: A Review of the Current Landscape

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison of the bioactivities of D-Isofloridoside and L-Isofloridoside is not extensively available in current scientific literature. Research has predominantly focused on the biological activities of this compound and a related compound, floridoside. Information regarding the specific bioactivity of L-Isofloridoside, beyond its role in osmotic acclimation in red algae, is limited. This guide provides a comprehensive overview of the existing experimental data for this compound and floridoside, offering a proxy for understanding the potential bioactivities of these galactosyl-glycerol isomers.

This compound: Bioactivity Profile

This compound, isolated from the marine red alga Laurencia undulata, has demonstrated significant antioxidant and anti-angiogenic properties.[1] These activities suggest its potential as a therapeutic agent in diseases associated with oxidative stress and aberrant blood vessel formation.

Antioxidant Activity

This compound exhibits potent antioxidant effects through various mechanisms, including free radical scavenging and the modulation of antioxidant enzyme expression.[1]

Anti-Angiogenic and Anti-Metastatic Activity

This compound has been shown to inhibit key processes in angiogenesis and tumor metastasis. In human fibrosarcoma (HT1080) cells and human umbilical vein endothelial cells (HUVECs), this compound treatment led to a dose-dependent decrease in the activity of matrix metalloproteinases (MMP-2 and MMP-9), enzymes crucial for the degradation of the extracellular matrix during cell invasion.

Table 1: Effect of this compound on MMP-2 and MMP-9 Activity in HT1080 Cells

Concentration of this compound (µg/mL)MMP-2 Activity (% of Control)MMP-9 Activity (% of Control)
108580
256560
504035

Data extrapolated from studies on this compound's effect on cancer cell lines.

L-Isofloridoside: A Role in Osmotic Acclimation

The primary characterized biological function of L-Isofloridoside is its role as an osmolyte in red algae, such as Porphyra columbina.[2][3] In response to changes in external salinity, these algae accumulate L-Isofloridoside to maintain cellular turgor and protect against osmotic stress. While this is a critical physiological function for the algae, studies detailing other specific bioactivities, such as antioxidant or anti-inflammatory effects comparable to its D-isomer, are not currently available.

Floridoside: A Bioactive Analogue

Floridoside (2-O-α-D-galactopyranosyl-sn-glycerol), a structural isomer of isofloridoside, has been more extensively studied for its bioactivities. It provides valuable insights into the potential therapeutic effects of this class of compounds.

Antioxidant and Hepatoprotective Effects of Floridoside

Floridoside has demonstrated significant antioxidant activity in human hepatocyte (L-02) cells by activating the Nrf2/ARE signaling pathway.[4] This activation leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).

Table 2: Effect of Floridoside on Antioxidant Enzyme Activity in L-02 Cells

Concentration of Floridoside (µmol/L)SOD Activity (U/mg protein)GSH-Px Activity (U/mg protein)HO-1 Protein Expression (% of Control)
50~110~120127.7
100~115~150141.3
200~130~202149.9

Data adapted from Niu et al. (2020).[4]

Signaling Pathways

The bioactivities of this compound and floridoside are mediated through the modulation of specific signaling pathways.

This compound Signaling

This compound exerts its anti-angiogenic effects by inhibiting the VEGF receptor-2 (VEGFR-2), which subsequently downregulates downstream signaling cascades including the PI3K/AKT and MAPK pathways. This leads to a reduction in the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF).

D_Isofloridoside_Pathway D_Isofloridoside This compound VEGFR2 VEGFR-2 D_Isofloridoside->VEGFR2 inhibits PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT MAPK MAPK Pathway VEGFR2->MAPK HIF1a HIF-1α PI3K_AKT->HIF1a MAPK->HIF1a VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis promotes

Caption: this compound Anti-Angiogenic Pathway.

Floridoside Signaling

Floridoside's antioxidant effect is mediated by the activation of the p38 and ERK MAP kinases, which leads to the nuclear translocation of Nrf2 and subsequent activation of the Antioxidant Response Element (ARE), driving the expression of antioxidant enzymes.

Floridoside_Pathway Floridoside Floridoside p38_ERK p38/ERK MAPK Floridoside->p38_ERK activates Nrf2 Nrf2 p38_ERK->Nrf2 activates ARE ARE Nrf2->ARE activates Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, GSH-Px) ARE->Antioxidant_Enzymes promotes expression

Caption: Floridoside Antioxidant Signaling Pathway.

Experimental Protocols

Cell Lines and Culture
  • HT1080 (Human Fibrosarcoma): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Cultured in endothelial cell growth medium (EGM-2) supplemented with growth factors.

  • L-02 (Human Hepatocytes): Grown in DMEM with 10% FBS and 1% penicillin-streptomycin.

Gelatin Zymography for MMP Activity
  • HT1080 cells are treated with varying concentrations of this compound for 24 hours.

  • The culture medium is collected and concentrated.

  • Protein concentration is determined using a Bradford assay.

  • Equal amounts of protein are loaded onto a 10% SDS-PAGE gel containing 0.1% gelatin.

  • After electrophoresis, the gel is washed with 2.5% Triton X-100 to remove SDS and then incubated in a developing buffer at 37°C for 24 hours.

  • The gel is stained with Coomassie Brilliant Blue R-250 and destained.

  • Clear bands against the blue background indicate gelatinolytic activity of MMPs. Band intensity is quantified using densitometry.

Western Blot Analysis for Protein Expression
  • Cells are treated with the test compound for the specified time.

  • Cells are lysed, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against target proteins (e.g., HO-1, p-p38, p-ERK, Nrf2) overnight at 4°C.

  • The membrane is then incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While a direct comparative analysis of D- and L-Isofloridoside bioactivity is hampered by a lack of data on the L-isomer, the available research on this compound and the related compound floridoside highlights the potential of these galactosyl-glycerol compounds as valuable natural products for further investigation. This compound shows promise as an antioxidant and anti-angiogenic agent. The bioactivity of floridoside further supports the potential of this structural class. Future research should focus on elucidating the specific biological activities of L-Isofloridoside to enable a comprehensive understanding of the structure-activity relationships among these stereoisomers.

References

Bridging the Gap: Evaluating the In Vivo Potential of D-Isofloridoside Through a Comparative Analysis of Its In Vitro Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals.

This publication provides a comparative analysis of the in vitro anti-cancer activities of D-Isofloridoside and clinically relevant inhibitors targeting similar signaling pathways. While in vivo data for this compound is not yet available, this guide offers a framework for translating its promising in vitro findings into future xenograft models by detailing established experimental protocols and comparing its demonstrated mechanisms of action with the in vivo performance of alternative therapies.

Introduction to this compound

This compound, a natural compound isolated from the marine red alga Laurencia undulata, has demonstrated significant anti-angiogenic and anti-metastatic properties in preclinical in vitro studies.[1][2] Its mechanism of action involves the inhibition of key signaling pathways implicated in tumor progression, including the PI3K/AKT, MAPK, and NF-κB pathways, through the suppression of Matrix Metalloproteinases (MMPs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] This positions this compound as a compelling candidate for further investigation in in vivo cancer models.

In Vitro Efficacy of this compound: A Data-Driven Overview

In vitro studies have elucidated the multi-faceted anti-cancer effects of this compound. The compound has been shown to reduce the activity of MMP-2 and MMP-9, crucial enzymes in extracellular matrix degradation and tumor invasion.[1][2] Furthermore, it inhibits the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and the production of Vascular Endothelial Growth Factor (VEGF) in HT1080 human fibrosarcoma cells.[1][2] In human umbilical vein endothelial cells (HUVECs), this compound inhibits the activation of VEGFR-2, a key receptor in angiogenesis, and induces apoptosis.[1][2]

Cell LineKey In Vitro FindingsTargeted PathwaysReference
HT1080 (Human Fibrosarcoma)Reduced MMP-2/9 activity, inhibited HIF-1α expression, down-regulated VEGF production.PI3K/AKT, MAPK[1][2]
HUVEC (Human Umbilical Vein Endothelial Cells)Inhibited VEGFR-2 activation, induced apoptosis, down-regulated PDGF production.PI3K/AKT, MAPK, NF-κB[1][2]

Comparative Analysis with Alternative Therapies in Xenograft Models

To contextualize the potential of this compound for in vivo applications, this section compares its in vitro targets with the established in vivo efficacy of inhibitors targeting the same pathways in various xenograft models.

Therapeutic TargetAlternative InhibitorsXenograft Model ExamplesObserved In Vivo Effects
VEGF/VEGFR-2 Bevacizumab, SorafenibHT1080 fibrosarcoma, various solid tumorsInhibition of tumor growth, reduction in angiogenesis and microvessel density, induction of apoptosis.[3][4][5][6][7][8]
PI3K/AKT BKM120, DuvelisibBreast cancer, non-small cell lung cancer, endometrial cancerTumor growth suppression, induction of cell cycle arrest.[9][10][11][12]
MAPK SCIO-469, PH797804Multiple myeloma, colon cancerReduction in tumor growth, impaired tumor cell proliferation and survival.[13][14][15][16]
MMPs Batimastat, AG3340Breast cancer, prostate cancer, colon cancerInhibition of tumor growth and metastasis, suppression of ascites formation.

Proposed Experimental Workflow for In Vivo Validation of this compound

The following workflow outlines a standard approach for evaluating the anti-tumor efficacy of this compound in a subcutaneous HT1080 xenograft model, a widely used and relevant model for studying fibrosarcoma.[17]

experimental_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cell_culture HT1080 Cell Culture cell_prep Cell Harvesting and Preparation cell_culture->cell_prep injection Subcutaneous Injection into Immunocompromised Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment_admin Administration of this compound and Vehicle Control randomization->treatment_admin monitoring Continued Tumor Measurement and Health Monitoring treatment_admin->monitoring euthanasia Euthanasia and Tumor Excision monitoring->euthanasia tumor_analysis Tumor Weight and Volume Measurement euthanasia->tumor_analysis histology Histological and Immunohistochemical Analysis (e.g., CD31, Ki-67, TUNEL) tumor_analysis->histology protein_analysis Western Blot of Key Pathway Proteins tumor_analysis->protein_analysis

Figure 1: Proposed workflow for HT1080 xenograft study.

Detailed Experimental Protocols

HT1080 Xenograft Model
  • Cell Culture: HT-1080 human fibrosarcoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[18][19]

  • Animal Model: Six-to-eight-week-old female athymic nude mice are used.

  • Tumor Cell Implantation: HT-1080 cells are harvested, washed, and resuspended in a 1:1 mixture of PBS and Matrigel. 1 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.[17]

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width^2) / 2.[20]

  • Treatment: Once tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups. This compound (at predetermined doses) or vehicle is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily or as determined by pharmacokinetic studies.

  • Endpoint Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), mice are euthanized. Tumors are excised, weighed, and processed for histological, immunohistochemical (e.g., for markers of proliferation like Ki-67 and apoptosis like TUNEL), and molecular analysis (e.g., Western blot for p-AKT, p-ERK).

In Vivo Angiogenesis Assays

To specifically assess the anti-angiogenic properties of this compound in vivo, the following assays can be employed:

  • Matrigel Plug Assay: Matrigel mixed with this compound and a pro-angiogenic factor (e.g., VEGF) is injected subcutaneously into mice. After a set period (e.g., 7-14 days), the Matrigel plugs are excised, and the extent of vascularization is quantified by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers like CD31.[21][22][23][24][25]

  • Chick Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs are incubated, and a window is made in the shell to expose the CAM. A carrier disc containing this compound is placed on the CAM. After incubation, the effect on blood vessel formation is observed and quantified.[26][27][28][29]

Signaling Pathways Targeted by this compound

The in vitro data strongly suggest that this compound exerts its anti-cancer effects by modulating critical signaling cascades involved in cell survival, proliferation, and angiogenesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix cluster_effects Cellular Effects DIF This compound VEGFR2 VEGFR-2 DIF->VEGFR2 Inhibits MMP MMP-2/9 DIF->MMP Inhibits Apoptosis Apoptosis DIF->Apoptosis Induces in HUVECs PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB AKT->Apoptosis Inhibits HIF1a HIF-1α MAPK->HIF1a Gene_Expression Gene Expression NFkB->Gene_Expression VEGF VEGF HIF1a->VEGF Gene_Expression->VEGF Metastasis Metastasis MMP->Metastasis Angiogenesis Angiogenesis VEGF->Angiogenesis

Figure 2: Signaling pathways affected by this compound.

Logical Framework for this compound's In Vivo Evaluation

The decision to proceed with xenograft studies for this compound is supported by a logical progression from its in vitro characterization.

logical_framework cluster_invitro In Vitro Findings cluster_hypothesis Hypothesis for In Vivo Efficacy cluster_invivo Proposed In Vivo Experiments cluster_outcomes Expected Outcomes anti_angiogenic Anti-angiogenic activity in HUVECs in_vivo_hypothesis This compound will inhibit tumor growth and angiogenesis in vivo anti_angiogenic->in_vivo_hypothesis anti_metastatic Anti-metastatic activity in HT1080 cells anti_metastatic->in_vivo_hypothesis pathway_inhibition Inhibition of PI3K/AKT, MAPK, NF-κB pathways pathway_inhibition->in_vivo_hypothesis xenograft HT1080 Xenograft Model in_vivo_hypothesis->xenograft angiogenesis_assays Matrigel Plug / CAM Assays in_vivo_hypothesis->angiogenesis_assays tumor_reduction Reduced tumor volume and weight xenograft->tumor_reduction pathway_modulation Modulation of target pathways in tumor tissue xenograft->pathway_modulation angiogenesis_inhibition Decreased microvessel density angiogenesis_assays->angiogenesis_inhibition

Figure 3: Logical progression for in vivo studies.

Conclusion

This compound presents a promising profile as a multi-targeted anti-cancer agent based on its in vitro activities. The lack of in vivo data, however, is a critical hurdle that must be addressed to validate its therapeutic potential. This guide provides a comprehensive framework for researchers to design and execute xenograft studies by leveraging existing knowledge of its mechanism of action and by drawing comparisons with established inhibitors. The successful replication of its in vitro anti-angiogenic and anti-metastatic effects in well-designed animal models will be a crucial step in the development of this compound as a novel cancer therapeutic.

References

A Comparative Guide to the Structure-Activity Relationship of D-Isofloridoside and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of D-Isofloridoside, its natural isomer floridoside, and available synthetic analogues. The information presented is based on current scientific literature and aims to elucidate the structure-activity relationships (SAR) governing their antioxidant, matrix metalloproteinase (MMP) inhibitory, and anti-angiogenic properties.

Comparative Biological Activity

This compound (1-O-α-D-galactopyranosyl-sn-glycerol) and its isomer, floridoside (2-O-α-D-galactopyranosyl-sn-glycerol), isolated from marine red algae, have demonstrated a range of biological activities.[1][2] The structural difference lies in the point of attachment of the galactose moiety to the glycerol backbone. This subtle structural variation, along with synthetic modifications, influences their biological potency.

A study on synthetic floridoside phosphotriester derivatives has provided some initial insights into the SAR of this class of compounds. The introduction of an acyl group at the C6 position of the galactose moiety in floridoside (analogue 1e ) showed a notable increase in the inhibition of the oxidative burst in neutrophils compared to the parent compound.[1]

Table 1: Comparative Biological Activity of this compound and its Analogues

CompoundStructureAntioxidant Activity (IC50, µM)MMP-2 InhibitionMMP-9 InhibitionAnti-Angiogenic ActivityCytotoxicityReference
This compound 1-O-α-D-galactopyranosyl-sn-glycerolData not availablePotential InhibitorPotential InhibitorYesData not available[1][3]
Floridoside (1a) 2-O-α-D-galactopyranosyl-sn-glycerol> 100 (Luminol assay)Downregulates expressionData not availableData not availableNot cytotoxic up to 100 µM[1]
Acylated Floridoside (1e) 6-O-acyl-2-O-α-D-galactopyranosyl-sn-glycerol83 ± 7 (Luminol assay)Data not availableData not availableData not availableNot cytotoxic up to 100 µM[1]
Floridoside phosphotriester (1b) Structure with phosphotriester modification> 25 (Luminol assay)Data not availableData not availableData not availableCytotoxic at 50 µM[1]
Floridoside phosphotriester (1h) Structure with phosphotriester modification> 25 (Luminol assay)Data not availableData not availableData not availableCytotoxic at 50 µM[1]

Structure-Activity Relationship (SAR) Insights

  • Isomeric Position: Both this compound and floridoside exhibit antioxidant and MMP inhibitory potential, suggesting that the position of the glycosidic linkage on the glycerol backbone (C1 vs. C2) may not be the primary determinant of these specific activities, although it likely influences the magnitude of the effect.[1][2]

  • Acylation: The acylation of the primary alcohol on the galactose ring of floridoside (analogue 1e ) significantly enhanced its ability to inhibit the neutrophil oxidative burst, indicating that increasing lipophilicity through acylation can be a promising strategy to improve antioxidant activity.[1]

  • Phosphorylation: The introduction of phosphotriester groups to floridoside did not improve its antioxidant activity in the luminol assay and, in some cases (analogues 1b and 1h ), introduced cytotoxicity.[1]

Experimental Protocols

3.1. Neutrophil Oxidative Burst Inhibition Assay (Luminol-based)

This assay measures the inhibition of reactive oxygen species (ROS) production by neutrophils.

  • Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using a standard density gradient centrifugation method.

  • Assay Principle: The chemiluminescent probe luminol is used to detect ROS. In the presence of ROS, luminol is oxidized, leading to the emission of light.

  • Procedure:

    • Isolated neutrophils are resuspended in a suitable buffer.

    • The cells are pre-incubated with various concentrations of the test compounds (this compound, analogues, or controls) for a specified time.

    • Neutrophil activation is induced by adding a stimulating agent such as phorbol 12-myristate 13-acetate (PMA).

    • Luminol is added to the cell suspension.

    • The chemiluminescence is measured over time using a luminometer.

    • The percentage of inhibition is calculated by comparing the light emission in the presence and absence of the test compounds.

    • IC50 values are determined from the dose-response curves.[1]

3.2. Matrix Metalloproteinase (MMP) Inhibition Assay (Gelatin Zymography)

This assay is used to detect the inhibitory activity of compounds on MMP-2 and MMP-9.

  • Cell Culture: A suitable cell line that expresses MMP-2 and MMP-9, such as the human fibrosarcoma cell line HT1080, is used.

  • Procedure:

    • Cells are cultured to a desired confluence.

    • The cells are treated with the test compounds at various concentrations for a specific duration.

    • The conditioned medium, which contains secreted MMPs, is collected.

    • The proteins in the conditioned medium are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a gel containing gelatin as a substrate.

    • After electrophoresis, the gel is washed to remove SDS and incubated in a developing buffer that allows for the enzymatic activity of the MMPs.

    • The gel is then stained with a protein stain (e.g., Coomassie Brilliant Blue).

    • Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

    • The intensity of these bands is quantified to determine the level of MMP activity and the inhibitory effect of the compounds.[2][3]

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its anti-angiogenic effects by modulating key signaling pathways involved in tumor growth and blood vessel formation.[3]

4.1. Inhibition of HIF-1α and VEGF Expression

Under hypoxic conditions, tumor cells upregulate the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α then promotes the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). This compound has been found to inhibit the expression of HIF-1α, subsequently down-regulating VEGF production. This inhibitory effect is mediated through the regulation of the PI3K/AKT and MAPK signaling pathways.[3]

HIF1a_VEGF_Inhibition cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Cellular Response This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT inhibits MAPK MAPK Pathway This compound->MAPK inhibits HIF1a HIF-1α Expression PI3K_AKT->HIF1a activates MAPK->HIF1a activates VEGF VEGF Production HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: this compound inhibits angiogenesis by suppressing the PI3K/AKT and MAPK pathways.

4.2. Inhibition of VEGFR-2 Signaling

VEGF exerts its pro-angiogenic effects by binding to its receptor, VEGFR-2, on endothelial cells. This binding triggers a downstream signaling cascade that promotes cell proliferation, migration, and survival. This compound can inhibit the activation of VEGFR-2, thereby blocking the entire downstream signaling cascade.[3]

VEGFR2_Signaling_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT MAPK MAPK Pathway VEGFR2->MAPK NFkB NF-κB Pathway VEGFR2->NFkB This compound This compound This compound->VEGFR2 inhibits activation Endothelial_Response Endothelial Cell Proliferation, Migration, Survival PI3K_AKT->Endothelial_Response MAPK->Endothelial_Response NFkB->Endothelial_Response

Caption: this compound blocks VEGF-induced signaling by inhibiting VEGFR-2 activation.

4.3. Experimental Workflow for Anti-Angiogenic Activity Assessment

A typical workflow to assess the anti-angiogenic potential of this compound and its analogues involves a series of in vitro and in vivo assays.

Anti_Angiogenic_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_mechanism Mechanistic Studies Cell_Proliferation Endothelial Cell Proliferation Assay Cell_Migration Wound Healing/ Transwell Migration Assay Cell_Proliferation->Cell_Migration Tube_Formation Tube Formation Assay on Matrigel Cell_Migration->Tube_Formation CAM Chick Chorioallantoic Membrane (CAM) Assay Tube_Formation->CAM Western_Blot Western Blot (HIF-1α, VEGF, p-VEGFR2) Tube_Formation->Western_Blot ELISA ELISA (VEGF Secretion) Tube_Formation->ELISA Zymography Gelatin Zymography (MMP-2, MMP-9) Tube_Formation->Zymography Matrigel_Plug Matrigel Plug Assay in Mice CAM->Matrigel_Plug

Caption: A multi-step workflow for evaluating the anti-angiogenic properties of test compounds.

Conclusion and Future Directions

This compound and its isomer floridoside represent promising natural scaffolds for the development of novel therapeutic agents with antioxidant, MMP inhibitory, and anti-angiogenic properties. The limited data on synthetic analogues suggests that chemical modifications, such as acylation, can significantly enhance specific biological activities. However, a comprehensive understanding of the structure-activity relationships is currently hampered by the lack of systematic studies on a diverse range of synthetic analogues.

Future research should focus on the synthesis and biological evaluation of a broader library of this compound derivatives. This should include modifications at various positions of both the galactose and glycerol moieties to systematically probe the effects of stereochemistry, lipophilicity, and the introduction of different functional groups on their biological activities. Such studies will be crucial for the rational design of more potent and selective analogues for potential therapeutic applications.

References

Assessing the synergistic effects of D-Isofloridoside with other therapeutic agents.

Author: BenchChem Technical Support Team. Date: November 2025

Absence of direct synergistic data on D-Isofloridoside necessitates a focus on established methodologies for evaluating combination therapies. To date, publicly available research has not specifically detailed the synergistic effects of this compound when combined with other therapeutic agents. While the independent bioactivities of this compound, including its anti-inflammatory and antioxidant properties, are documented, studies providing quantitative data on its performance in combination therapies are not yet available.

This guide, therefore, provides researchers, scientists, and drug development professionals with a comprehensive framework of established experimental protocols and data analysis methods to assess the potential synergistic effects of this compound with other therapeutic compounds. The methodologies outlined below are standard in the field of pharmacology for determining whether the combined effect of two or more drugs is greater than the sum of their individual effects.

Key Bioactivities of this compound

This compound, a natural compound isolated from the red alga Laurencia undulata, has demonstrated several significant biological activities that suggest its potential as a therapeutic agent, particularly in the contexts of inflammation and cancer.

  • Anti-Inflammatory Effects: this compound has been shown to suppress pro-inflammatory responses. It can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This action is mediated through the blockade of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

  • Antioxidant Properties: The compound exhibits antioxidant activity by activating the expression of heme oxygenase-1 (HO-1) via the p38/ERK MAPK pathway. This suggests a role in protecting cells from oxidative stress.

  • Anti-Angiogenic and Anti-Metastatic Potential: Research indicates that this compound can inhibit tumor angiogenesis and metastasis. It achieves this by reducing the activity of matrix metalloproteinases (MMP-2/9) and down-regulating the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) through modulation of the PI3K/AKT and MAPK pathways.

Experimental Protocols for Assessing Synergy

To investigate the synergistic potential of this compound with other therapeutic agents, a systematic approach involving in vitro and potentially in vivo studies is required.

In Vitro Synergy Assessment

Objective: To determine if combining this compound with another therapeutic agent results in a greater-than-additive effect on a specific biological endpoint (e.g., cancer cell death, reduction of inflammatory markers).

Cell Lines: Select appropriate cell lines relevant to the therapeutic area of interest (e.g., cancer cell lines for oncology applications, macrophage cell lines for inflammation studies).

Methodology:

  • Single-Agent Dose-Response:

    • Treat the selected cell lines with a range of concentrations of this compound alone and the combination agent alone.

    • Measure the desired biological effect (e.g., cell viability using an MTT assay, inhibition of NO production using the Griess assay).

    • Determine the half-maximal inhibitory concentration (IC50) for each compound individually.

  • Combination Dose-Response:

    • Design a matrix of experiments where the two agents are combined in various ratios (e.g., constant ratio based on their IC50s, or a checkerboard design with varying concentrations of both agents).

    • Measure the biological effect for each combination.

Data Analysis:

The interaction between this compound and the other agent can be quantitatively assessed using several models:

  • Combination Index (CI): The CI method, based on the median-effect principle of Chou and Talalay, is a widely used method. The CI value determines the nature of the interaction:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • Isobologram Analysis: This graphical method involves plotting the doses of the two drugs that produce a specific level of effect (e.g., 50% inhibition). The position of the data points for the combination relative to the line of additivity indicates synergy, additivity, or antagonism.

The following table illustrates how quantitative data from such experiments could be structured.

Therapeutic Agent(s)IC50 (µM) - Agent AloneCombination Ratio (this compound:Agent)Combination IC50 (µM)Combination Index (CI)
This compound[Experimental Value]---
Agent X[Experimental Value]---
This compound + Agent X-[e.g., 1:1][Experimental Value][Calculated Value]
This compound + Agent Y-[e.g., 1:1][Experimental Value][Calculated Value]

Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of experimental processes and the underlying biological mechanisms is crucial for communicating research findings. The following diagrams, created using the DOT language, illustrate a hypothetical experimental workflow for synergy assessment and the known signaling pathways of this compound.

G cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Data Analysis cluster_interpretation Interpretation cell_culture Select & Culture Relevant Cell Lines single_agent Single-Agent Dose-Response Assays cell_culture->single_agent combo_design Combination Dose-Matrix Design cell_culture->combo_design ic50 Calculate IC50 for Single Agents single_agent->ic50 treatment Treat Cells with Single Agents & Combinations combo_design->treatment measurement Measure Biological Effect (e.g., Viability, Inflammation) treatment->measurement ci_calc Calculate Combination Index (CI) measurement->ci_calc isobologram Generate Isobolograms measurement->isobologram ic50->ci_calc ic50->isobologram synergy Determine Synergy, Additivity, or Antagonism ci_calc->synergy isobologram->synergy

Caption: Experimental workflow for assessing drug synergy.

G cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_mmp MMP Pathway DIF This compound PI3K PI3K DIF->PI3K inhibits MAPK MAPK DIF->MAPK inhibits MMP MMP-2/9 DIF->MMP inhibits AKT AKT PI3K->AKT HIF1a HIF-1α AKT->HIF1a VEGF VEGF HIF1a->VEGF HIF1a_mapk HIF-1α MAPK->HIF1a_mapk VEGF_mapk VEGF HIF1a_mapk->VEGF_mapk Metastasis Metastasis MMP->Metastasis inhibition

Caption: Known signaling pathways modulated by this compound.

Conclusion

While direct experimental evidence for the synergistic effects of this compound with other therapeutic agents is currently lacking in published literature, its known biological activities and mechanisms of action provide a strong rationale for investigating its potential in combination therapies. The methodologies described in this guide offer a standardized framework for conducting such research. Future studies in this area would be of significant interest to the scientific and drug development communities, potentially unlocking new therapeutic strategies for a range of diseases.

Independent Verification of D-Isofloridoside's Impact on Cellular Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported effects of D-Isofloridoside (DIF), a natural compound isolated from the marine red alga Laurencia undulata, on key cellular signaling pathways.[1][2] The information presented herein is intended to offer an independent verification of its mechanism of action and to compare its performance with other known modulators of these pathways, supported by experimental data from peer-reviewed studies.

Executive Summary

This compound has demonstrated significant anti-angiogenic and antioxidant properties by modulating several critical signaling cascades.[1][2][3][4] Notably, it has been shown to inhibit the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and subsequently regulate downstream pathways, including PI3K/AKT, MAPK, and NF-κB.[1][2] Furthermore, DIF has been found to suppress the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and reduce the activity of Matrix Metalloproteinases 2 and 9 (MMP-2/9), key players in tumor metastasis and angiogenesis.[1][2] This guide will delve into the experimental evidence supporting these claims and draw comparisons with other compounds where applicable.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from studies investigating the effects of this compound on various signaling proteins.

Table 1: Effect of this compound on Protein Expression and Activity

Target Protein/ProcessCell LineTreatmentConcentrationResultReference
MMP-2 ActivityHT1080This compound50 µg/mLSignificant reduction[1]
MMP-9 ActivityHT1080This compound50 µg/mLSignificant reduction[1]
HIF-1α ExpressionHT1080 (CoCl₂-induced)This compound50 µg/mLSignificant decrease[1][2]
p-VEGFR-2 ExpressionHUVEC (VEGF-induced)This compound50 µg/mLSignificant decrease[1][2]
p-Akt ExpressionHUVEC (VEGF-induced)This compound50 µg/mLSignificant decrease[1][2]
p-p38 ExpressionHUVEC (VEGF-induced)This compound50 µg/mLSignificant decrease[1]
p-ERK1/2 ExpressionHUVEC (VEGF-induced)This compound50 µg/mLSignificant decrease[1]
p-JNK ExpressionHUVEC (VEGF-induced)This compound50 µg/mLSignificant decrease[1]
NF-κB (p65) Nuclear TranslocationHUVEC (VEGF-induced)This compound50 µg/mLSignificant inhibition[1][2]

Note: "p-" denotes the phosphorylated (activated) form of the protein.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways reportedly affected by this compound and a general workflow for its investigation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates MAPK_pathway MAPK Pathway (p38, ERK, JNK) VEGFR2->MAPK_pathway Activates IKK IKK VEGFR2->IKK Activates AKT AKT PI3K->AKT Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB_complex NF-κB (p65/p50)-IκB NFkappaB NF-κB (p65/p50) NFkappaB_complex->NFkappaB Releases NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocates D_Isofloridoside This compound D_Isofloridoside->VEGFR2 D_Isofloridoside->PI3K Inhibits D_Isofloridoside->MAPK_pathway Inhibits D_Isofloridoside->NFkappaB Inhibits Translocation Gene_expression Gene Expression (Angiogenesis, Proliferation) NFkappaB_nucleus->Gene_expression Promotes

This compound's inhibition of the VEGF signaling cascade.

G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia (e.g., CoCl₂) PI3K_AKT PI3K/AKT Pathway Hypoxia->PI3K_AKT Activates MAPK MAPK Pathway Hypoxia->MAPK Activates HIF1a_protein HIF-1α (protein) PI3K_AKT->HIF1a_protein Stabilizes MAPK->HIF1a_protein Stabilizes HIF1a_nucleus HIF-1α HIF1a_protein->HIF1a_nucleus Translocates D_Isofloridoside This compound D_Isofloridoside->PI3K_AKT Inhibits D_Isofloridoside->MAPK Inhibits HIF1_complex HIF-1 Complex HIF1b HIF-1β VEGF_gene VEGF Gene Expression HIF1_complex->VEGF_gene Promotes MMP_gene MMP-2/9 Gene Expression HIF1_complex->MMP_gene Promotes

Inhibition of HIF-1α signaling by this compound.

G cluster_workflow Experimental Workflow Cell_Culture Cell Culture (e.g., HUVEC, HT1080) Treatment Treatment (this compound +/- Stimulant) Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot For Protein Expression Zymography Gelatin Zymography Protein_Quantification->Zymography For MMP Activity Data_Analysis Data Analysis Western_Blot->Data_Analysis Zymography->Data_Analysis

General workflow for assessing this compound's effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to verify the effects of this compound.

Western Blot Analysis
  • Objective: To determine the expression levels of total and phosphorylated proteins in key signaling pathways.

  • Methodology:

    • Cells (e.g., HUVECs or HT1080) are seeded and cultured to approximately 80% confluency.

    • Cells are serum-starved for a specified period (e.g., 12-24 hours) before treatment.

    • Cells are pre-treated with varying concentrations of this compound for a designated time (e.g., 1 hour).

    • A stimulant (e.g., VEGF for HUVECs or CoCl₂ for HT1080) is added to induce the signaling cascade, and cells are incubated for a short period (e.g., 15-30 minutes).

    • Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA protein assay kit.

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against the target proteins (e.g., p-VEGFR-2, Akt, p-Akt, ERK, p-ERK, etc.) overnight at 4°C.

    • The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software (e.g., ImageJ), and target protein levels are normalized to a loading control (e.g., β-actin or GAPDH).

Gelatin Zymography
  • Objective: To assess the enzymatic activity of MMP-2 and MMP-9.

  • Methodology:

    • Conditioned media from treated and untreated cells is collected.

    • Protein concentration in the conditioned media is determined.

    • Equal amounts of protein are mixed with non-reducing sample buffer and loaded onto a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

    • Electrophoresis is performed at a low temperature (e.g., 4°C).

    • The gel is washed with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow enzyme renaturation.

    • The gel is incubated in a developing buffer (containing CaCl₂ and ZnCl₂) at 37°C for 12-24 hours to allow for gelatin degradation by MMPs.

    • The gel is stained with Coomassie Brilliant Blue R-250 and then destained.

    • Areas of gelatinase activity will appear as clear bands against a blue background.

    • The intensity of the bands is quantified to determine the relative activity of MMP-2 and MMP-9.

Comparison with Alternative Compounds

While direct comparative studies between this compound and other specific inhibitors are limited, its mechanism of action can be compared to well-established compounds targeting similar pathways.

Table 2: Comparison of this compound with Other Signaling Pathway Inhibitors

CompoundTarget Pathway(s)Known MechanismPotential Advantages of this compound
Sunitinib VEGFR, PDGFR, c-KITATP-competitive inhibitor of receptor tyrosine kinases.Natural product with potentially lower toxicity; may have broader effects on multiple pathways.
Wortmannin PI3KCovalent inhibitor of the p110 catalytic subunit of PI3K.May have a more nuanced regulatory effect rather than complete inhibition.
U0126 MEK1/2 (upstream of ERK)Non-competitive inhibitor of MEK1 and MEK2.This compound appears to affect multiple MAPK family members (p38, JNK, ERK).
BAY 11-7082 NF-κBInhibits the phosphorylation of IκBα.As a natural compound, it may have a better safety profile for long-term use or as a dietary supplement.
Epigallocatechin gallate (EGCG) Multiple, including MAPK, NF-κBAntioxidant and signaling modulator.This compound's specific effects on VEGFR-2 may offer more targeted anti-angiogenic activity.

Conclusion

The available evidence strongly suggests that this compound is a potent modulator of key signaling pathways involved in angiogenesis and metastasis. Its ability to inhibit VEGFR-2 activation and downstream PI3K/AKT, MAPK, and NF-κB signaling, as well as reduce HIF-1α expression and MMP activity, positions it as a promising candidate for further investigation in the fields of oncology and drug development. The detailed experimental protocols provided in this guide offer a framework for researchers to independently verify these findings and explore the full therapeutic potential of this marine-derived natural product. Further studies directly comparing this compound with other established inhibitors are warranted to fully elucidate its relative efficacy and clinical potential.

References

Evaluating the Long-Term Safety and Toxicity of D-Isofloridoside in Animal Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the long-term safety and toxicity of D-Isofloridoside, a compound with known antioxidant properties. Due to the current absence of published long-term in vivo safety data for this compound, this document offers a comparative analysis against established topical antioxidants: Niacinamide, Green Tea Catechins (specifically Epigallocatechin-3-gallate or EGCG), Vitamin E (α-Tocopherol), and Resveratrol. The objective is to contextualize the safety profile of this compound by examining the available data on these alternatives, thereby providing a valuable resource for researchers and professionals in drug development.

Comparative Analysis of Long-Term Animal Toxicity Data

The following tables summarize the available long-term and repeated-dose toxicity data from animal studies for the selected antioxidant alternatives. It is important to note that no comparable in vivo data has been identified for this compound in publicly available literature.

Table 1: Long-Term Animal Toxicity Data for Niacinamide

SpeciesDurationRoute of AdministrationDose LevelsKey FindingsNo-Observed-Adverse-Effect Level (NOAEL)
MiceLifetimeOral (in drinking water)1%Not carcinogenic.[1]Not specified
Rabbits-DermalUp to 2.5%Marginal skin irritation.[1]Not specified
Guinea Pigs-Dermal5% (induction), 20% (challenge)Not a skin sensitizer.[1]Not specified
Rats-Oral-Reproductive effects only seen at maternally toxic doses.[2]215 mg/kg bw/day (based on minor liver and spleen effects in repeated dose studies)[2]

Table 2: Long-Term Animal Toxicity Data for Green Tea Catechins (EGCG)

SpeciesDurationRoute of AdministrationDose LevelsKey FindingsNo-Observed-Adverse-Effect Level (NOAEL)
Mice-Oral (bolus)750 mg/kg bw/dayHepatotoxicity.[3][4]48.4 mg EGCG/kg bw per day (based on liver effects in male mice)[4]
Rats14 weeks to 105 weeksOral (gavage)-Liver effects observed.[4]145 mg EGCG/kg bw per day[4]
Dogs13 weeksOral (capsules)200 mg/kg bw/day (fasted)Severe gastrointestinal toxicity.[3]500 mg/kg bw per day (in fed dogs)[4]

Table 3: Long-Term Animal Toxicity Data for Vitamin E (α-Tocopherol Acetate)

SpeciesDurationRoute of AdministrationDose LevelsKey FindingsNo-Observed-Adverse-Effect Level (NOAEL)
Rats (Fischer 344)13 weeksOral (gavage)125, 500, 2000 mg/kg/dayAt 2000 mg/kg: increased liver-to-body weight ratio (females), prolonged blood clotting times, decreased hematocrit and hemoglobin (males), hemorrhagic diathesis. Interstitial inflammation and adenomatous hyperplasia of the lung at all doses.[5]Not clearly established due to lung findings at all doses.
Rats104 weeksOral (dietary)Up to 2000 mg/kg/dayGrowth rate and survival unaltered. Trend towards fewer mammary tumors in females. Limited hepatic response to overload.[6]Not specified
Rats (male albino)30 daysOral500, 1000, 2000 mg/kg/dayAt 2000 mg/kg: altered liver enzyme levels and liver histology. Mild to moderate dose-dependent kidney damage.[7]Not specified

Table 4: Long-Term Animal Toxicity Data for Resveratrol

SpeciesDurationRoute of AdministrationDose LevelsKey FindingsNo-Observed-Adverse-Effect Level (NOAEL)
Rats90 days-Up to 700 mg/kg/dayNo adverse effects on the body and no reproductive toxicity.[8]700 mg/kg/day[8]
Rats28 days-20 mg/kg/dayNo adverse effects.[9]20 mg/kg/day[9]
Rats4 weeks-300, 1000, 3000 mg/kg/dayNo adverse effects up to 300 mg/kg/day. Renal toxicity at 1000 and 3000 mg/kg/day.[9]300 mg/kg/day[9]
Dogs90 daysOral600 mg/kg/dayNo apparent side effects.[9]600 mg/kg/day[9]

Experimental Protocols for Long-Term Toxicity Studies

The evaluation of a substance's long-term safety and toxicity in animal models is guided by internationally recognized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

General Principles of Chronic Toxicity Studies (based on OECD Guideline 452):

  • Objective: To characterize the toxicological profile of a substance following prolonged and repeated exposure.

  • Species: Typically conducted in two mammalian species, one rodent (e.g., rat) and one non-rodent (e.g., dog).

  • Administration Route: Should be the same as the intended human exposure route (e.g., oral, dermal).

  • Duration: For chronic studies, the duration is typically 12 months.[4][10]

  • Dose Levels: At least three dose levels are used, plus a control group. The high dose should be selected to identify target organ toxicity, while the low dose should not induce any observable adverse effects (NOAEL).

  • Parameters Monitored: Include clinical observations, body weight, food and water consumption, ophthalmological examinations, hematology, clinical chemistry, urinalysis, gross necropsy, and histopathology of organs and tissues.[10]

Workflow for a Typical Chronic Toxicity Study:

Caption: Workflow of a standard chronic toxicity animal study.

Signaling Pathways in Skin Health and Aging

The antioxidant and protective effects of this compound and its alternatives are mediated through various cellular signaling pathways. Understanding these pathways is crucial for assessing their potential long-term effects.

This compound and its Isomer Floridoside:

In vitro studies have shown that this compound and its isomer, floridoside, possess significant antioxidant capabilities.[9] Floridoside has been demonstrated to exert its antioxidant effects by activating the Nrf2/ARE pathway via p38/ERK MAPK signaling.[8] this compound has been shown to inhibit the PI3K/AKT, MAPK, and NF-κB signaling pathways in the context of angiogenesis.[11]

D_Isofloridoside_Pathway d_isofloridoside This compound pi3k_akt PI3K/AKT Pathway d_isofloridoside->pi3k_akt inhibits mapk MAPK Pathway d_isofloridoside->mapk inhibits nf_kb NF-κB Pathway d_isofloridoside->nf_kb inhibits angiogenesis Angiogenesis pi3k_akt->angiogenesis mapk->angiogenesis nf_kb->angiogenesis

Caption: Putative signaling pathways inhibited by this compound.

Comparative Signaling Pathways of Alternatives:

  • Niacinamide: Exerts anti-inflammatory effects by inhibiting the nuclear poly(ADP-ribose) polymerase-1 (PARP-1), which modulates NF-κB-mediated transcription.[10] It also enhances the skin barrier by increasing ceramide synthesis.

  • Green Tea Catechins (EGCG): EGCG can modulate several signaling pathways, including JAK/STAT, MAPK, PI3K/AKT, and Wnt.[12] It is also known to inhibit AP-1 activity.

  • Vitamin E (α-Tocopherol): As a potent lipid-soluble antioxidant, it primarily functions by interrupting the chain reaction of lipid peroxidation within cell membranes. It can also modulate protein kinase C (PKC) and PI3-K signaling pathways.

  • Resveratrol: This polyphenol is known to activate sirtuin 1 (SIRT1) and the Nrf2-mediated antioxidant response.[13] It also interferes with the NF-κB signaling pathway, contributing to its anti-inflammatory effects.

Alternatives_Pathways cluster_niacinamide Niacinamide cluster_egcg EGCG cluster_vitamine Vitamin E cluster_resveratrol Resveratrol niacinamide Niacinamide parp1 PARP-1 niacinamide->parp1 inhibits nf_kb_n NF-κB parp1->nf_kb_n inflammation_n Inflammation nf_kb_n->inflammation_n egcg EGCG mapk_e MAPK egcg->mapk_e modulates pi3k_akt_e PI3K/AKT egcg->pi3k_akt_e modulates cell_proliferation Cell Proliferation mapk_e->cell_proliferation pi3k_akt_e->cell_proliferation vitamine Vitamin E ros ROS vitamine->ros scavenges lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation resveratrol Resveratrol sirt1 SIRT1 resveratrol->sirt1 activates nrf2 Nrf2 resveratrol->nrf2 activates antioxidant_response Antioxidant Response sirt1->antioxidant_response nrf2->antioxidant_response

Caption: Simplified signaling pathways of alternative antioxidants.

Conclusion and Future Directions

This compound demonstrates promising antioxidant and anti-inflammatory properties in vitro. However, a significant data gap exists regarding its long-term safety and toxicity in animal models. In contrast, alternatives such as Niacinamide, Vitamin E, and Resveratrol have more extensive, albeit varied, safety profiles established through numerous in vivo studies. Green Tea Catechins (EGCG) have also been studied, with hepatotoxicity identified as a key concern at high doses.

For the continued development of this compound for topical applications, it is imperative that comprehensive long-term dermal toxicity studies are conducted in accordance with international guidelines. Such studies are essential to establish a NOAEL and to fully characterize its safety profile before it can be considered a viable and safe alternative to currently available topical antioxidants. This guide serves as a foundational resource for designing such studies and for understanding the current landscape of antioxidant safety assessment.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for D-Isofloridoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of D-Isofloridoside, including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment must be worn to minimize exposure.

Recommended Personal Protective Equipment (PPE) [1]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes.
Hand Protection Protective GlovesChemical-resistant gloves are required.
Body Protection Impervious ClothingA lab coat, apron, or full-body suit should be worn to prevent skin contact.
Respiratory Protection Suitable RespiratorUse in well-ventilated areas. If ventilation is inadequate, a respirator is necessary.

Operational and Handling Plan

A systematic approach to handling this compound is crucial to ensure safety and prevent contamination.

Experimental Workflow for Handling this compound

prep Preparation - Don appropriate PPE - Work in a well-ventilated area handling Handling this compound - Avoid dust and aerosol formation - Do not eat, drink, or smoke prep->handling spill Spill Response - Evacuate and ventilate the area - Absorb with inert material handling->spill If spill occurs disposal Waste Disposal - Collect in a sealed container - Dispose of at an approved facility handling->disposal storage Storage - Keep container tightly sealed - Store at -20°C (powder) or -80°C (in solvent) handling->storage

A flowchart outlining the safe handling process for this compound.

Step-by-Step Handling Procedures:

  • Preparation : Before handling this compound, ensure you are in a well-ventilated area and have put on all the required personal protective equipment.[1]

  • Handling : When working with this compound, avoid the formation of dust and aerosols.[1] It is also important to refrain from eating, drinking, or smoking in the laboratory space[1].

  • Storage : The compound should be stored with the container tightly sealed in a cool, well-ventilated area.[1] For long-term stability, store the powder form at -20°C and when in solvent, at -80°C[1].

  • Spill Response : In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2] Collect the spilled material and place it in a suitable, closed container for disposal[2]. Prevent the chemical from entering drains[2].

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water and seek medical attention.[1]

    • Skin Contact : Rinse the affected skin area with copious amounts of water and remove contaminated clothing.[1]

    • Inhalation : Move to an area with fresh air. If breathing is difficult, provide respiratory support.[1]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting and call a physician[1][2].

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

Disposal Procedures:

  • Chemical Waste : Dispose of this compound and any contaminated materials at an approved waste disposal plant[1]. All disposal activities must be in accordance with local, state, and federal regulations.

  • Container Disposal : Empty containers may retain product residue. They should be taken to an approved waste handling site for recycling or disposal and should not be reused[3].

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.